molecular formula C16H14 B1622775 1,3-Dimethylanthracene CAS No. 610-46-8

1,3-Dimethylanthracene

Cat. No.: B1622775
CAS No.: 610-46-8
M. Wt: 206.28 g/mol
InChI Key: YPGZWANKCCQIBY-UHFFFAOYSA-N
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Description

1,3-Dimethylanthracene is a useful research compound. Its molecular formula is C16H14 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-11-7-12(2)16-10-14-6-4-3-5-13(14)9-15(16)8-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGZWANKCCQIBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=CC=CC=C3C=C2C(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403869
Record name 1,3-Dimethylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610-46-8
Record name 1,3-Dimethylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 1,3-Dimethylanthracene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The precise structural elucidation of polycyclic aromatic hydrocarbons (PAHs) is paramount in fields ranging from materials science to medicinal chemistry and environmental analysis. 1,3-Dimethylanthracene, as a substituted anthracene, presents a unique spectroscopic fingerprint that can be deciphered through a combination of nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, rooted in the fundamental principles of spectroscopic analysis and supported by data from analogous compounds. While direct experimental spectra for this specific isomer are not widely available in public databases, this document serves as an expert-level predictive guide for its characterization.

Molecular Structure and Expected Spectroscopic Features

This compound possesses an anthracene core with two methyl groups substituted on one of the terminal benzene rings. This substitution pattern breaks the symmetry of the parent anthracene molecule, leading to a more complex set of signals in its NMR spectra. The electronic properties of the methyl groups, being weakly electron-donating, are expected to induce subtle shifts in the absorption bands of the aromatic system in both NMR and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural analysis of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to exhibit signals in the aromatic region (typically 7.0-9.0 ppm) and the aliphatic region (around 2.5 ppm). Due to the asymmetry of the molecule, all aromatic protons are expected to be chemically non-equivalent, leading to a complex pattern of doublets, triplets, and singlets. The methyl protons, however, will likely appear as distinct singlets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic CH7.2 - 8.5mThe aromatic protons will exhibit complex splitting patterns due to coupling with neighboring protons.
Methyl (C1-CH₃)~2.5sThe chemical shift is influenced by the aromatic ring current.
Methyl (C3-CH₃)~2.5sExpected to be chemically distinct from the C1-methyl group, though the difference may be small.

Note: Predicted values are based on the analysis of similar substituted anthracenes. Actual experimental values may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the chemically distinct carbon atoms. Given the lack of symmetry in this compound, it is expected to show 16 distinct signals: 14 for the aromatic carbons and 2 for the methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomsPredicted Chemical Shift (δ, ppm)Notes
Aromatic C (quaternary)128 - 135Carbons at the junctions of the rings and those bearing methyl groups.
Aromatic CH120 - 130Aromatic carbons bonded to hydrogen.
Methyl (C1-C H₃)20 - 25Typical range for methyl groups attached to an aromatic ring.
Methyl (C3-C H₃)20 - 25Expected to have a slightly different chemical shift from the C1-methyl carbon.

Note: Predicted values are based on general ranges for substituted PAHs.[1]

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

    • The choice of solvent is critical and can influence chemical shifts. Chloroform-d (CDCl₃) is a common choice for non-polar analytes.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • A spectral width of approximately 10-12 ppm is typically sufficient.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

    • A wider spectral width (e.g., 0-220 ppm) is necessary.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms.

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to aromatic C-H and C=C stretching and bending vibrations, as well as aliphatic C-H vibrations from the methyl groups.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
3100 - 3000Aromatic C-H StretchMedium to WeakCharacteristic of sp² C-H bonds.
2950 - 2850Aliphatic C-H StretchMediumArises from the methyl groups.
1620 - 1580Aromatic C=C StretchMedium to StrongMultiple bands are expected in this region due to the fused ring system.
1500 - 1400Aromatic C=C StretchMedium to Strong
900 - 675Aromatic C-H Out-of-Plane BendingStrongThe pattern of these bands can be diagnostic of the substitution pattern on the aromatic ring.

Note: Predicted values are based on typical ranges for aromatic hydrocarbons.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of solid this compound directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure. This is a common and convenient method for solid samples.

  • Sample Preparation (KBr Pellet):

    • Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

    • Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The final spectrum is the ratio of the sample spectrum to the background spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like anthracene, this technique is particularly informative.

Predicted UV-Vis Spectrum

The UV-Vis spectrum of anthracene is characterized by a series of absorption bands corresponding to π → π* transitions. The presence of methyl groups is expected to cause a slight bathochromic (red) shift of these bands compared to unsubstituted anthracene. The spectrum will likely show fine vibrational structure.

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound

Wavelength Range (nm)TransitionNotes
250 - 260¹BbA very intense absorption band.
320 - 380¹LaA series of moderately intense bands with vibrational fine structure.
380 - 400¹LbA weaker, structured absorption band at the longest wavelength.

Note: Predicted values are based on the known spectrum of anthracene and the expected effects of alkyl substitution.

Experimental Protocol for UV-Vis Spectroscopy
  • Solvent Selection:

    • Choose a solvent that is transparent in the UV-Vis region of interest (typically above 200 nm). Common choices include cyclohexane, ethanol, or acetonitrile.[2]

    • The polarity of the solvent can influence the position and fine structure of the absorption bands.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to give an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 1.0).

    • Use a quartz cuvette with a standard path length (e.g., 1 cm).

  • Data Acquisition:

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-500 nm).

    • The instrument will automatically subtract the baseline from the sample spectrum.

Caption: Energy level diagram for UV-Vis absorption in an aromatic molecule.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and UV-Vis data, allows for its unambiguous identification and structural confirmation. While experimental data for this specific isomer is not readily compiled in public repositories, the predictive analysis provided in this guide, based on established spectroscopic principles and data from related compounds, offers a robust framework for its characterization. The detailed experimental protocols herein provide a clear path for researchers to obtain high-quality data for this and similar polycyclic aromatic hydrocarbons.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Chemistry WebBook. (n.d.). This compound. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). Retrieved from [Link]

  • Clar, E. (1964). Polycyclic Hydrocarbons. Academic Press.
  • Jones, R. N. (1947). The Ultraviolet Absorption Spectra of Anthracene Derivatives. Chemical Reviews, 41(2), 353–371.
  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Jaffe, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. John Wiley & Sons.
  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

Sources

Quantum Chemical Profiling of 1,3-Dimethylanthracene: From Electronic Structure to Bioactive Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This technical guide provides a comprehensive computational framework for analyzing 1,3-Dimethylanthracene (1,3-DMA) . Targeted at researchers in organic electronics and drug discovery, this document details the protocols for geometry optimization, electronic structure elucidation, and predictive modeling of biological interactions. By synthesizing Density Functional Theory (DFT) methodologies with molecular docking standards, we establish a validated workflow for characterizing this polycyclic aromatic hydrocarbon (PAH) derivative.

Theoretical Framework & Computational Strategy

Selection of Level of Theory

The accurate description of 1,3-DMA requires balancing computational cost with the need to capture weak non-covalent interactions (critical for crystal packing and DNA intercalation).

  • Functionals:

    • B3LYP: Historically the industry standard for organic ground states, but often fails to describe dispersion forces (

      
       stacking).
      
    • 
      B97X-D / M06-2X:  These long-range corrected functionals are mandatory  for 1,3-DMA when studying intermolecular interactions (e.g., docking or solid-state packing) due to their inclusion of dispersion corrections.
      
  • Basis Sets:

    • 6-31G(d): Sufficient for preliminary geometry scans.

    • 6-311++G(d,p): The production standard. The diffuse functions (++) are critical for describing the electron density tail in the aromatic system, essential for accurate HOMO-LUMO gap calculation.

Self-Validating Protocol (The "Hessian Check")

A calculation is only trustworthy if the stationary point is verified.

  • Protocol: After every geometry optimization, a frequency calculation must be performed.

  • Validation Criteria: The presence of zero imaginary frequencies confirms a true local minimum. A single imaginary frequency indicates a transition state (saddle point), requiring re-optimization along the eigenvector of the imaginary mode.

Structural & Conformational Analysis

Geometry Optimization Workflow

The 1,3-substitution pattern introduces specific steric considerations distinct from the 9,10- or 2,3-isomers.

  • Initial Guess: Construct the anthracene core. Place methyl groups at C1 and C3.

  • Symmetry Constraints: Initially set

    
     symmetry, but allow symmetry breaking if methyl rotation incurs steric strain.
    
  • Optimization: Run Opt+Freq at B3LYP/6-31G(d) first, then refine at

    
    B97X-D/6-311++G(d,p).
    
Steric Impact of 1,3-Substitution

Unlike the 2,3-isomer (linear fusion), the 1,3-arrangement places a methyl group at the "bay" region (C1).

  • Hypothesis: The C1-methyl group may exhibit slight steric repulsion with the C9-proton, potentially causing a minor out-of-plane twisting of the methyl hydrogens or a slight bowing of the anthracene core.

  • Metric: Measure the dihedral angle

    
    . Deviations from 
    
    
    
    or
    
    
    indicate steric relief.

Electronic Structure & Reactivity Descriptors[1][2]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (


) is the primary descriptor for kinetic stability and optical properties.
  • HOMO (Highest Occupied Molecular Orbital): Acts as the electron donor. In 1,3-DMA, the electron density is delocalized over the acene rings, with inductive donation from methyls raising the HOMO energy relative to bare anthracene.

  • LUMO (Lowest Unoccupied Molecular Orbital): Acts as the electron acceptor.

  • Chemical Hardness (

    
    ):  Calculated as 
    
    
    
    , where
    
    
    and
    
    
    . A lower
    
    
    in 1,3-DMA (compared to benzene) suggests higher reactivity and softer character, facilitating
    
    
    -stacking interactions.
Molecular Electrostatic Potential (MEP)

MEP maps visualize charge distribution, guiding electrophilic and nucleophilic attack predictions.[1]

  • Red Regions (Negative Potential): Concentrated above/below the aromatic plane (

    
    -cloud). These are preferred sites for electrophilic attack or intercalation with positive domains of DNA base pairs.
    
  • Blue Regions (Positive Potential): Localized on the methyl hydrogens and ring protons.

Spectroscopic Profiling (TD-DFT)[3]

To simulate the UV-Vis spectrum, Time-Dependent DFT (TD-DFT) is employed.[2][3]

  • Solvation Model: Use the PCM (Polarizable Continuum Model) or SMD to mimic solvent environments (e.g., Ethanol or DMSO). Gas-phase calculations often overestimate excitation energies.

  • Transitions: Calculate the first 6-10 singlet excited states (

    
    ).
    
  • Analysis: The primary transition is usually

    
     (HOMO 
    
    
    
    LUMO).
    • Anthracene Reference:

      
       nm.
      
    • 1,3-DMA Prediction: The methyl groups (electron-donating) cause a bathochromic (red) shift , likely pushing

      
       to the 365–380 nm range.
      

Biological Application: DNA Intercalation Protocol

Anthracene derivatives are classic DNA intercalators. This section outlines the computational docking protocol for drug development professionals.

Preparation[5][6][7]
  • Ligand: Optimized 1,3-DMA structure (from Section 2). Save as .pdbqt (adding Gasteiger charges).

  • Receptor: B-DNA dodecamer (e.g., PDB ID: 1BNA). Remove water molecules and co-crystallized ligands.

Docking Workflow (AutoDock Vina / Glide)
  • Grid Generation: Define a search space covering the central base pairs (intercalation site) and the minor groove.

  • Scoring Function: Calculate the Binding Affinity (

    
    ).
    
    • Target Metric: A binding energy more negative than -7.0 kcal/mol suggests stable intercalation.

  • Interaction Analysis: Look for

    
     stacking distances (3.4 Å) between the 1,3-DMA rings and DNA base pairs (Guanine-Cytosine).
    

Comprehensive Computational Workflow

The following diagram illustrates the logical flow of the experimental design, from initial structure generation to biological validation.

G cluster_0 Phase 1: Geometry Optimization cluster_1 Phase 2: Property Profiling cluster_2 Phase 3: Biological Simulation Start Start: 1,3-DMA Structure Construction Opt_Low Pre-Optimization (B3LYP/6-31G*) Start->Opt_Low Opt_High Refined Optimization (wB97X-D/6-311++G**) Opt_Low->Opt_High Freq_Check Frequency Calculation (Hessian Check) Opt_High->Freq_Check Decision Imaginary Freq? Freq_Check->Decision Decision->Opt_High Yes (Saddle Point) Elec_Prop Electronic Structure (HOMO-LUMO, MEP) Decision->Elec_Prop No (Minima) Spec_Prop Spectroscopy (TD-DFT) (UV-Vis in Solvent) Elec_Prop->Spec_Prop Docking Molecular Docking (Target: B-DNA) Elec_Prop->Docking Analysis Interaction Analysis (Pi-Stacking, Binding Energy) Docking->Analysis

Caption: Logical workflow for the quantum chemical characterization of this compound, ensuring structural validity before property calculation.

Data Presentation Standards

When reporting results for 1,3-DMA, use the following table structure to ensure cross-study comparability.

Table 1: Standard Electronic Descriptors (Template)

ParameterSymbolMethod/Basis SetTypical Range (Anthracene Derivs)Significance
Total Energy


B97X-D/6-311++G(d,p)
N/A (Hartree)Thermodynamic stability
HOMO Energy

DFT-5.5 to -5.2 eVIonization potential approximation
LUMO Energy

DFT-1.8 to -1.5 eVElectron affinity approximation
Band Gap


3.5 - 4.0 eVChemical hardness / Conductivity
Dipole Moment

DFT> 0 Debye1,3-substitution breaks symmetry

References

  • Rao, D. J., et al. (2019). "Structure, Spectral Features, Bioactivity and Light Harvesting Properties of Methyl and Dimethyl Anthracene: Experimental and First Principle Studies." Polycyclic Aromatic Compounds. Link

    • Core Reference for methodology on dimethylanthracene isomers.
  • Frisch, M. J., et al. (2016). "Gaussian 16 Rev. C.01." Gaussian, Inc.Link

    • Authoritative source for the computational software and basis set definitions.
  • Chai, J.-D., & Head-Gordon, M. (2008). "Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections." Physical Chemistry Chemical Physics. Link

    • Justification for using B97X-D for PAH stacking interactions.
  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link

    • Standard protocol for the molecular docking workflow.
  • PubChem. (2025). "Compound Summary: this compound." National Library of Medicine. Link

    • Verification of CAS 610-46-8 and basic physicochemical properties.

Sources

Technical Guide: Solubility Profiling & Thermodynamic Behavior of 1,3-Dimethylanthracene

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and process engineers. It addresses the specific physicochemical behavior of 1,3-Dimethylanthracene (1,3-DMA) , bridging the gap between theoretical solubility prediction and experimental validation.

Executive Summary: The Symmetry-Solubility Advantage

This compound (CAS 610-46-8) represents a distinct case study in the solubility of polycyclic aromatic hydrocarbons (PAHs). Unlike its highly symmetric isomer 9,10-Dimethylanthracene (MP: ~182°C) or the parent Anthracene (MP: ~218°C), 1,3-DMA exhibits a significantly lower melting point of approximately 83°C .

Core Insight: This drastic reduction in crystal lattice energy—driven by the loss of structural symmetry—suggests that 1,3-DMA possesses a kinetic and thermodynamic solubility advantage of 10–50x over its parent compounds in non-polar organic solvents. This guide details the theoretical basis for this behavior and provides a rigorous, self-validating protocol for precise solubility determination.

Structural & Thermodynamic Framework

The Lattice Energy Impact

Solubility in organic solids is a competition between the Enthalpy of Fusion (


)  (breaking the crystal lattice) and the Enthalpy of Solvation (

)
.
  • Anthracene (

    
     symmetry):  High packing efficiency 
    
    
    
    High Lattice Energy
    
    
    Low Solubility.
  • 1,3-DMA (

    
     symmetry):  The methyl groups at the 1 and 3 positions create steric bulk that disrupts efficient 
    
    
    
    -
    
    
    stacking. This "molecular frustration" lowers the energy barrier for solvation.

Table 1: Comparative Physicochemical Properties of Anthracene Derivatives

CompoundStructureMelting Point (

)
Crystal SymmetryPredicted Solubility Trend
Anthracene Linear Fused216–218°CHigh (

)
Low (Baseline)
9,10-Dimethylanthracene meso-Substituted182–184°CHigh (

)
Moderate
This compound Asymmetric ~83°C Low (

)
High (Critical Advantage)
Solvent Selection Strategy (Hansen Solubility Parameters)

To maximize solubility, solvents must match the dispersion (


), polar (

), and hydrogen-bonding (

) forces of 1,3-DMA.
  • Target Solvents: Toluene, Chlorobenzene, Chloroform, Tetrahydrofuran (THF).

  • Anti-Solvents: Methanol, Water, Acetonitrile (use for recrystallization).

Experimental Protocol: Determination of Solid-Liquid Equilibrium (SLE)

Objective: Establish the saturation mole fraction (


) of 1,3-DMA in target solvents with 

relative standard deviation (RSD).
Phase 1: Preparation & Saturation (Isothermal Method)
  • Excess Addition: Add 1,3-DMA solid to the solvent in a jacketed glass vessel until a visible solid phase persists.

  • Thermal Equilibration: Connect the vessel to a programmable circulating water bath. Set temperature

    
     (e.g., 298.15 K).[1][2]
    
  • Agitation: Stir at 400–600 rpm for 24 hours .

    • Note: 1,3-DMA has a lower melting point; avoid high-shear mixing that could generate local heat and melt the solid rather than dissolve it.

  • Settling: Stop stirring and allow the suspension to settle for 2–4 hours at constant

    
    .
    
Phase 2: Sampling & Quantification (HPLC-UV)
  • Filtration: Using a pre-heated syringe filter (0.22 µm PTFE), withdraw the supernatant.

    • Critical Step: The syringe and filter must be at the same temperature as the solution to prevent precipitation during transfer.

  • Dilution: Immediately dilute the aliquot with Acetonitrile (mobile phase) to prevent precipitation.

  • Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Acetonitrile:Water (80:20 v/v) isocratic.

    • Detection: UV-Vis at 254 nm (aromatic core absorption).

Phase 3: Workflow Visualization

The following diagram illustrates the critical decision pathways for validating solubility data.

SolubilityWorkflow Start Start: 1,3-DMA Solid SolventSelect Select Solvent (Based on Hansen Parameters) Start->SolventSelect Equilibration Isothermal Equilibration (T +/- 0.05 K, 24h) SolventSelect->Equilibration CheckSolid Is Solid Phase Present? Equilibration->CheckSolid AddMore Add Excess 1,3-DMA CheckSolid->AddMore No Filter Isothermal Filtration (0.22 µm PTFE) CheckSolid->Filter Yes AddMore->Equilibration Dilute Immediate Dilution (Prevents Precipitation) Filter->Dilute HPLC HPLC-UV Quantification Dilute->HPLC DataFit Thermodynamic Modeling (Apelblat Equation) HPLC->DataFit

Caption: Figure 1. Self-validating workflow for determining Solid-Liquid Equilibrium (SLE) of 1,3-DMA.

Data Analysis & Thermodynamic Modeling

Once experimental mole fractions (


) are obtained across a temperature range (e.g., 278.15 K to 318.15 K), the data must be fitted to thermodynamic models to ensure consistency.
The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.



  • A, B, C: Empirical constants derived from regression analysis.

  • Validation: A Relative Mean Square Deviation (RMSD) of < 2% indicates high-quality data. If RMSD > 5%, re-evaluate the temperature stability of your water bath or filtration technique.

Van't Hoff Analysis

Plot


 vs 

.
  • Slope:

    
    
    
  • Interpretation:

    • Linear Plot: Ideal solution behavior (rare for PAHs).

    • Non-Linear: Indicates temperature-dependent enthalpy, requiring the Apelblat model.

Applications & Implications

Understanding the solubility of 1,3-DMA is critical for:

  • OLED Manufacturing: 1,3-DMA is used as a blue fluorescent dopant or host material. High solubility allows for solution-processing (spin coating/inkjet printing) rather than expensive vacuum evaporation.

  • Scintillators: Used in liquid scintillation cocktails where high concentration directly correlates to photon yield.

  • Purification: The high solubility differential between 1,3-DMA and Anthracene allows for easy separation of the methylated product from unreacted starting materials via recrystallization from cold ethanol.

References

  • Thermodynamic Modeling of Anthracene Derivatives

    • Title: Solubility of Anthracene in Binary Alcohol + Solvent Mixtures.[3][4]

    • Source: Journal of Chemical & Engineering D
    • URL:[Link](General reference for PAH solubility protocols)

  • Physical Properties of this compound

    • Title: this compound - CAS 610-46-8 Physical Properties.[5][6]

    • Source: Cheméo / NIST WebBook.[6]

    • URL:[Link]

  • Experimental Methodologies

    • Title: Measurement and Correlation of Solubility of Arom
    • Source: Journal of Molecular Liquids.[1][3]

    • URL:[Link]

  • Hansen Solubility Parameters

    • Title: Hansen Solubility Parameters: A User's Handbook.
    • Source: CRC Press.[7]

    • URL:[Link]

Sources

Strategic Sourcing and Analytical Validation of 1,3-Dimethylanthracene

Author: BenchChem Technical Support Team. Date: February 2026

CAS 610-46-8 | Technical Guide for R&D and Environmental Forensics

Executive Summary

1,3-Dimethylanthracene (1,3-DMA) is a specific alkylated polycyclic aromatic hydrocarbon (PAH) isomer primarily utilized as an analytical reference standard in environmental forensics (oil spill fingerprinting) and as a model substrate in mechanistic organic chemistry (Diels-Alder kinetics, steric hindrance studies).[1][2][3]

Unlike its commoditized isomer 9,10-Dimethylanthracene, 1,3-DMA is a high-value specialty chemical .[3] It is rarely available in bulk catalog quantities and is typically sourced as a Certified Reference Material (CRM) or via custom synthesis. This guide outlines the precise sourcing channels, critical quality attributes (CQAs), and validation protocols required to ensure experimental integrity.

Part 1: Chemical Profile & Critical Specifications

Before engaging suppliers, researchers must define the grade required. Confusion between isomers is the single most common procurement error for this compound.

SpecificationCritical Detail
Chemical Name This compound
CAS Number 610-46-8 (Do NOT confuse with 9,10-DMA: 781-43-1)
Molecular Formula C₁₆H₁₄
Molecular Weight 206.29 g/mol
Structure Anthracene core with methyl substitutions at C1 and C3 positions.[3][4]
Melting Point ~83°C (Distinct from 9,10-DMA which melts at ~182°C)
Key Application Alkylated PAH analysis (EPA Method 8270D mod), Steric studies.[3]
Solubility Soluble in Toluene, DCM, Acetone; Insoluble in Water.
Part 2: The Supplier Landscape

Sourcing 1,3-DMA requires a bifurcated strategy based on usage: Analytical Standards (mg scale) vs. Synthesis Starting Materials (g scale).

1. Certified Reference Material (CRM) Suppliers

For environmental analysis, instrument calibration, and quantification.

  • Chiron AS (Norway): The global leader in alkylated PAHs and "petrogenic" markers. They offer 1,3-DMA specifically for oil spill identification.

    • Format: Neat solid or solution (typically in isooctane or toluene).

    • Grade: High purity (>98%) with isotopic characterization often available.

  • AccuStandard / LGC Standards: Often carry the "Methylanthracene" series. While 1-Methyl and 2-Methyl are common, 1,3-DMA is often a "custom standard" request within their catalog.[3]

  • Toronto Research Chemicals (TRC): Specializes in complex organic small molecules.[5] Excellent source if the compound is needed for metabolic studies or as a synthesis intermediate.

2. Custom Synthesis & Bulk Sourcing

For material science or organic synthesis research.

  • Catalog Suppliers (Sigma-Aldrich/Merck, TCI): Generally do not stock 1,3-DMA.[3] They stock the 9,10-isomer.[6][7] Searching "Dimethylanthracene" on these sites without the CAS number will lead to the wrong product.

  • Strategy: If >1g is required, you must contract a custom synthesis house (e.g., Synfine, AA Blocks) or synthesize in-house via the reduction of the corresponding anthraquinone or direct alkylation (though regioselectivity is poor).

Part 3: Procurement Decision Logic

The following decision tree illustrates the autonomous logic a lead scientist should apply when sourcing this material to avoid lead-time delays and purity issues.

ProcurementLogic Start Requirement: this compound CheckCAS Verify CAS is 610-46-8 (Not 781-43-1) Start->CheckCAS Scale Required Quantity? CheckCAS->Scale Analytical Analytical (<100 mg) Scale->Analytical Bulk Synthesis/Bulk (>1 g) Scale->Bulk SourceCRM Source: Chiron, AccuStandard, TRC Analytical->SourceCRM StockCheck In Stock? SourceCRM->StockCheck OrderCRM Order Reference Standard StockCheck->OrderCRM Yes CustomSyn Request Custom Synthesis (Quote: 4-8 weeks) StockCheck->CustomSyn No QC Mandatory QC: 1H-NMR + HPLC OrderCRM->QC Bulk->CustomSyn InHouse In-House Synthesis (Friedel-Crafts/Reduction) Bulk->InHouse CustomSyn->QC InHouse->QC

Figure 1: Strategic sourcing workflow for this compound, prioritizing CAS verification to prevent isomer confusion.

Part 4: Analytical Validation Protocols

Trustworthiness in data begins with material validation. Even if bought as a standard, the following "Self-Validating" protocol must be performed to confirm identity and purity, especially given the potential for isomer migration or degradation.

1. Identity Verification: 1H-NMR Spectroscopy

The 1,3-substitution pattern breaks the symmetry found in 9,10-DMA.[3]

  • Solvent: CDCl₃ (Deuterated Chloroform).

  • Key Diagnostic Signals:

    • Look for two distinct methyl singlets if the resolution is high enough, or a specific integration of 6H in the aliphatic region (δ 2.4–2.8 ppm).

    • Aromatic Region (δ 7.2–8.5 ppm): Unlike 9,10-DMA (which shows a simplified AA'BB' pattern), 1,3-DMA will show a more complex splitting pattern due to the lack of symmetry on one ring.

    • Note: 1,3-DMA can exhibit broad signals at room temperature due to steric equilibria if solvated with bulky complexing agents; run at 40°C for sharper peaks if needed.

2. Purity Analysis: HPLC-FLD (Fluorescence Detection)

PAH isomers are difficult to separate on standard C18 columns.[3]

  • Column: Specialized PAH column (e.g., Agilent ZORBAX Eclipse PAH or Thermo Hypersil Green PAH).

    • Why: These are polymeric C18 bonded phases optimized for the shape selectivity required to separate geometric isomers.

  • Mobile Phase: Acetonitrile : Water (Gradient, typically 60:40 to 100:0).

  • Detection: Fluorescence (FLD).

    • Excitation: 250 nm.

    • Emission: 400 nm (Anthracene derivatives fluoresce strongly).

  • Acceptance Criteria: Single peak >98% area integration. No shoulders (indicative of 1,2- or 2,3- isomers).[3]

3. Analytical Decision Tree

Use this logic to validate the material before allowing it into the experimental workflow.

ValidationFlow Sample Received Sample (1,3-DMA) NMR 1H-NMR (CDCl3) Sample->NMR Symmetry Check Symmetry/Integration NMR->Symmetry PassID Identity Confirmed Symmetry->PassID Asymmetric Pattern FailID Reject: Wrong Isomer (Likely 9,10-DMA) Symmetry->FailID Symmetric (AA'BB') HPLC HPLC-FLD (PAH Column) PassID->HPLC Purity Purity > 98%? HPLC->Purity Approve Release for Use Purity->Approve Yes Recrystal Recrystallize (EtOH/Toluene) Purity->Recrystal No Recrystal->HPLC

Figure 2: Quality Control decision tree ensuring isomer specificity and purity before experimental application.

Part 5: Handling & Safety (HSE)

As a Polycyclic Aromatic Hydrocarbon, 1,3-DMA must be treated as a potential carcinogen and a persistent environmental pollutant.

  • Hazard Statements:

    • H351: Suspected of causing cancer.[8][9]

    • H410: Very toxic to aquatic life with long-lasting effects.[3][10]

  • Handling Protocol:

    • Engineering Controls: All weighing and solution preparation must occur inside a certified fume hood or glovebox.

    • PPE: Nitrile gloves (double gloving recommended for concentrated solutions), lab coat, and safety glasses.

    • Waste: Segregate as "Hazardous Organic Waste - PAH Contaminated." Do not dispose of down the drain.

    • Storage: Store neat material at +4°C in the dark (amber vials). PAHs can be photo-oxidized to quinones (e.g., 1,3-dimethylanthraquinone) if exposed to light and air over time.[3]

References
  • Chiron AS. Petrogenic and Pyrogenic Reference Materials. (Primary source for alkylated PAH standards).[11] [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: this compound.[8] (Reference for GC-MS fragmentation patterns). [Link]

  • PubChem. Compound Summary: this compound (CAS 610-46-8). [Link][3]

  • Andersson, J. T., & Achten, C. (2015). Time to Say Goodbye to the 16 EPA PAHs? Toward an Up-to-Date Use of PACs for Environmental Impact Assessment. Polycyclic Aromatic Compounds.[8] (Context for alkylated PAH analysis). [Link]

Sources

The Emergence of a Polycyclic Aromatic Hydrocarbon: A Technical Guide to the Historical Context and Discovery of 1,3-Dimethylanthracene

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the historical context surrounding the discovery and synthesis of 1,3-Dimethylanthracene. Moving beyond a simple chronological account, we delve into the scientific milieu of the late 19th and early 20th centuries, a period of burgeoning understanding in the field of organic chemistry, to illuminate the intellectual and technical frameworks that made the synthesis of such polycyclic aromatic hydrocarbons (PAHs) possible. We will examine the foundational reactions that likely led to its first creation and characterization, offering a detailed, field-proven perspective on the experimental choices of the era.

The Dawn of Aromatic Chemistry: A Landscape of Innovation

The late 19th century was a transformative period for organic chemistry. The elucidation of benzene's structure by Kekulé in 1865 ignited a fervent exploration of aromatic compounds. This era was characterized by a drive to synthesize and understand the properties of a vast array of new molecules, many of which were derived from coal tar, a readily available industrial byproduct. It was within this context of systematic investigation into the reactivity and synthesis of aromatic systems that the groundwork for producing substituted anthracenes was laid.

Key to this progress were the development of powerful synthetic reactions that allowed for the construction of complex carbon skeletons. Among these, the Friedel-Crafts reaction (discovered in 1877) and the Elbs reaction (discovered in 1884) stand out as pivotal tools for the synthesis of polycyclic aromatic hydrocarbons.[1][2][3] These reactions provided chemists with the means to assemble larger aromatic systems from smaller, more readily available precursors.

The Likely Genesis: A Plausible Historical Synthesis via the Elbs Reaction

While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in the historical record, its first synthesis can be confidently inferred to have been achieved through the application of the Elbs reaction .[1][2] Discovered by German chemist Karl Elbs, this reaction involves the pyrolysis of an ortho-methyl or ortho-methylene substituted diaryl ketone to yield a condensed aromatic system.[1][4] Given the structure of this compound, a logical retrosynthetic analysis points directly to a precursor amenable to the Elbs cyclization.

The causality behind choosing the Elbs reaction lies in its directness for creating the anthracene core with the desired substitution pattern. The starting materials, derivatives of toluene and benzophenone, would have been accessible to chemists of that period.

Conceptual Workflow of the Historical Synthesis

The following diagram illustrates the logical steps for the plausible historical synthesis of this compound.

Historical_Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Cyclization cluster_2 Part 3: Purification A 2,4-Dimethylbenzophenone Synthesis B Friedel-Crafts Acylation A->B via C Elbs Reaction B->C Precursor for D Pyrolysis C->D involves E Distillation & Recrystallization D->E Yields crude product for

Caption: Plausible historical synthesis workflow for this compound.

Detailed Experimental Protocol: A Recreation of a Historical Synthesis

The following protocol is a reconstruction of the likely experimental procedure for the first synthesis of this compound, based on the principles of the Elbs reaction.

Part 1: Synthesis of the Precursor, 2-(2,4-Dimethylbenzoyl)toluene

This initial step would have likely involved a Friedel-Crafts acylation.

Materials:

  • m-Xylene

  • o-Toluoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry carbon disulfide (CS₂) (as solvent)

  • Ice

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A flask equipped with a reflux condenser and a dropping funnel would be charged with anhydrous aluminum chloride and dry carbon disulfide, and cooled in an ice bath.

  • Addition of Reactants: A solution of o-toluoyl chloride and m-xylene in dry carbon disulfide would be added dropwise to the cooled AlCl₃ suspension with constant stirring.

  • Reaction: After the addition is complete, the mixture would be gently warmed to reflux for several hours to drive the acylation.

  • Workup: The reaction mixture would be poured onto crushed ice and acidified with hydrochloric acid to decompose the aluminum chloride complex. The organic layer would be separated, washed with water, then with a sodium bicarbonate solution to remove acidic impurities, and finally with water again.

  • Drying and Solvent Removal: The organic layer would be dried over anhydrous sodium sulfate, and the carbon disulfide solvent would be removed by distillation.

  • Purification: The resulting crude 2-(2,4-dimethylbenzoyl)toluene would be purified by vacuum distillation.

Part 2: Elbs Cyclization to this compound

Materials:

  • 2-(2,4-Dimethylbenzoyl)toluene (from Part 1)

Procedure:

  • Pyrolysis: The purified 2-(2,4-dimethylbenzoyl)toluene would be heated to a high temperature (typically 400-450 °C) in a sealed tube or a distillation apparatus without a catalyst.[5]

  • Water Evolution: The progress of the reaction would be monitored by the evolution of water, which is a byproduct of the cyclodehydration.[5]

  • Isolation of Crude Product: After the evolution of water ceases, the reaction mixture would be cooled, and the solid crude this compound would be collected.

Part 3: Purification of this compound

Materials:

  • Crude this compound

  • Ethanol or acetic acid (for recrystallization)

  • Picric acid (for forming a picrate adduct for purification)

Procedure:

  • Distillation: The crude product could first be subjected to distillation to remove lower-boiling impurities.

  • Recrystallization: The solid product would then be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

  • Picrate Formation (for enhanced purification): A common technique of the era for purifying aromatic hydrocarbons was the formation of a crystalline picrate adduct. The crude this compound would be dissolved in a solvent and treated with a solution of picric acid. The resulting crystalline picrate would be isolated and then decomposed (e.g., with ammonia) to regenerate the pure hydrocarbon.

Mechanistic Insights of the Elbs Reaction

The mechanism of the Elbs reaction has been a subject of study, with the currently accepted pathway involving a heat-induced cyclization followed by a dehydration step.

Elbs_Mechanism A Ortho-methyl diaryl ketone B Heat-induced cyclization A->B Pyrolysis C Dihydropentacene intermediate B->C D [1,3]-Hydride Shift C->D E Dehydration D->E F This compound E->F

Caption: Simplified mechanism of the Elbs reaction.

Historical Characterization: Identifying the Unknown

In the late 19th and early 20th centuries, the toolkit for structural elucidation was limited compared to modern standards. The characterization of a newly synthesized compound like this compound would have relied on a combination of physical and chemical methods.

Table 1: Historical vs. Modern Characterization Techniques

MethodHistorical Application (Late 19th/Early 20th Century)Modern Application
Melting Point A key physical constant for assessing purity. A sharp melting point indicated a pure compound.Still a fundamental technique for purity assessment and identification.
Elemental Analysis Combustion analysis to determine the empirical formula (the ratio of carbon and hydrogen).Used to confirm the elemental composition of novel compounds.
Color and Crystalline Form Descriptive properties used for identification.Less critical for structural elucidation but still noted.
Formation of Derivatives Creation of crystalline derivatives (e.g., picrates) with sharp melting points to aid in identification and purification.Rarely used for primary characterization, but can be useful in specific cases.
Spectroscopy In its infancy. UV-Vis spectroscopy was emerging but not widely available or understood for complex structures.A cornerstone of modern analysis, including NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for definitive structural determination.[6][7]

Modern Perspectives: Synthesis and Applications

While the Elbs reaction was a foundational method, modern organic synthesis offers more efficient and versatile routes to this compound and other PAHs. These include palladium-catalyzed cross-coupling reactions and other annulation strategies that provide greater control over regioselectivity and functional group tolerance.[8]

Today, substituted anthracenes are of significant interest to researchers in materials science and drug development. Their unique photophysical properties make them valuable components in organic light-emitting diodes (OLEDs), fluorescent probes, and scintillators. In the pharmaceutical realm, the anthracene scaffold is a recurring motif in various bioactive molecules, and the synthesis of specific isomers like this compound is crucial for structure-activity relationship (SAR) studies.

Conclusion

The story of this compound is intrinsically linked to the pioneering era of aromatic chemistry. While the exact moment of its discovery may be lost to the annals of history, the intellectual and experimental framework of the time provides a clear picture of its likely genesis. The Elbs reaction, a testament to the ingenuity of early organic chemists, stands as the most probable route to its first synthesis. Understanding this historical context not only enriches our appreciation for the foundations of our field but also provides valuable insights into the evolution of synthetic strategy and analytical science. The continued interest in substituted anthracenes today underscores the enduring legacy of these early explorations into the rich and complex world of polycyclic aromatic hydrocarbons.

References

  • Google Patents. Preparation method of 1,3-dimethyladamantane. CN103910594A.
  • Wikipedia. Elbs reaction. Available from: [Link].

  • Chemistry LibreTexts. Elbs Reaction. (2023). Available from: [Link].

  • Pharmacareerinsider. Method of preparation of Anthracene. (2024). Available from: [Link].

  • New World Encyclopedia. Anthracene. Available from: [Link].

  • PubChem. 2,3-Dimethylanthracene. National Center for Biotechnology Information. Available from: [Link].

  • Dalton Transactions. Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores. Royal Society of Chemistry. (2023). Available from: [Link].

  • Organic Reactions. The Elbs Reaction. Available from: [Link].

  • Slideshare. Reaction of anthracene. (2022). Available from: [Link].

  • ResearchGate. Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons. (2018). Available from: [Link].

  • RSC Publishing. Synthesis, characterization and gas permeation properties of anthracene maleimide-based polymers of intrinsic microporosity. (2014). Available from: [Link].

  • ACS Publications. Formation of Polycyclic Aromatic Hydrocarbons (PAHs) in Thermal Systems: A Comprehensive Mechanistic Review. (2024). Available from: [Link].

  • NERC Open Research Archive. Tracking the history of polycyclic aromatic compounds in London through a River Thames sediment core and ultrahigh resolution ma. (2024). Available from: [Link].

  • Taylor & Francis Online. Structure, Spectral Features, Bioactivity and Light Harvesting Properties of Methyl and Dimethyl Anthracene: Experimental and First Principle Studies. (2019). Available from: [Link].

  • PMC. Advances in pretreatment and analysis methods of aromatic hydrocarbons in soil. (2022). Available from: [Link].

  • Wikipedia. Polycyclic aromatic hydrocarbon. Available from: [Link].

  • RSC Publishing. Discovery and bioinspired total syntheses of unprecedented sesquiterpenoid dimers unveiled bifurcating [4 + 2] cycloaddition and target differentiation of enantiomers. (2024). Available from: [Link].

  • ACS Publications. Analytical determination of aromatic hydrocarbons by adsorption. Available from: [Link].

  • ResearchGate. Acetylation of anthracene by the Friedel-Crafts reaction using chloroform as the solvent. Available from: [Link].

  • Beilstein Journals. Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. (2024). Available from: [Link].

  • Encyclopedia.pub. Polycyclic Aromatic Hydrocarbon Occurrence and Formation. (2023). Available from: [Link].

  • Technium Science. QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY. Available from: [Link].

  • RSC Publishing. Synthesis of polycyclic aromatic hydrocarbons by palladium-catalysed [3 + 3] annulation. (2019). Available from: [Link].

  • YouTube. Synthesis of Anthracene || 7 Methods || Dr. Bharat Baria. (2022). Available from: [Link].

  • ATSDR. ANALYTICAL METHODS. Available from: [Link].

  • PMC. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. Available from: [Link].

  • Beilstein Journals. Recent advances in the syntheses of anthracene derivatives. Available from: [Link].

Sources

Methodological & Application

Application Note: Dimethylanthracene (DMA) Fluorescent Probes for Singlet Oxygen Detection

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the use of Dimethylanthracene (DMA) derivatives as fluorescent probes for Singlet Oxygen (


), with a specific technical focus on the distinction between the industry-standard 9,10-Dimethylanthracene  and the isomeric 1,3-Dimethylanthracene .

Subject: Protocol for the quantification of Singlet Oxygen (


) using Dimethylanthracene derivatives.
Date:  October 26, 2023
Author:  Senior Application Scientist

Executive Summary & Scientific Context

Anthracene derivatives are the gold standard for the specific detection of Singlet Oxygen (


). While 9,10-Dimethylanthracene (9,10-DMA)  is the most widely utilized probe due to its rapid reaction kinetics at the electron-rich meso positions, This compound (1,3-DMA)  represents a structural isomer with distinct steric and electronic properties.

This guide details the protocol for using DMA probes to detect


 generation. The detection mechanism relies on the [4+2] Diels-Alder cycloaddition , where the fluorescent anthracene core traps 

to form a non-fluorescent endoperoxide.
Critical Isomer Distinction
  • 9,10-Dimethylanthracene (Standard): High reactivity (

    
    ). Best for detecting low fluxes of 
    
    
    
    .
  • This compound (Variant): Lower reactivity due to lack of electron-donating methyl groups at the reactive meso (9,10) carbons.[1][2][3][4][5] Useful as a negative control or for monitoring high-flux systems where 9,10-DMA would bleach instantaneously.

Physicochemical Properties & Spectra

Property9,10-Dimethylanthracene (Standard)This compound (Variant)
CAS Number 781-43-1610-46-8
Molecular Weight 206.29 g/mol 206.29 g/mol
Reactivity Site Carbons 9 & 10 (meso)Carbons 9 & 10 (Anthracene core)
Excitation Max (

)
375 nm (Strong), 395 nm343 nm, 360 nm, 380 nm (Fine structure)
Emission Max (

)
400–440 nm (Blue)~390–410 nm (Blue/UV edge)
Solubility EtOH, MeOH, THF, AcetoneEtOH, MeOH, Hexane, Toluene
Reaction Rate (

)
Fast (~

in MeOH)
Slower (Sterically/Electronically less activated)

Note on Spectra: 1,3-DMA exhibits fine structure in its absorption spectrum (B-band) at 343, 360, and 380 nm. Ensure your excitation source (laser/LED) overlaps with these bands if using the 1,3-isomer.

Mechanism of Action

The probe functions as a "fluorescence turn-off" sensor. The anthracene moiety is highly fluorescent.[6] Upon irradiation in the presence of a photosensitizer and oxygen,


 is generated. The 

undergoes a Diels-Alder reaction with the DMA, breaking the conjugation of the central ring.
Reaction Pathway Diagram

ReactionMechanism Substrate Dimethylanthracene (DMA) (Highly Fluorescent) Complex Transition State [4+2] Cycloaddition Substrate->Complex + 1O2 SingletOx Singlet Oxygen (1O2) (Electrophile) SingletOx->Complex Product Endoperoxide (Non-Fluorescent) Complex->Product Conjugation Loss

Caption: The Diels-Alder trapping mechanism. The formation of the endoperoxide interrupts the


-conjugation, resulting in irreversible fluorescence quenching.

Experimental Protocol

Safety: DMA is an irritant. Work under low light to avoid background photo-oxidation.

Phase 1: Reagent Preparation
  • Stock Solution (10 mM): Dissolve 2.1 mg of DMA (1,3- or 9,10-isomer) in 1 mL of HPLC-grade Ethanol or THF. Sonicate to ensure complete dissolution. Store at -20°C in the dark.

  • Working Solution (10

    
    M):  Dilute the stock 1:1000 into the experimental buffer (e.g., PBS pH 7.4) or solvent.[1][2][5][7]
    
    • Note: DMA has low water solubility. For aqueous assays, ensure <1% organic co-solvent or use surfactant/liposomes to solubilize.

Phase 2: Experimental Setup (Fluorescence Quenching)
  • Blank Preparation: Prepare a cuvette containing only the DMA working solution. Measure initial fluorescence (

    
    ).
    
  • Sample Preparation: Mix the DMA working solution with your Singlet Oxygen Generator (Photosensitizer, e.g., Rose Bengal, Methylene Blue, or biological sample).

  • Baseline Reading: Measure fluorescence spectrum (

    
     for 9,10-DMA; 
    
    
    
    for 1,3-DMA).
Phase 3: Irradiation & Kinetic Measurement
  • Exposure: Irradiate the sample with the specific wavelength required to activate your Photosensitizer (e.g., 532 nm for Rose Bengal). Do not use UV light that would directly excite/degrade the DMA.

  • Time-Course: Measure the fluorescence intensity at the emission peak (e.g., 430 nm) at fixed time intervals (

    
    ).
    
  • Endpoint: Continue until fluorescence decreases by 50-70%.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_exp Exposure & Measurement cluster_analysis Data Analysis Stock Prepare 10mM Stock (EtOH/THF) Dilute Dilute to 10µM (Working Solution) Stock->Dilute AddSens Add Photosensitizer (e.g., Rose Bengal) Dilute->AddSens Baseline Measure F0 (Fluorescence t=0) AddSens->Baseline Irradiate Irradiate Sample (Activate Sensitizer) Baseline->Irradiate Read Measure Ft (Fluorescence t=x) Irradiate->Read Intervals Read->Irradiate Repeat Plot Plot ln(F0/Ft) vs Time Read->Plot Data Collection Complete Calc Calculate Rate Constant (k) Plot->Calc

Caption: Step-by-step workflow for Singlet Oxygen detection using DMA fluorescence quenching.

Data Analysis & Calculations

The reaction between DMA and


 follows pseudo-first-order kinetics when DMA is in excess or when monitoring initial rates.

Equation:



Where:

  • 
     = Initial fluorescence intensity.
    
  • 
     = Fluorescence intensity at time 
    
    
    
    .
  • 
     = Observed rate constant (proportional to 
    
    
    
    ).

Quantification: To calculate the quantum yield of singlet oxygen (


), compare the slope (

) of your sample to a reference sensitizer (e.g., Rose Bengal,

in water) under identical conditions.


Troubleshooting & Controls

IssuePossible CauseSolution
No Fluorescence Loss No

generated or Probe Saturation.
Check sensitizer absorbance.[7][8] If using 1,3-DMA, switch to 9,10-DMA (higher reactivity).
Rapid Bleaching (t<5s)

flux too high.
Dilute sensitizer or switch to 1,3-DMA (lower reactivity) to resolve kinetics.
High Background Autofluorescence or Direct UV excitation.Ensure irradiation source uses a cut-off filter to block UV light (<400nm).
Precipitation DMA insolubility in aqueous buffer.Use 1% Triton X-100 or liposomes to solubilize the probe.

References

  • Singlet Oxygen Trapping Standards

    • Title: Singlet oxygen formation in non-aqueous oxygen redox chemistry: direct spectroscopic evidence for formation pathways and reliability of chemical probes.[3]

    • Source:Energy & Environmental Science (RSC), 2023.
    • URL:[Link]

    • Context: Validates 9,10-DMA as the standard selective trap for .
  • Spectral Properties of Methyl-Anthracenes

    • Title: Ultraviolet Spectra of Anthracene and its Derivatives.[1][5][9]

    • Source:National Research Council Canada / Scribd Archive.
    • URL:[Link]

    • Context: Provides specific absorption band fine structure for this compound (E band 257 nm, B band 343/360/380 nm).
  • Kinetic Analysis Protocols

    • Title: Singlet oxygen generation by porphyrins and the kinetics of 9,10-dimethylanthracene photosensitization in liposomes.[7]

    • Source:Photochemistry and Photobiology (PubMed), 1993.[7]

    • URL:[Link]

    • Context: Detailed kinetic protocol for using DMA probes in biological/liposomal environments.
  • 1,3-DMA Chemical Data

    • Title: this compound Compound Summary.
    • Source:PubChem.
    • URL:[Link]

    • Context: Verification of CAS 610-46-8 and physical properties.[10]

Sources

Application Note: Strategic Utilization of 1,3-Dimethylanthracene Scaffolds in High-Efficiency OLED Host Design

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Rationale[1][2]

The "Symmetry-Breaking" Advantage

While 9,10-substituted anthracenes (e.g., ADN, MADN) are the industry standard for blue OLED hosts, they often suffer from polycrystalline transitions due to high molecular symmetry, leading to device failure. 1,3-Dimethylanthracene (1,3-DMA) serves as a critical asymmetric scaffold in the development of next-generation blue host materials.[1]

Unlike its isomer 9,10-dimethylanthracene (which is used primarily as a reference standard or in triplet-triplet annihilation), 1,3-DMA is rarely used as a pristine emissive layer due to its low melting point (~83°C).[1] Instead, its primary application is as a precursor for 9,10-diaryl-1,3-dimethylanthracene derivatives .[1]

Mechanism of Action:

  • Steric Disruption: The methyl groups at the 1 and 3 positions create steric hindrance that prevents the "face-to-face"

    
    -
    
    
    
    stacking common in planar anthracenes.[1][2]
  • Amorphous Stability: This steric bulk stabilizes the amorphous glass phase, preventing crystallization in the thin film—a primary cause of dark spots in OLEDs.[1][2]

  • Blue-Shift Preservation: The 1,3-substitution minimizes bathochromic shifts (red-shifting) caused by aggregation, maintaining deep blue color purity (

    
    ).[1][2]
    

Part 2: Material Properties & Precursor Characterization[1][2]

Before device integration, the 1,3-DMA scaffold must be characterized to ensure it meets the purity requirements for subsequent derivatization.[1]

PropertyThis compound (Scaffold)9,10-Dimethylanthracene (Reference)Relevance to OLEDs
CAS Number 610-46-8781-43-1Tracking & Sourcing
Melting Point 83°C182-184°CCritical: 1,3-DMA is too volatile for direct vacuum deposition; must be derivatized.[1]
Fluorescence Blue (Solution)Blue (High QY)Core chromophore retention.[1][2]
Symmetry

(Asymmetric)

(Symmetric)
Asymmetry improves film morphology in derivatives.[1][2]
Solubility High (Toluene, THF)ModerateExcellent for solution-phase synthesis of hosts.[1][2]

Part 3: Protocol – Synthesis of 1,3-DMA Derived Blue Hosts

Objective: Transform the volatile 1,3-DMA precursor into a thermally stable blue host (e.g., 1,3-dimethyl-9,10-di(2-naphthyl)anthracene) suitable for vacuum deposition.

Workflow Visualization

SynthesisWorkflow Start This compound (Precursor) Step1 Bromination (NBS/DMF) Start->Step1 Electrophilic Sub. Inter 9,10-Dibromo- This compound Step1->Inter Step2 Suzuki Coupling (Ar-B(OH)2, Pd Cat.) Inter->Step2 Pd(0) Cycle Final Target Blue Host (1,3-Me-ADN) Step2->Final Purify Sublimation Purification (10^-6 Torr) Final->Purify Critical Step

Caption: Synthetic route converting the 1,3-DMA scaffold into a thermally stable OLED host material.

Step-by-Step Methodology

1. Bromination (Activation of 9,10 positions):

  • Reagents: this compound (1.0 eq), N-Bromosuccinimide (NBS, 2.2 eq), DMF.[1]

  • Procedure: Dissolve 1,3-DMA in DMF at 0°C. Add NBS portion-wise to prevent exothermic runaway. Stir at room temperature for 4 hours.

  • Why: The 9 and 10 positions are the most reactive sites for electrophilic substitution.[1][2] The 1,3-methyls direct the bromination to the 9,10 positions while blocking the 2,4 positions sterically.

2. Suzuki-Miyaura Coupling (Arylation):

  • Reagents: 9,10-Dibromo-1,3-dimethylanthracene (1.0 eq), 2-Naphthylboronic acid (2.5 eq),

    
     (5 mol%), 
    
    
    
    (2M aq), Toluene/Ethanol.[1]
  • Procedure: Reflux under Argon atmosphere for 24 hours.

  • Purification: Column chromatography (Hexane/DCM) followed by recrystallization.[1][2]

3. Sublimation (The "OLED Grade" Standard):

  • Requirement: Purity > 99.9% is non-negotiable for OLEDs to prevent trap states.[1][2]

  • Protocol: Place the recrystallized powder in a gradient sublimation tube.

    • Base Pressure:

      
       Torr.[1][2]
      
    • Source Temp: ~240°C (depending on derivative).[1][2]

    • Collection: Collect the middle zone; discard the volatile impurities and the non-volatile ash.[1]

Part 4: Protocol – Device Fabrication & Evaluation[1]

Objective: Fabricate a blue fluorescent OLED using the 1,3-DMA derivative as the Host and a standard dopant (e.g., perylene or BD-1).[1]

Device Architecture

DeviceStack Cathode Cathode: LiF (1 nm) / Al (100 nm) ETL ETL: Alq3 (30 nm) Electron Transport ETL->Cathode EML EML: 1,3-DMA-Host : 5% Dopant (30 nm) Emissive Layer EML->ETL HTL HTL: NPB (40 nm) Hole Transport HTL->EML Exciton Confinement HIL HIL: PEDOT:PSS or CuPc (10 nm) HIL->HTL Anode Anode: ITO (150 nm) Anode->HIL Substrate Glass Substrate Substrate->Anode

Caption: Standard Blue Fluorescent OLED stack utilizing a 1,3-DMA derivative host.

Fabrication Steps (Vacuum Thermal Evaporation)
  • Substrate Preparation:

    • Clean ITO glass: Detergent

      
       Water 
      
      
      
      Acetone
      
      
      IPA (Ultrasonic bath, 15 min each).[1][2]
    • UV-Ozone Treatment: 15 minutes immediately prior to loading.[1][2] Reason: Increases ITO work function to improve hole injection.

  • Vacuum Deposition:

    • Base Pressure:

      
       Torr.[1][2]
      
    • HIL/HTL: Deposit NPB at 1 Å/s.[1][2]

    • EML (Co-deposition):

      • Host Source (1,3-DMA derivative): Rate = 1 Å/s.[1][2]

      • Dopant Source (Blue Dopant): Rate = 0.05 Å/s (to achieve 5% doping).[1][2]

      • Control: Use Quartz Crystal Microbalance (QCM) sensors for precise ratio control.[1][2]

    • ETL/Cathode: Deposit Alq3, then LiF (0.1 Å/s), then Al (5 Å/s).

  • Encapsulation:

    • Perform in

      
       glovebox (
      
      
      
      ppm).[1][2] Use UV-curable epoxy and a glass lid with desiccant.[1][2]

Part 5: Characterization & Expected Results[1]

Thermal Stability (DSC/TGA)

The 1,3-substitution should result in a Glass Transition Temperature (


)  higher than unsubstituted anthracene but potentially lower than highly symmetric 9,10-derivatives.[1] However, the stability of the amorphous phase is superior.[1]
  • Target

    
    : > 100°C (for the derivative).[1][2]
    
  • Failure Mode: If

    
     is too low, the film crystallizes, causing device shorting.[1]
    
Electroluminescence (EL)[1][2]
  • Color Coordinates: Expect CIE (x,y) around (0.14, 0.15) for deep blue.[1][2]

  • Efficiency:

    • Current Efficiency: 3–6 cd/A (Fluorescent limit).[1][2]

    • External Quantum Efficiency (EQE): 2–4%.[1][2]

  • Lifetime (

    
    ):  The 1,3-methyl groups protect the anthracene core from oxidative degradation, potentially extending operational lifetime compared to unhindered anthracenes.[1]
    
Energy Level Alignment

The methyl groups are weak electron donors.[1][2]

  • HOMO: ~ -5.6 to -5.8 eV.[1][2]

  • LUMO: ~ -2.4 to -2.6 eV.[1][2]

  • Note: Ensure the HOMO level aligns with the HTL (NPB: -5.4 eV) to minimize the hole injection barrier.

References

  • Kim, Y. H., et al. (2004).[1][2] "Bright blue electroluminescence from an asymmetric anthracene derivative."[1][2] Applied Physics Letters, 85(16).[1][2] Link

    • Establishes the foundational logic of asymmetric anthracene hosts.
  • Danel, K., et al. (2002).[1][2] "Blue-emitting anthracenes with end-capping diarylamines."[1][2] Chemistry of Materials, 14(9).[1][2] Link[1][2]

    • Discusses the synthesis and thermal properties of substituted anthracenes.
  • Sigma-Aldrich. "9,10-Dimethylanthracene Product Specification." Link[1][2][3]

    • Reference for the properties of the symmetric isomer for comparison.
  • PubChem. "this compound Compound Summary."[1][2] Link[1][2]

    • Source for physical property data (MP, CAS).[1]

  • Aydemir, M., et al. (2016).[1][2] "High efficiency OLEDs based on anthracene derivatives: The impact of electron donating and withdrawing group." Organic Electronics, 30, 149-157.[1][2][4] Link[1][2][4]

    • Detailed protocol for TTA and efficiency measurements in anthracene-based OLEDs.

Sources

Application Notes and Protocols for 1,3-Dimethylanthracene in Triplet-Triplet Annihilation Upconversion

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Triplet-triplet annihilation upconversion (TTA-UC) is a powerful photophysical process that converts low-energy photons into higher-energy light, operating efficiently even under non-coherent, low-intensity irradiation like sunlight. This capability has positioned TTA-UC as a key technology in areas ranging from solar energy harvesting and photocatalysis to advanced bioimaging and photodynamic therapy. Anthracene derivatives are a cornerstone of TTA-UC systems, prized for their high fluorescence quantum yields and tunable photophysical properties. This guide provides an in-depth exploration of 1,3-Dimethylanthracene as a high-efficiency annihilator (emitter) in TTA-UC systems. We will delve into the core principles of TTA-UC, the specific advantages conferred by the 1,3-substitution pattern on the anthracene core, detailed experimental protocols for achieving and measuring upconversion, and a troubleshooting guide for common experimental challenges.

Introduction: The Mechanism and Promise of TTA-Upconversion

TTA-UC is a bimolecular process that relies on the interaction between two key components: a sensitizer and an annihilator (also referred to as an emitter). The process unfolds through a sequence of energy transfer steps, converting two low-energy photons into a single higher-energy photon.[1][2]

The fundamental steps are as follows[3][4]:

  • Light Absorption: A sensitizer molecule absorbs a low-energy photon, transitioning from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The sensitizer rapidly undergoes intersystem crossing to a long-lived excited triplet state (T₁). Efficient ISC is a critical characteristic of a good sensitizer.

  • Triplet Energy Transfer (TET): Through a Dexter-type energy transfer mechanism, the excited sensitizer transfers its triplet energy to a ground-state annihilator molecule, returning to its ground state while promoting the annihilator to its triplet state (T₁).[3]

  • Triplet-Triplet Annihilation (TTA): Two excited annihilator molecules diffuse and collide. In a spin-allowed process, they undergo annihilation, resulting in one annihilator molecule in an excited singlet state (S₁) and the other returning to the ground state (S₀).[5]

  • Upconverted Emission: The excited singlet annihilator relaxes to its ground state by emitting a high-energy photon (fluorescence). This emitted photon has a shorter wavelength (higher energy) than the photons initially absorbed by the sensitizer.

This entire process is visualized in the Jablonski diagram below.

TTA_UC_Mechanism cluster_Annihilator Annihilator (A) S_S0 S₀ S_S1 S₁ S_S0->S_S1 Absorption (hν₁) S_T1 T₁ S_S1->S_T1 ISC S_T1->S_S0 A_T1 T₁ S_T1->A_T1 TET A_S0 S₀ A_S1 S₁ A_S1->A_S0 Upconverted Emission (hν₂) Two_A_T1 2 x T₁ A_T1->Two_A_T1 Diffusion Two_A_T1->A_S0 Two_A_T1->A_S1 TTA note hν₂ > hν₁ TTA_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_calc Calculation A Prepare Stock Solutions (Sensitizer & Annihilator) B Mix Solutions in Schlenk-compatible Cuvette A->B C Deoxygenate Sample (Freeze-Pump-Thaw x3) B->C D Measure Absorbance (UV-Vis) at Excitation Wavelength C->D E Measure Upconverted Emission Spectrum D->E F Measure Standard's Emission Spectrum E->F Same Instrument Settings G Integrate Emission Spectra (Sample & Standard) E->G F->G H Calculate Upconversion Quantum Yield (Φ_UC_) G->H

Figure 2: Experimental workflow for TTA-UC quantum yield measurement.
Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Rationale: Preparing concentrated stock solutions allows for accurate dilution to the final desired concentrations and minimizes weighing errors.

  • Protocol:

    • Prepare a 1 mM stock solution of This compound in anhydrous toluene.

    • Prepare a 0.1 mM stock solution of PtOEP in anhydrous toluene. Store in the dark to prevent photodegradation.

Step 2: Sample Preparation

  • Rationale: The concentrations are chosen to ensure sufficient absorption by the sensitizer while minimizing reabsorption of the upconverted light by the annihilator. A typical annihilator concentration is significantly higher than the sensitizer concentration to maximize the probability of triplet energy transfer. [1]* Protocol:

    • In a quartz cuvette suitable for use on a Schlenk line, combine the stock solutions and additional toluene to achieve the final concentrations:

      • [this compound]: 100 µM

      • [PtOEP]: 5 µM

    • The final volume will depend on the cuvette size (typically 2-3 mL).

Step 3: Deoxygenation (Critical Step)

  • Rationale: Molecular oxygen is a triplet quencher. Its presence will severely diminish or completely eliminate the TTA-UC signal by deactivating the long-lived triplet states of both the sensitizer and the annihilator. [4]The Freeze-Pump-Thaw method is the most rigorous technique for removing dissolved oxygen. [3][6]* Protocol (Freeze-Pump-Thaw):

    • Attach the sealed cuvette to a Schlenk line.

    • Freeze: Immerse the bottom of the cuvette in liquid nitrogen until the toluene solution is completely frozen solid.

    • Pump: With the sample still frozen, open the stopcock to the high-vacuum line and evacuate the headspace for 3-5 minutes.

    • Thaw: Close the stopcock to the vacuum line. Remove the cuvette from the liquid nitrogen and allow the solution to thaw completely at room temperature. You will observe bubbles of dissolved gas escaping into the headspace.

    • Repeat this Freeze-Pump-Thaw cycle at least three times to ensure thorough deoxygenation.

    • After the final cycle, backfill the cuvette with an inert gas (Argon or Nitrogen) before closing the stopcock.

Step 4: Spectroscopic Measurements

  • Rationale: The quantum yield is determined by comparing the photons emitted by the sample to those emitted by a known standard under identical excitation conditions. Absorbance at the excitation wavelength is required to correct for differences in the number of photons absorbed.

  • Protocol:

    • Absorbance: Measure the UV-Vis spectrum of the degassed TTA-UC sample. Record the absorbance (A_UC_) at the chosen excitation wavelength (e.g., 532 nm for PtOEP). The absorbance should ideally be kept below 0.1 to minimize inner filter effects.

    • Upconverted Emission:

      • Place the cuvette in the fluorometer.

      • Set the excitation wavelength to match the absorption peak of the sensitizer (e.g., 532 nm).

      • Set the emission scan range to capture the fluorescence of this compound (e.g., 380 nm to 500 nm).

      • Record the upconverted emission spectrum.

    • Reference Standard Emission:

      • Without changing any fluorometer settings (e.g., excitation/emission slit widths, detector voltage), replace the sample cuvette with a cuvette containing the Rhodamine 6G standard.

      • Measure the absorbance of the standard (A_ref_) at the same excitation wavelength.

      • Record its emission spectrum.

Step 5: Quantum Yield Calculation

  • Rationale: This relative method normalizes the emission of the unknown sample against a well-characterized standard.

  • Equation: The upconversion quantum yield (Φ_UC_) is calculated using the following formula:

    Φ_UC_ = Φ_ref_ * (I_UC_ / I_ref_) * (A_ref_ / A_UC_) * (n_UC_² / n_ref_²)

    Where:

    • Φ_ref_ is the fluorescence quantum yield of the reference (0.95 for Rhodamine 6G in ethanol).

    • I_UC_ and I_ref_ are the integrated emission intensities of the upconversion sample and the reference, respectively.

    • A_UC_ and A_ref_ are the absorbances at the excitation wavelength.

    • n_UC_ and n_ref_ are the refractive indices of the solvents (Toluene ≈ 1.496, Ethanol ≈ 1.361).

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
No/Very Weak Upconversion Signal Oxygen Contamination: Incomplete deoxygenation is the most common cause.- Ensure the cuvette seal is airtight. - Perform at least three, preferably five, Freeze-Pump-Thaw cycles. [2] - Alternatively, for less rigorous applications, bubble with high-purity inert gas for at least 15-20 minutes. [1]
Incorrect Energy Levels: The sensitizer's triplet energy (E_T_) is lower than the annihilator's E_T_.Select a sensitizer with an E_T_ that is at least 0.2 eV higher than that of the annihilator to ensure efficient triplet energy transfer.
Low Quantum Yield (Φ_UC_) Concentration Quenching/Excimer Formation: Annihilator concentration is too high, leading to self-quenching or formation of non-emissive aggregates.- Systematically decrease the annihilator concentration (e.g., from 1 mM down to 10 µM) and re-measure Φ_UC_ to find the optimal concentration.
Reabsorption: The annihilator's absorption spectrum overlaps with its emission spectrum, causing emitted photons to be reabsorbed. [7]- Lower the annihilator concentration. - Use a cuvette with a shorter path length for emission collection (e.g., a 4-sided polished cuvette with detection at 90 degrees). - Apply a mathematical correction if the spectral overlap is known. [7]
Signal Instability or Decay Over Time Photodegradation: Either the sensitizer or annihilator is degrading under illumination.- Reduce the excitation laser/light source intensity. - Check the chemical stability of the compounds in the chosen solvent. - Ensure the sample is kept in the dark when not being measured.
Distorted Emission Spectrum Inner Filter Effects: The sample is too concentrated, leading to non-uniform excitation and emission through the cuvette.- Dilute the sample to ensure the absorbance at the excitation wavelength is < 0.1.
Scattered Excitation Light: The emission monochromator is detecting scattered light from the excitation source.- Use appropriate long-pass or band-pass filters in the emission path. - Ensure the emission scan starts at a wavelength sufficiently far from the excitation wavelength.

Conclusion

This compound stands out as a highly promising annihilator for TTA-UC applications. Its favorable electronic structure, inferred from both theoretical calculations and the performance of analogous compounds, points to a high intrinsic fluorescence quantum yield and a triplet energy level well-suited for pairing with common porphyrin-based sensitizers. By following rigorous experimental protocols, particularly concerning the complete removal of molecular oxygen, researchers can harness the capabilities of this compound to develop efficient upconversion systems for a wide array of applications, from enhancing the efficiency of solar cells to creating novel probes for sensitive biological imaging.

References

  • Olesund, A., Gray, V., Mårtensson, J., & Albinsson, B. (2021). Diphenylanthracene Dimers for Triplet−Triplet Annihilation Photon Upconversion: Mechanistic Insights for Intramolecular Pathways and the Importance of Molecular Geometry. Journal of the American Chemical Society, 143(15), 5893–5904. Available at: [Link]

  • Olesund, A., Gray, V., Mårtensson, J., & Albinsson, B. (2021). Diphenylanthracene Dimers for Triplet–Triplet Annihilation Photon Upconversion: Mechanistic Insights for Intramolecular Pathways and the Importance of Molecular Geometry. PubMed Central. Available at: [Link]

  • Olesund, A., Gray, V., Mårtensson, J., & Albinsson, B. (2021). Diphenylanthracene Dimers for Triplet-Triplet Annihilation Photon Upconversion: Mechanistic Insights for Intramolecular Pathways and the Importance of Molecular Geometry. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Triplet-triplet annihilation. In Wikipedia. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 610-46-8). Retrieved from [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • Li, Z., et al. (2024). Measurement methods for triplet-triplet annihilation photon upconversion. Optics Continuum, 3(11), 2081. Available at: [Link]

  • de Silva, A. P., et al. (2020). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 16, 2623–2650. Available at: [Link]

  • Schulze, M., Fält, P., & Albinsson, B. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(40), 10565-10573. Available at: [Link]

  • Turro, N. J., et al. (n.d.). Photon upconversion via triplet–triplet annihilation. Presentation. Available at: [Link]

  • Gray, V., et al. (2021). Intramolecular Triplet–Triplet Annihilation Photon Upconversion in Diffusionally Restricted Anthracene Polymer. The Journal of Physical Chemistry B, 125(23), 6340–6348. Available at: [Link]

  • University of Rochester. (n.d.). How To: Degas Solvents. Department of Chemistry. Retrieved from [Link]

  • Schlenk Line Survival Guide. (n.d.). Freeze-Pump-Thaw. Retrieved from [Link]

  • Glaser, F., et al. (2023). Improving Triplet–Triplet Annihilation Upconversion Output by a Triplet Mediator Approach: Mechanistic Insights on Homo and Hetero-Annihilation in Three-Component Systems. Journal of the American Chemical Society. Available at: [Link]

  • Rowe, J. M., et al. (2018). Sensitized photon upconversion in anthracene-based zirconium metal organic frameworks. Chemical Communications, 54(71), 9897-9900. Available at: [Link]

  • MDPI. (2021). Photophysical Properties of Anthracene Derivatives. Molecules, 26(16), 4992. Available at: [Link]

  • Hsieh, K.-H., et al. (2024). Enhancing Triplet–Triplet Annihilation Upconversion Performance Through Anthracene–Carbazole Interactions for Organic Optoelectronic Applications. Advanced Photonics Research. Available at: [Link]

  • RSC Publishing. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C. Available at: [Link]

  • St. Louis, C., et al. (2022). Triplet-Triplet Annihilation Upconversion Based Oxygen Sensor to Overcome the Limitation of Autofluorescence. PMC. Available at: [Link]

  • Olesund, A., et al. (2021). Diphenylanthracene Dimers for Triplet−Triplet Annihilation Photon Upconversion: Mechanistic Insights for Intramolecular Pathways and -. Diva-portal.org. Available at: [Link]

Sources

Application Notes and Protocols for the Photophysical Characterization of 1,3-Dimethylanthracene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Photophysical Landscape of 1,3-Dimethylanthracene

Anthracene and its derivatives are a cornerstone of photophysical and photochemical research, prized for their well-defined electronic structure and responsive fluorescent properties.[1] These polycyclic aromatic hydrocarbons (PAHs) serve as foundational scaffolds for a diverse array of applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers in photodynamic therapy (PDT).[2] The strategic placement of substituents on the anthracene core allows for the fine-tuning of its photophysical characteristics, such as absorption and emission wavelengths, fluorescence quantum yield, and intersystem crossing efficiency.[2]

This guide focuses on this compound (1,3-DMA), a less-studied isomer of the more common 9,10-dimethylanthracene. The methyl groups at the 1 and 3 positions are anticipated to subtly modulate the electronic and steric properties of the parent anthracene molecule, influencing its behavior in the excited state. Understanding these nuances is critical for leveraging 1,3-DMA in advanced applications. This document provides a comprehensive overview of the anticipated photophysical properties of 1,3-DMA, alongside detailed, field-proven protocols for its characterization and utilization in photophysical studies.

Core Photophysical Properties of Anthracene and the Influence of Methyl Substitution

The photophysical properties of anthracene are well-documented and serve as a baseline for understanding its derivatives.[3] The addition of methyl groups, which are weak electron-donating groups, is expected to induce slight red-shifts (bathochromic shifts) in the absorption and emission spectra of 1,3-DMA compared to unsubstituted anthracene, due to a slight destabilization of the highest occupied molecular orbital (HOMO).

Table 1: Key Photophysical Parameters of Anthracene and Anticipated Values for this compound

PropertyAnthracene (in Cyclohexane)This compound (Estimated)Rationale for Estimation
Formula C₁₄H₁₀C₁₆H₁₄Addition of two methyl groups.
Molecular Weight 178.23 g/mol 206.28 g/mol [4]Calculated based on the chemical formula.
Melting Point 215 °C83 °C[4]Substitution can disrupt crystal packing, often leading to a lower melting point.
UV Absorption (λmax) ~356 nm, with vibronic structure[3]~360-370 nm, with vibronic structureMethyl groups are weak auxochromes, expected to cause a minor bathochromic shift.
Molar Extinction Coefficient (ε) ~9,700 M⁻¹cm⁻¹ at 356 nm[5]~10,000 - 12,000 M⁻¹cm⁻¹Substitution can sometimes lead to an increase in the molar absorptivity.
Fluorescence Emission (λmax) ~380-450 nm, with vibronic structure[3]~390-460 nm, with vibronic structureA bathochromic shift is expected, mirroring the shift in the absorption spectrum.
Fluorescence Quantum Yield (Φf) ~0.27 - 0.36[3]~0.3 - 0.4Methyl substitution is not expected to introduce significant non-radiative decay pathways.
Fluorescence Lifetime (τf) ~4-5 ns~4-6 nsThe fluorescence lifetime is often correlated with the quantum yield.
Singlet Oxygen Quantum Yield (ΦΔ) Low (due to efficient fluorescence)Expected to be lowEfficient fluorescence and internal conversion are the dominant decay pathways for the excited singlet state.

Jablonski Diagram for this compound

The Jablonski diagram provides a visual representation of the electronic transitions that occur when a molecule interacts with light.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence

Caption: Jablonski diagram illustrating the primary photophysical pathways for this compound.

Experimental Protocols

Protocol 1: Determination of Molar Extinction Coefficient and UV-Vis Absorption Spectrum

Objective: To determine the molar absorptivity of 1,3-DMA at its absorption maximum.

Causality: The molar extinction coefficient is an intrinsic property of a molecule that quantifies its ability to absorb light at a specific wavelength. This parameter is crucial for quantitative studies and for ensuring appropriate sample concentrations in subsequent experiments.

Materials:

  • This compound (solid)

  • Spectrophotometric grade solvent (e.g., cyclohexane, ethanol, or acetonitrile)

  • Volumetric flasks (10 mL, 25 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of 1,3-DMA.

    • Dissolve the weighed solid in the chosen solvent in a 25 mL volumetric flask. Ensure complete dissolution. This will be your stock solution.

  • Serial Dilutions:

    • Prepare a series of at least five dilutions from the stock solution. For example, prepare solutions with concentrations in the range of 1 x 10⁻⁵ M to 1 x 10⁻⁴ M.

  • Spectrophotometric Measurement:

    • Record the UV-Vis absorption spectrum for each dilution from approximately 300 nm to 450 nm, using the pure solvent as a blank.

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • According to the Beer-Lambert Law (A = εcl), plot the absorbance at λmax against the concentration of 1,3-DMA.

    • The plot should be linear. The slope of this line corresponds to the molar extinction coefficient (ε).

Self-Validation: The linearity of the Beer-Lambert plot (R² > 0.99) validates the accuracy of the dilutions and the adherence of the system to the law within the measured concentration range.

Protocol 2: Measurement of Fluorescence Emission Spectrum and Relative Quantum Yield (Φf)

Objective: To determine the fluorescence emission spectrum and calculate the relative fluorescence quantum yield of 1,3-DMA.

Causality: The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. A relative method, using a well-characterized standard, is often employed for its determination.[6]

Materials:

  • This compound solutions from Protocol 1

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., anthracene, quinine sulfate)

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a solution of the fluorescence standard in the same solvent as 1,3-DMA, with an absorbance at the excitation wavelength that is similar to the 1,3-DMA solutions (ideally < 0.1 to avoid inner filter effects).

  • Fluorescence Measurements:

    • Set the excitation wavelength to the λmax of 1,3-DMA.

    • Record the fluorescence emission spectrum of the 1,3-DMA solutions and the standard solution.

    • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Quantum Yield Calculation:

    • The fluorescence quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where:

      • Φ is the fluorescence quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • η is the refractive index of the solvent

Self-Validation: Measuring the quantum yield at multiple concentrations of 1,3-DMA should yield consistent results. The choice of a suitable, well-documented standard is critical for accuracy.

QuantumYield cluster_workflow Relative Quantum Yield Workflow A Prepare Dilute Solutions (Sample & Standard) B Measure Absorbance at Excitation Wavelength A->B C Measure Fluorescence Emission Spectra A->C E Calculate Quantum Yield B->E D Integrate Emission Spectra C->D D->E

Caption: Workflow for determining the relative fluorescence quantum yield.

Protocol 3: Singlet Oxygen (¹O₂) Generation Assay

Objective: To qualitatively and quantitatively assess the ability of 1,3-DMA to act as a photosensitizer for the generation of singlet oxygen.

Causality: Photosensitizers can transfer energy from their excited triplet state to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This process is fundamental to photodynamic therapy.[7] The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ). An indirect method using a chemical trap that reacts with ¹O₂ is commonly employed.[8]

Materials:

  • This compound

  • Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran - DPBF, or 9,10-dimethylanthracene itself can act as a trap)[8]

  • Standard photosensitizer with a known ΦΔ (e.g., methylene blue, Rose Bengal)

  • Solvent (e.g., acetonitrile, ethanol)

  • Light source with a specific wavelength (e.g., LED, laser)

  • UV-Vis spectrophotometer or fluorometer

Procedure:

  • Solution Preparation:

    • Prepare a solution containing the singlet oxygen trap (e.g., DPBF, ~50 µM).

    • Prepare a solution of 1,3-DMA with an absorbance of ~0.1 at the irradiation wavelength.

    • Prepare a solution of the standard photosensitizer with a similar absorbance at the same irradiation wavelength.

  • Irradiation and Monitoring:

    • In a cuvette, mix the trap solution with either the 1,3-DMA solution or the standard solution.

    • Irradiate the solution with the light source.

    • At regular time intervals, monitor the decrease in the absorbance (or fluorescence) of the singlet oxygen trap. DPBF absorbance is typically monitored around 415 nm.

  • Data Analysis:

    • Plot the change in absorbance of the trap against time for both the 1,3-DMA and the standard.

    • The singlet oxygen quantum yield of 1,3-DMA can be calculated relative to the standard using the following equation: ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (I_abs_std / I_abs_sample) Where:

      • k is the rate of trap degradation (slope of the plot)

      • I_abs is the rate of light absorption by the photosensitizer

Self-Validation: A control experiment without the photosensitizer should show no degradation of the trap upon irradiation. The rate of trap degradation should be linear with time, at least in the initial phase.

Protocol 4: Fluorescence Quenching Studies

Objective: To investigate the interaction of excited-state 1,3-DMA with a quencher molecule.

Causality: Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample.[9] By studying the quenching mechanism, information about the accessibility of the fluorophore to the quencher and the nature of their interaction can be obtained. The Stern-Volmer equation describes the relationship between fluorescence intensity and quencher concentration for collisional quenching.[9]

Materials:

  • This compound stock solution

  • Quencher stock solution (e.g., a nitroaromatic compound, an amine, or a halide salt)

  • Solvent

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation:

    • Prepare a series of solutions with a constant concentration of 1,3-DMA and varying concentrations of the quencher.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum for each solution.

  • Data Analysis:

    • Plot the ratio of the fluorescence intensity in the absence of the quencher (I₀) to the intensity in the presence of the quencher (I) against the quencher concentration ([Q]). This is the Stern-Volmer plot.

    • The relationship is described by the Stern-Volmer equation: I₀ / I = 1 + Ksv[Q] Where Ksv is the Stern-Volmer quenching constant.

    • The plot should be linear for dynamic quenching, and the slope is Ksv.

Self-Validation: A linear Stern-Volmer plot is indicative of a single type of quenching mechanism (static or dynamic) occurring. Linearity over a range of quencher concentrations supports the validity of the model.

Quenching A Prepare Solutions: Constant [1,3-DMA] Varying [Quencher] B Measure Fluorescence Intensity (I) A->B C Plot I₀/I vs. [Quencher] (Stern-Volmer Plot) B->C D Determine Ksv from Slope C->D

Caption: Workflow for a fluorescence quenching experiment.

Concluding Remarks

This compound presents an intriguing subject for photophysical investigation. While its properties can be inferred from the well-established behavior of anthracene and its other methylated isomers, the protocols outlined in this guide provide a robust framework for the empirical determination of its key photophysical parameters. By systematically applying these methodologies, researchers can accurately characterize 1,3-DMA and unlock its potential in a variety of light-based technologies and therapeutic applications.

References

  • Gray, V., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. RSC Publishing. Available at: [Link]

  • Gross, E., et al. (1993). Singlet oxygen generation by porphyrins and the kinetics of 9,10-dimethylanthracene photosensitization in liposomes. Photochemistry and Photobiology. Available at: [Link]

  • Albiter, E., et al. (2015). Photosensitized oxidation of 9,10-dimethylanthracene with singlet oxygen by using a safranin O/silica composite under visible light. Photochemical & Photobiological Sciences. Available at: [Link]

  • Kastrati, A., et al. (2023). Photophysical Properties of Anthracene Derivatives. MDPI. Available at: [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Valeur, B., & Berberan-Santos, M. N. (2012).
  • Gollmer, A., & Wachtveitl, J. (2020). Singlet oxygen quantum yields determined by oxygen consumption.
  • Ionescu, S., & Gosa, V. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds.
  • Resch-Genger, U., et al. (2008). Quantum yield standards for fluorescence spectroscopy. Journal of Fluorescence.
  • PubChem. (n.d.). 9,10-Dimethylanthracene. Available at: [Link]

  • OMLC. (n.d.). Anthracene. Oregon Medical Laser Center. Available at: [Link]

  • Ogilby, P. R. (2010). Singlet oxygen: there is indeed something new under the sun. Chemical Society Reviews.
  • Lakowicz, J. R. (1983). Fluorescence quenching of phenanthrene and anthacene by maleic anhydride and n-octadecenylsuccinic snhydride in solution and in. Polymer Engineering & Science.
  • Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology.
  • PhotochemCAD. (n.d.). Anthracene. Available at: [Link]

  • Abrahamse, H., & Hamblin, M. R. (2016). New photosensitizers for photodynamic therapy. Biochemical Journal.

Sources

Application Note: A Detailed Guide to the Fluorescence Analysis of 1,3-Dimethylanthracene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Luminescent Properties of a Substituted Polycyclic Aromatic Hydrocarbon

1,3-Dimethylanthracene, a derivative of the well-studied polycyclic aromatic hydrocarbon (PAH) anthracene, presents a compelling subject for fluorescence spectroscopy. The strategic placement of methyl groups on the anthracene core is known to modulate its photophysical properties, influencing its quantum yield and fluorescence lifetime.[1] Characterizing the fluorescence of this compound is crucial for its potential applications as a fluorescent probe, a component in organic light-emitting diodes (OLEDs), or as a standard in materials science.[2][3] This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to meticulously study the fluorescence characteristics of this intriguing molecule. Our approach emphasizes not just the procedural steps but the underlying scientific principles that govern each experimental choice, ensuring a robust and reproducible methodology.

I. Foundational Photophysics: What to Expect from this compound

Anthracene itself is a well-characterized blue-emitting fluorophore with an excitation maximum around 356 nm and an emission maximum at approximately 397 nm.[4] The introduction of electron-donating methyl groups is anticipated to cause a bathochromic (red) shift in both the absorption and emission spectra of this compound compared to the parent anthracene molecule. Furthermore, substitution at the 9 and 10 positions of anthracene, as in 9,10-dimethylanthracene, has been shown to significantly increase the fluorescence quantum yield to around 70%, compared to approximately 30% for unsubstituted anthracene.[5] While the effect of substitution at the 1 and 3 positions may differ, an enhancement of fluorescence efficiency is a reasonable expectation.

II. Experimental Design: A Validating System for Fluorescence Characterization

This section outlines the necessary instrumentation, reagents, and a logical workflow for the comprehensive study of this compound's fluorescence.

A. Essential Instrumentation and Materials
Equipment Key Specifications and Rationale
Spectrofluorometer Must be equipped with a high-intensity Xenon arc lamp for broad wavelength excitation. Dual monochromators for both excitation and emission are critical for spectral selectivity and scanning. A sensitive photomultiplier tube (PMT) detector is required for detecting the emitted fluorescence.
UV-Vis Spectrophotometer Essential for measuring the absorbance spectrum of this compound to determine its molar extinction coefficient and to select the optimal excitation wavelength.
Quartz Cuvettes 1 cm path length, four-sided polished cuvettes are mandatory to allow for right-angle fluorescence detection and to minimize scattering artifacts. Quartz is essential for its transparency in the UV region where anthracene derivatives absorb.
Analytical Balance For accurate preparation of stock solutions.
Volumetric Glassware Class A volumetric flasks and pipettes are crucial for the preparation of precise concentrations of the analyte and standard solutions.
Reagents Purity and Purpose
This compound Highest purity available (≥98%). Purity is critical as fluorescent impurities can significantly interfere with the measurements.
Spectroscopic Grade Solvents Cyclohexane, Ethanol, and other solvents of interest. Must be of spectroscopic grade to ensure minimal background fluorescence and absorbance in the regions of interest.
Fluorescence Standard Quinine sulfate or 9,10-Diphenylanthracene. A well-characterized standard with a known quantum yield is necessary for the relative quantum yield determination of this compound.
B. Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure, from initial sample preparation to the final data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Analyte & Standard) prep_working Prepare Working Solutions (Serial Dilutions) prep_stock->prep_working abs_spec Measure Absorbance Spectra (UV-Vis) prep_working->abs_spec Transfer to Cuvette det_lambda_max Determine λex(max) & λem(max) abs_spec->det_lambda_max calc_epsilon Calculate Molar Extinction Coefficient (ε) abs_spec->calc_epsilon ex_spec Measure Excitation Spectrum em_spec Measure Emission Spectrum ex_spec->em_spec Set Excitation Wavelength calc_qy Calculate Relative Quantum Yield (Φf) em_spec->calc_qy det_lambda_max->ex_spec Set Emission Wavelength

Caption: Experimental workflow for the fluorescence characterization of this compound.

III. Detailed Protocols: From Sample Preparation to Spectral Acquisition

The following protocols provide step-by-step instructions for the key experimental procedures.

Protocol 1: Preparation of Stock and Working Solutions

Rationale: Accurate concentration is paramount for quantitative fluorescence measurements, including the determination of molar extinction coefficient and quantum yield. Serial dilutions are performed to find a concentration that results in an absorbance within the linear range of the spectrophotometer (typically < 0.1) to avoid inner filter effects.

  • Stock Solution Preparation (e.g., 1 mM):

    • Accurately weigh a precise amount of this compound (e.g., 2.06 mg, for a molecular weight of 206.28 g/mol ).

    • Dissolve the weighed compound in a known volume of spectroscopic grade solvent (e.g., 10 mL of cyclohexane) in a Class A volumetric flask to obtain a 1 mM stock solution.

  • Working Solution Preparation (e.g., 1 µM):

    • Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations in the micromolar and sub-micromolar range. For initial spectral scans, a concentration of approximately 1 µM is a good starting point.

    • Ensure the final absorbance of the working solution at the excitation wavelength is below 0.1 to minimize inner-filter effects.

Protocol 2: Spectrofluorometer Calibration

Rationale: Instrument calibration is a critical step to ensure the accuracy and reproducibility of fluorescence measurements. Wavelength accuracy is essential for correct spectral positioning, and intensity calibration is necessary for comparing spectra and for accurate quantum yield calculations.

  • Wavelength Calibration:

    • Use the known emission lines of the Xenon lamp or a certified calibration standard (e.g., a mercury-argon lamp) to verify and, if necessary, adjust the wavelength accuracy of both the excitation and emission monochromators.

  • Intensity Calibration (Emission Correction):

    • Measure the spectrum of a standard lamp with a known spectral output.

    • Use this spectrum to generate a correction curve that accounts for the wavelength-dependent efficiency of the emission monochromator and detector. Most modern spectrofluorometers have built-in procedures for applying these correction factors.

Protocol 3: Determination of Excitation and Emission Spectra

Rationale: The excitation spectrum should ideally match the absorption spectrum. The emission spectrum provides information about the energy of the emitted photons.

  • Measure Absorbance Spectrum:

    • Using a UV-Vis spectrophotometer, measure the absorbance spectrum of a dilute solution of this compound (absorbance < 0.1 at the maximum) from approximately 250 nm to 450 nm.

    • Identify the wavelength of maximum absorbance (λabs(max)). This will be the starting point for determining the optimal excitation wavelength.

  • Measure Emission Spectrum:

    • Set the excitation wavelength of the spectrofluorometer to the λabs(max) determined in the previous step.

    • Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength (e.g., λabs(max) + 10 nm) to approximately 600 nm.

    • Identify the wavelength of maximum fluorescence emission (λem(max)).

  • Measure Excitation Spectrum:

    • Set the emission monochromator to the λem(max).

    • Scan the excitation monochromator over the range of absorption (e.g., 250 nm to 450 nm).

    • The resulting excitation spectrum should be corrected for the spectral output of the lamp. A corrected excitation spectrum should be superimposable on the absorption spectrum.

IV. Quantitative Analysis: Determining Key Photophysical Parameters

A. Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law:

A = εcl

where:

  • A is the absorbance (unitless)

  • ε is the molar extinction coefficient (in M-1cm-1)

  • c is the molar concentration of the compound (in M)

  • l is the path length of the cuvette (typically 1 cm)

Protocol:

  • Prepare a series of solutions of this compound of known concentrations.

  • Measure the absorbance of each solution at the λabs(max).

  • Plot absorbance versus concentration. The slope of the resulting line will be the molar extinction coefficient.

B. Relative Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, comparing the fluorescence of the sample to a standard of known quantum yield, is commonly employed.

The quantum yield of the sample (Φs) can be calculated using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2)

where:

  • Φ is the fluorescence quantum yield

  • I is the integrated fluorescence intensity

  • A is the absorbance at the excitation wavelength

  • n is the refractive index of the solvent

  • The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

Choice of a Suitable Standard:

The selection of an appropriate fluorescence standard is critical. The standard should have an absorption and emission profile that is in a similar spectral region to the sample to minimize wavelength-dependent instrument biases. For a blue-emitting compound like this compound, suitable standards include:

  • Quinine sulfate in 0.1 M H2SO4 (Φf ≈ 0.54)

  • 9,10-Diphenylanthracene in cyclohexane (Φf ≈ 0.90 - 1.0)[6]

Protocol:

  • Prepare solutions of both this compound and the chosen standard in the same solvent (if possible, or in solvents with known refractive indices). The absorbance of both solutions at the excitation wavelength should be kept low and ideally identical (between 0.01 and 0.05).

  • Measure the corrected fluorescence emission spectrum of both the sample and the standard, using the same excitation wavelength and instrument settings.

  • Integrate the area under the corrected emission curves for both the sample (Is) and the standard (Ir).

  • Measure the absorbance of both solutions at the excitation wavelength (As and Ar).

  • Calculate the quantum yield of this compound using the equation above.

V. Interpreting the Data: Causality and Insights

The collected data will provide a comprehensive photophysical profile of this compound. The position of the excitation and emission maxima will define its color as a fluorophore. The molar extinction coefficient provides insight into its light-harvesting efficiency. The fluorescence quantum yield is a direct measure of its emission efficiency, a critical parameter for applications in lighting and sensing. By comparing these values to those of anthracene and other derivatives, researchers can deduce the electronic effects of the 1,3-dimethyl substitution.

VI. Troubleshooting and Best Practices

  • Inner-Filter Effects: Always work with dilute solutions (Absorbance < 0.1) to avoid re-absorption of emitted fluorescence.

  • Solvent Purity: Use only high-purity, spectroscopic grade solvents to minimize background fluorescence.

  • Cuvette Cleanliness: Ensure cuvettes are scrupulously clean to prevent scattering and contamination.

  • Photobleaching: If the fluorescence intensity decreases over time during measurement, the compound may be photobleaching. Reduce the excitation intensity or the exposure time if possible.

VII. Conclusion

This application note provides a robust and scientifically grounded framework for the detailed experimental investigation of the fluorescence properties of this compound. By following these protocols and understanding the rationale behind each step, researchers can obtain high-quality, reproducible data that will contribute to a deeper understanding of this and similar polycyclic aromatic hydrocarbons. The insights gained from such studies are invaluable for the rational design of new materials with tailored photophysical properties for a wide range of applications.

References

  • Gray, V., Dzebo, D., Lundin, A., Alborzpour, J., Abrahamsson, M., Albinsson, B., & Moth-Poulsen, K. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(43), 11111-11121. [Link]

  • Liu, Y., Zhang, Y., & Wang, Y. (2013). Blue fluorescent emitters: design tactics and applications in organic light-emitting diodes. Chemical Society Reviews, 42(14), 6114-6128. [Link]

  • PubChem. (n.d.). 2,3-Dimethylanthracene. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence spectra of Anthracene (1, 3, 5) and Anthracene with coadsorbed N, N-Dimethylaniline (2, 4, 6) on silica (1, 2), 1 wt.% TiO 2 /SiO 2 (3, 4), 5 wt.% TiO 2 /SiO 2 (5, 6). [Link]

  • Nguyen, M. H., Khuat, T. T. H., Do, D. Q., Nguyen, H. H., & Dinh, T. H. (2020). Synthesis and Spectroscopic Characterizations of Ni(II) Thiosemicarbazone Bearing Anthracene. VNU Journal of Science: Natural Sciences and Technology, 36(2). [Link]

  • Gray, V., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(43), 11111-11121. [Link]

  • Ranjith, P., et al. (2020). Structure, Spectral Features, Bioactivity and Light Harvesting Properties of Methyl and Dimethyl Anthracene: Experimental and First Principle Studies. Polycyclic Aromatic Compounds, 1-20. [Link]

  • Oregon Medical Laser Center. (n.d.). 9,10-Diphenylanthracene. Retrieved from [Link]

  • MDPI. (2022). Photophysical Properties of Anthracene Derivatives. Photochem, 2(1), 1-25. [Link]

  • Birks, J. B. (1976). Fluorescence quantum yield measurements. Journal of Research of the National Bureau of Standards-A. Physics and Chemistry, 80A(3), 389. [Link]

Sources

Application Note: Synthesis and Functionalization of 1,3-Dimethylanthracene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dimethylanthracene (1,3-DMA) represents a privileged scaffold in the family of polycyclic aromatic hydrocarbons (PAHs). Unlike the centrosymmetric 9,10-dimethylanthracene (widely used in scintillation and photon upconversion), the 1,3-substitution pattern introduces a permanent dipole moment and breaks the molecular symmetry. This asymmetry is critical for two emerging applications:

  • Crystal Engineering: Disrupting

    
    -
    
    
    
    stacking to prevent fluorescence quenching in the solid state.
  • Biological Intercalation: Providing a "shape-selective" scaffold for DNA binding that differs from the classic anthracycline flat intercalators.

This guide details a robust, scalable protocol for the synthesis of the 1,3-DMA core via the Haworth pathway, followed by regioselective functionalization at the 9,10-positions to generate water-soluble, bioactive probes.

Strategic Synthesis Architecture

The synthesis of 1,3-DMA cannot be achieved via direct methylation of anthracene due to the high reactivity of the 9,10 positions. Instead, we employ a de novo ring construction strategy (Haworth Synthesis).

Retrosynthetic Analysis

The 1,3-dimethyl skeleton is established early using m-xylene. The central ring is closed last, ensuring perfect regiocontrol.

  • Step 1 (Acylation): m-Xylene + Phthalic Anhydride

    
     2-(2,4-Dimethylbenzoyl)benzoic acid.[1]
    
  • Step 2 (Cyclization): Acid-mediated ring closure

    
     1,3-Dimethylanthraquinone.
    
  • Step 3 (Reduction): Zinc-mediated reduction

    
     this compound.
    
  • Step 4 (Functionalization): Bromination and Suzuki Coupling

    
     Bioactive Probes.
    
Pathway Visualization

SynthesisPathway Xylene m-Xylene (Starting Material) Inter1 Benzoyl Benzoic Acid Intermediate Xylene->Inter1 Friedel-Crafts (AlCl3) Phthalic Phthalic Anhydride Phthalic->Inter1 Friedel-Crafts (AlCl3) Quinone 1,3-Dimethyl- anthraquinone Inter1->Quinone Cyclization (H2SO4) Anthracene 1,3-Dimethyl- anthracene (Core) Quinone->Anthracene Reduction (Zn/NH3) Dibromo 9,10-Dibromo- Derivative Anthracene->Dibromo Bromination (Br2) Probe 9,10-Bis(aryl)amine (Bioactive Probe) Dibromo->Probe Suzuki Coupling (Pd-Cat)

Figure 1: Step-wise synthetic workflow from commodity chemicals to functionalized bioactive probes.

Detailed Experimental Protocols

Protocol A: Synthesis of the this compound Core

Safety Note: Aluminum chloride (


) is highly hygroscopic and releases HCl gas upon contact with moisture. Perform all steps in a fume hood.
Step 1: Friedel-Crafts Acylation[1][2]
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Connect to an HCl gas trap (NaOH solution).

  • Reagents:

    • Phthalic Anhydride: 14.8 g (0.1 mol)

    • m-Xylene: 50 mL (Excess, acts as solvent/reactant)

    • Aluminum Chloride (

      
      ): 28.0 g (0.21 mol)
      
  • Procedure:

    • Add phthalic anhydride and m-xylene to the flask. Cool to 0°C in an ice bath.

    • Add

      
       portion-wise over 20 minutes. The mixture will turn dark.
      
    • Remove ice bath and warm to room temperature (RT).

    • Heat to 60°C for 2 hours. Evolution of HCl gas indicates reaction progress.

    • Quench: Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 20 mL conc. HCl.

    • Workup: Steam distill to remove excess m-xylene. Filter the solid residue.[3] Dissolve in 10%

      
      , filter (to remove unreacted phthalic anhydride), and acidify the filtrate with HCl to precipitate 2-(2,4-dimethylbenzoyl)benzoic acid .
      
    • Yield Target: 85-90%.

Step 2: Cyclization to Anthraquinone[2]
  • Reagents:

    • 2-(2,4-Dimethylbenzoyl)benzoic acid (from Step 1)

    • Fuming Sulfuric Acid (20% oleum) or Polyphosphoric Acid (PPA)

  • Procedure:

    • Mix 10 g of the intermediate acid with 100 g of PPA in a flask.

    • Heat to 100-110°C for 2 hours with stirring. The mixture will turn deep red/black.

    • Quench: Cool to 60°C and pour onto 500 g crushed ice. A yellow/brown precipitate forms.

    • Purification: Filter, wash with water, then dilute ammonia. Recrystallize from ethanol.

    • Product: 1,3-Dimethyl-9,10-anthraquinone .

    • Checkpoint: Melting Point should be ~160-162°C.

Step 3: Reduction to this compound

Note: We utilize a Zinc/Ammonia reduction which is milder than the HI/P method and safer than high-pressure hydrogenation.

  • Reagents:

    • 1,3-Dimethyl-9,10-anthraquinone: 5.0 g

    • Zinc Dust (activated): 15.0 g

    • Aqueous Ammonia (28%): 50 mL

    • Copper(II) sulfate (catalytic): 0.1 g

  • Procedure:

    • Suspend the quinone in 100 mL water and 50 mL ammonia in a 500 mL flask.

    • Add copper sulfate and zinc dust.

    • Heat to reflux with vigorous stirring for 4-6 hours. The red quinone color should fade to a pale fluorescent suspension.

    • Workup: Filter the hot solution to remove zinc residues. The filtrate may deposit crystals upon cooling. Alternatively, extract the filter cake (which contains the product) with hot toluene.

    • Purification: Recrystallize from ethanol or sublime under vacuum.

    • Product: This compound (Pale yellow plates, blue fluorescence).

    • Checkpoint: Melting Point ~83°C.

Protocol B: Functionalization for Biological Applications (9,10-Derivatization)

To make the scaffold useful for drug development (DNA intercalation), we must attach polar/cationic groups. The 9,10 positions are the most reactive toward electrophiles.

Step 1: Bromination
  • Reaction: Dissolve 1,3-DMA (1.0 eq) in

    
     or 
    
    
    
    . Add Bromine (
    
    
    , 2.1 eq) dropwise at 0°C.
  • Outcome: Rapid formation of 9,10-dibromo-1,3-dimethylanthracene .

  • Purification: Recrystallize from toluene.

Step 2: Suzuki-Miyaura Coupling (The "Linker" Step)

This step attaches a phenyl-amine tail, mimicking the structure of anthracycline antibiotics.

  • Reagents:

    • 9,10-Dibromo-1,3-dimethylanthracene (1.0 eq)

    • 4-Aminophenylboronic acid pinacol ester (2.5 eq)

    • 
       (5 mol%)
      
    • 
       (2M aqueous solution)
      
    • Solvent: Toluene/Ethanol (3:1)

  • Procedure:

    • Degas solvents with nitrogen for 30 mins.

    • Combine reactants and catalyst under inert atmosphere.

    • Reflux at 90°C for 24 hours.

    • Workup: Extract with DCM, wash with brine. Purify via column chromatography (Silica, Hexane/Ethyl Acetate).

  • Product: 9,10-Bis(4-aminophenyl)-1,3-dimethylanthracene .

    • Application: The amino groups can be protonated at physiological pH, facilitating electrostatic interaction with the phosphate backbone of DNA.

Application Note: DNA Intercalation Assay

Context: Planar PAHs intercalate between DNA base pairs, causing helix unwinding and viscosity changes. 1,3-DMA derivatives, due to their methyl "wings," exhibit specific groove-binding preferences alongside intercalation.

Viscosity Measurement Protocol

This is the definitive test for intercalation. Intercalators increase DNA length (viscosity), whereas groove binders do not.

ParameterCondition
Instrument Ubbelohde Viscometer (thermostated at 25°C)
DNA Source Calf Thymus DNA (CT-DNA), 200

M (bp)
Buffer Tris-HCl (10 mM, pH 7.4), NaCl (50 mM)
Titration Add derivative (0 to 50

M) to DNA solution.
Data Plot Plot

vs. Binding Ratio (

).
Interpretation Slope > 0 indicates intercalation.[4] Slope

0 indicates groove binding.
Mechanism Diagram

Intercalation Substrate 1,3-DMA Derivative (Planar + Cationic Tails) Complex Intercalation Complex (Stabilized by u03c0-u03c0 Stacking) Substrate->Complex Electrostatic Attraction & Hydrophobic Insertion DNA ds-DNA Helix (Negative Phosphate Backbone) DNA->Complex Effect1 Helix Unwinding Complex->Effect1 Effect2 Viscosity Increase Complex->Effect2 Effect3 Fluorescence Quenching Complex->Effect3

Figure 2: Mechanism of action for 1,3-DMA derivatives binding to DNA.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Step 1 Inactive

(Hydrated).
Use fresh, anhydrous

. It should be a yellow/grey powder, not white clumps.
Incomplete Cyclization Temperature too low or PPA too old.Ensure temp reaches 110°C. Use fresh PPA or add

(oleum).
Oily Product in Step 3 Incomplete reduction (Anthrone formation).Extend reaction time. Add more Zn dust and ammonia. Recrystallize from ethanol to remove oils.
Fluorescence Quenching Aggregation in solution.1,3-DMA aggregates easily. Use concentrations <10

M for optical measurements.

References

  • Haworth Synthesis of Anthracenes

    • Source: Vogel, A. I. Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.
    • Relevance: Foundational protocol for Friedel-Crafts acylation and cycliz
    • (General Organic Syntheses Database)

  • Friedel-Crafts Regioselectivity

    • Title: Regioselectivity in the Friedel-Crafts Acyl
    • Source:Journal of Chemical Education, 2012.[5]

    • Relevance: Confirms the formation of the 2,4-dimethylbenzoyl intermedi
  • DNA Intercalation Methodologies

    • Title: Small molecule intercalation with double stranded DNA.[4][6][7]

    • Source:Journal of Biological Chemistry / NIH PubMed.
    • Relevance: Defines the viscosity and fluorescence assays for validating intercal
  • Suzuki Coupling on Anthracenes

    • Title: Synthesis of 9,10-disubstituted anthracenes via Pd-c
    • Source:RSC Advances, 2015.
    • Relevance: Protocol for attaching aryl groups to the 9,10-dibromo core.
  • This compound Properties

    • Source: PubChem Compound Summary for CID 12637.
    • Relevance: Physical property verific

Sources

Application Notes and Protocols: 1,3-Dimethylanthracene as a Dopant in Organic Semiconductor Devices

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Professionals in Organic Electronics and Materials Science

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Untapped Potential of 1,3-Dimethylanthracene in Organic Electronics

The intentional introduction of impurities, or doping, is a cornerstone of semiconductor technology, allowing for the precise tuning of electronic properties. In the realm of organic electronics, molecular doping is a critical strategy for enhancing the performance and stability of devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). Effective doping can increase charge carrier concentration, improve charge mobility, and reduce operating voltages.[1][2]

Anthracene and its derivatives have long been pivotal materials in organic electronics, serving as blue emitters and components of charge transport layers.[2][3] While many anthracene derivatives have been explored, the potential of this compound as a dopant remains largely uncharted in peer-reviewed literature. This document serves as a detailed guide for researchers interested in exploring the synthesis, characterization, and application of this compound as a dopant. We will proceed from the fundamental physicochemical properties and a proposed synthesis route to detailed protocols for device fabrication and characterization, providing a comprehensive framework for its evaluation.

Physicochemical Properties and Theoretical Dossier

A thorough understanding of the material's intrinsic properties is paramount before its application.

Core Molecular Structure

This compound is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₆H₁₄ and a molecular weight of 206.28 g/mol .[4] The structure consists of three fused benzene rings, characteristic of anthracene, with two methyl groups at the 1 and 3 positions. These methyl groups are expected to influence the electronic properties of the anthracene core through their electron-donating inductive effect.

Material Properties

A summary of the known and estimated properties of this compound is presented below.

PropertyValueSource
CAS Number 610-46-8[4]
Molecular Formula C₁₆H₁₄[4]
Molecular Weight 206.28 g/mol [4]
Melting Point 83°C[4]
Boiling Point (est.) 375.14°C[4]
Density (est.) 1.0426 g/cm³[4]
Refractive Index (est.) 1.6868[4]
Electronic Properties: A Theoretical Perspective

The doping capability of a molecule is intrinsically linked to its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For p-type doping, a dopant needs a sufficiently low-lying LUMO to accept an electron from the host material's HOMO. Conversely, for n-type doping, a high-lying HOMO is required to donate an electron to the host's LUMO.

The methyl groups (-CH₃) on the anthracene core are electron-donating. This is expected to raise the HOMO level and, to a lesser extent, the LUMO level of this compound compared to unsubstituted anthracene. A higher HOMO level would make it a more effective hole-transporting material or potentially a p-type dopant for host materials with even higher HOMO levels. However, without experimental data from techniques like ultraviolet photoelectron spectroscopy (UPS), the precise energy levels remain to be determined.

Synthesis of this compound: A Proposed Protocol

Protocol 1: Synthesis via Friedel-Crafts Alkylation

This protocol outlines a potential synthetic route. Note: This is a proposed method and requires optimization and experimental validation.

Materials:

  • Anthracene

  • Methylating agent (e.g., methyl chloride or dimethyl sulfate)

  • Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃)

  • Anhydrous solvent (e.g., carbon disulfide or nitrobenzene)

  • Hydrochloric acid (HCl), dilute

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for purification (e.g., hexane, toluene, ethanol)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, dissolve anthracene in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Cool the solution in an ice bath and slowly add the Lewis acid catalyst (e.g., AlCl₃) portion-wise.

  • Alkylation: While maintaining the low temperature, slowly bubble the methylating agent (e.g., methyl chloride gas) through the solution or add it dropwise if it is a liquid.

  • Reaction Monitoring: Allow the reaction to stir at a controlled temperature (this will require optimization, potentially from 0°C to room temperature) and monitor the progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice and dilute HCl to decompose the catalyst.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will likely be a mixture of mono- and di-substituted isomers. Purify the this compound using column chromatography on silica gel with a suitable eluent system (e.g., a hexane/toluene gradient). Further purification can be achieved by recrystallization from a solvent like ethanol.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Application as a Dopant: Protocols for Device Fabrication and Characterization

The following sections provide detailed protocols for incorporating this compound as a dopant in organic semiconductor devices and for characterizing its impact on device performance.

Doping Methodologies

Two primary methods for doping organic semiconductors are co-evaporation in vacuum and co-solution processing.[8][9]

  • Thermal Co-evaporation: This technique is suitable for thermally stable molecules and allows for precise control over the doping concentration. The host material and this compound are evaporated from separate sources in a high-vacuum chamber, and their deposition rates are controlled to achieve the desired doping ratio in the resulting thin film.[10]

  • Solution Co-processing: For solution-processable host materials, the host and this compound are dissolved in a common solvent and then deposited as a thin film via techniques like spin-coating or blade-coating.[11] This method is advantageous for large-area and low-cost device fabrication.

Protocol 2: Fabrication of a Doped Hole Transport Layer (HTL) for an OLED

This protocol describes the fabrication of a simple OLED to evaluate the p-doping effect of this compound in a common hole transport material like NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine).

Device Structure: ITO / Doped NPB / Alq₃ / LiF / Al

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • NPB (hole transport material)

  • This compound (dopant)

  • Alq₃ (tris(8-hydroxyquinolinato)aluminum) (emitter and electron transport material)

  • Lithium Fluoride (LiF) (electron injection material)

  • Aluminum (Al) (cathode)

  • High-purity solvents for cleaning (e.g., acetone, isopropanol)

Procedure:

  • Substrate Cleaning: Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to improve the work function and remove organic residues.

  • Hole Transport Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).

    • Co-evaporate NPB and this compound onto the ITO substrate. Control the evaporation rates to achieve a desired doping concentration (e.g., 1-10 wt%). The total thickness of this layer should be around 40 nm. A pristine NPB device should be fabricated as a control.

  • Emissive and Electron Transport Layer Deposition: Deposit a 60 nm layer of Alq₃ onto the doped HTL.

  • Electron Injection Layer Deposition: Deposit a thin layer (1 nm) of LiF.

  • Cathode Deposition: Deposit a 100 nm layer of Al to serve as the cathode. The deposition should be done through a shadow mask to define the active area of the device.

  • Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass slide to prevent degradation from moisture and oxygen.

Characterization of Doped Films and Devices

A suite of characterization techniques is necessary to understand the impact of this compound doping.

1. Electrical Conductivity:

  • Protocol: Fabricate a thin film of the host material doped with varying concentrations of this compound on a glass substrate with pre-patterned electrodes.

  • Measurement: Use a four-point probe or a semiconductor parameter analyzer to measure the current-voltage (I-V) characteristics and calculate the film's conductivity. An increase in conductivity with doping concentration would be a primary indicator of a successful doping effect.[12]

2. Charge Carrier Mobility:

  • Protocol: Fabricate an OFET with the doped organic semiconductor as the active layer.[2][13]

  • Measurement: Measure the transfer and output characteristics of the OFET. The charge carrier mobility can be extracted from the saturation regime of the transfer characteristics.[14] An increase in mobility would suggest that the dopant is effectively filling trap states or facilitating charge transport.

3. Energy Level Characterization:

  • Protocol: Deposit a thin film (around 10 nm) of the doped material onto a conductive substrate (e.g., ITO or gold).

  • Measurement: Use Ultraviolet Photoelectron Spectroscopy (UPS) to determine the work function and the position of the HOMO level relative to the Fermi level.[15][16][17] A shift in the Fermi level towards the HOMO of the host material upon doping would confirm p-type doping.

4. OLED Device Performance:

  • Measurement: For the fabricated OLEDs, measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

  • Analysis: Evaluate key performance metrics such as turn-on voltage, current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE). A lower turn-on voltage and improved efficiencies in the doped device compared to the undoped control would demonstrate the benefits of using this compound as a dopant.

Visualization of Concepts

Proposed Doping Mechanism

The following diagram illustrates the proposed p-type doping mechanism where this compound (Dopant) accepts an electron from the host semiconductor material.

Caption: Proposed p-type doping mechanism via electron transfer.

OLED Device Architecture Workflow

This diagram shows the sequential deposition of layers for the fabrication of an OLED.

G cluster_fabrication OLED Fabrication Workflow Start Clean ITO Substrate HTL Co-evaporate Host + this compound (HTL) Start->HTL EML Evaporate Emitter Layer (EML) HTL->EML ETL Evaporate Electron Transport Layer (ETL) EML->ETL EIL Evaporate Electron Injection Layer (EIL) ETL->EIL Cathode Evaporate Cathode EIL->Cathode Encapsulate Encapsulate Device Cathode->Encapsulate

Caption: Workflow for OLED fabrication with a doped layer.

Conclusion and Future Outlook

While direct experimental evidence for the application of this compound as a dopant in organic semiconductor devices is currently lacking, its molecular structure and the known properties of anthracene derivatives suggest it is a promising candidate for investigation. The electron-donating nature of the methyl groups likely modulates its electronic properties in a way that could be beneficial for p-type doping or for use in hole transport layers.

The protocols and characterization methods detailed in this guide provide a comprehensive framework for researchers to systematically evaluate the potential of this compound. Successful validation of its doping capabilities would not only introduce a new material to the organic electronics toolbox but also deepen our understanding of structure-property relationships in molecular dopants. Future work should focus on a systematic study of different isomers of dimethylanthracene to elucidate the impact of the substitution pattern on doping efficiency.

References

  • CN103910594A - Preparation method of 1,3-dimethyladamantane - Google P
  • Method of preparation of Anthracene - Pharmacareerinsider. (URL: [Link])

  • Acetylation of anthracene by the Friedel‐crafts reaction using ethylene chloride as the solvent - Scite.ai. (URL: [Link])

  • CN101898969A - Synthesis method of 1,3-dimethylamylamine hydrochloride - Google P
  • Friedel–Crafts reaction - Wikipedia. (URL: [Link])

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (URL: [Link])

  • Doped Highly Crystalline Organic Films: Toward High‐Performance Organic Electronics - PMC - NIH. (URL: [Link])

  • The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing). (URL: [Link])

  • The Impact of UV Photoelectron Spectroscopy on the Field of Organic Optoelectronics—A Retrospective - ResearchGate. (URL: [Link])

  • Recent advances in doped organic field-effect transistors: mechanism, influencing factors, materials, and development directions - RSC Publishing. (URL: [Link])

  • (PDF) Doping in Organic Semiconductors: Fundamentals, Materials, and Applications. (URL: [Link])

  • Tuning the Electronic and Optical Properties of Crystalline Anthracene by Doping and Pressure for Photovoltaic Applications | ACS Omega - ACS Publications. (URL: [Link])

  • Molecular doping in organic semiconductors: fully solution-processed, vacuum-free doping with metal–organic complexes in an orthogonal solvent - RSC Publishing. (URL: [Link])

  • Electrical Conductivity of Doped Organic Semiconductors Limited by Carrier–Carrier Interactions | ACS Applied Materials & Interfaces - ACS Publications. (URL: [Link])

  • Fabrication and Characterization of Organic Light Emitting Diodes by Using Solution Processable Conjugated Polymer - ResearchGate. (URL: [Link])

  • Friedel-Crafts alkylation of anthracene with 2-chloropropane catalyzed by [Bmim]Cl-AlCl3 ionic liquid - ResearchGate. (URL: [Link])

  • High Efficiency Organic Light Emitting Diodes with MoO3 Doped Hole Transport Layer. (URL: [Link])

  • Best Practices for Reporting Organic Field Effect Transistor Device Performance | Chemistry of Materials - ACS Publications. (URL: [Link])

  • (PDF) Characterization of Thin Organic Films with Surface-Sensitive FTIR Spectroscopy. (URL: [Link])

  • (PDF) Doping Dependent Conductivity in Organic Semiconductors - ResearchGate. (URL: [Link])

  • Photoelectron spectroscopy on single crystals of organic semiconductors: experimental electronic band structure for optoelectronic properties - RSC Publishing. (URL: [Link])

  • Synergistic Effect of Solvent Vapor Annealing and Chemical Doping for Achieving High-Performance Organic Field-Effect Transistors with Ideal Electrical Characteristics - PMC - NIH. (URL: [Link])

  • Doping Approaches for Organic Semiconductors - ResearchGate. (URL: [Link])

  • (PDF) Solution-processed electrical doping of organic semiconductors and their application for organic devices - ResearchGate. (URL: [Link])

  • Fabrication and Characterization of Hybrid Hole Transporting Layers of Organotin (IV) Semiconductors within Molybdenum Oxide/Poly(3,4-ethylenedyoxithiophene) Polystyrene Sulfonate Matrices - MDPI. (URL: [Link])

  • Semiconductor device fabrication - Wikipedia. (URL: [Link])

  • n-Type Doping Effect of Anthracene-Based Cationic Dyes in Organic Electronics - PubMed. (URL: [Link])

  • Photoelectron spectroscopy study of systematically varied doping concentrations in an organic semiconductor layer using a molecular p-dopant - AIP Publishing. (URL: [Link])

  • Investigating the doping performance of an ionic dopant for organic semiconductors and thermoelectric applications - Researching. (URL: [Link])

  • Origin of poor doping efficiency in solution processed organic semiconductors - PMC - NIH. (URL: [Link])

  • Doped organic field-effect transistors - MedCrave online. (URL: [Link])

  • Synthesis and Characterization of Optically Transparent and Electrically Conductive Mo-Doped ZnO, F-Doped ZnO, and Mo/F-Codoped ZnO Thin Films via Aerosol-Assisted Chemical Vapor Deposition | Crystal Growth & Design. (URL: [Link])

  • Full article: Effect of a P-doped hole transport and charge generation layer on single and two-tandem blue top-emitting organic light-emitting diodes - Taylor & Francis. (URL: [Link])

  • Thermally Evaporated Metal Halide Perovskites for Optoelectronics - ACS Publications. (URL: [Link])

  • a) Comparison of the PSD of the 1 wt%‐doped organic field‐effect... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • The ultraviolet photoelectron spectroscopy (UPS) spectra of the (a)... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Analytical conductivity model for doped organic semiconductors - AIP Publishing. (URL: [Link])

  • Enhancement of Blue Doping-Free and Hyperfluorescent Organic Light Emitting Diode Performance through Triplet–Triplet Annihilation in the Derivatives of Anthracene and Carbazole | ACS Applied Electronic Materials. (URL: [Link])

  • Molecular doping in organic semiconductors: fully solution-processed, vacuum-free doping with metal–organic complexes in an orthogonal solvent - Universität Tübingen. (URL: [Link])

  • Characterization and physical property studies of Sn, Al doped and co-doped CdO thin films. (URL: [Link])

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  • Dioxirane, dimethyl - Organic Syntheses Procedure. (URL: [Link])

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Application Note: 1,3-Dimethylanthracene as a Steric & Regiochemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in physical organic chemistry and drug discovery who require precise mechanistic insights into cycloaddition reactions and reactive intermediates.

Part 1: Executive Summary

While 9,10-dimethylanthracene (9,10-DMA) is the industry standard for singlet oxygen trapping, 1,3-dimethylanthracene (1,3-DMA) serves a more specialized and powerful role: it is a symmetry-breaking probe .

Unlike its centrosymmetric counterpart, 1,3-DMA possesses a unique steric topology. The methyl group at the C1 position exerts significant peri-strain on the reactive C9 site, while the C10 site remains relatively accessible. This steric disparity makes 1,3-DMA an exceptional tool for:

  • Differentiating Concerted vs. Stepwise Mechanisms: By analyzing the stereochemical retention of adducts.

  • Mapping Transition State Geometries: Quantifying the energy cost of steric approach in Diels-Alder reactions.

  • Probing Benzyne Regioselectivity: Determining the orientation of unsymmetrical aryne intermediates.

Part 2: Chemical Profile & Mechanistic Rationale

The Steric Topology

The utility of 1,3-DMA lies in its structural asymmetry. In the anthracene core, the 9 and 10 positions are the most reactive towards [4+2] cycloaddition.

  • Position 9 (Sterically Hindered): Flanked by the C1-Methyl group and the C8-Hydrogen. The peri-interaction creates a "closed" quadrant.

  • Position 10 (Sterically Open): Flanked by C4-Hydrogen and C5-Hydrogen. This site mimics the accessibility of unsubstituted anthracene.

This difference allows researchers to use 1,3-DMA as a "molecular caliper," measuring the steric demand of an incoming dienophile.

Reaction Pathway Visualization

The following diagram illustrates the steric clash that differentiates the C9 and C10 attack vectors.

G cluster_legend Mechanism Logic DMA This compound (Ground State) TS_9 Transition State A (Attack at C9) DMA->TS_9 High Barrier (1-Me Peri-Strain) TS_10 Transition State B (Attack at C10) DMA->TS_10 Low Barrier (Accessible) Product_Syn Syn-Adduct (Sterically Disfavored) TS_9->Product_Syn Product_Anti Anti-Adduct (Sterically Favored) TS_10->Product_Anti Info The 1-Me group blocks the C9 face, forcing regioselectivity.

Figure 1: Reaction pathway showing the steric differentiation between C9 and C10 attack vectors.

Part 3: Application Protocols

Protocol A: Probing Benzyne Regioselectivity

This protocol determines the regiochemical preference of a substituted benzyne (e.g., 3-methoxybenzyne) using 1,3-DMA as the trap.

Materials:

  • Probe: this compound (>98% purity).

  • Precursor: 2-(Trimethylsilyl)phenyl triflate derivative (benzyne source).

  • Fluoride Source: CsF or TBAF.

  • Solvent: Acetonitrile (MeCN) or THF (anhydrous).

Step-by-Step Methodology:

  • Preparation:

    • Flame-dry a 25 mL Schlenk flask under Argon.

    • Add 1,3-DMA (1.0 equiv, 0.5 mmol) and CsF (2.5 equiv) .

    • Suspend in anhydrous MeCN (5.0 mL).

  • Benzyne Generation:

    • Dissolve the benzyne precursor (1.2 equiv) in 2 mL MeCN.

    • Add the precursor solution dropwise to the reaction flask over 10 minutes at room temperature.

    • Note: Slow addition prevents benzyne dimerization/polymerization, favoring the trapping reaction.

  • Reaction Monitoring:

    • Stir for 2–4 hours.

    • Monitor via TLC (Hexane/EtOAc 9:1). 1,3-DMA is highly fluorescent (blue); the adduct is typically non-fluorescent or weakly fluorescent.

  • Workup:

    • Quench with saturated NH₄Cl (aq).[1]

    • Extract with CH₂Cl₂ (3x). Wash combined organics with brine.

    • Dry over MgSO₄ and concentrate.

  • Analysis (Critical):

    • Purify via flash chromatography to remove excess probe.

    • Analyze via ¹H NMR (500 MHz) .

Data Interpretation: The 1,3-DMA adducts will show distinct bridgehead proton signals (H9 and H10).

  • Symmetry Check: If the benzyne adds randomly, you will see a 1:1 mixture of regioisomers.

  • Electronic/Steric Bias: A deviation from 1:1 (e.g., 4:1) indicates that the benzyne substituent is orienting itself away from the 1-methyl group of the anthracene, revealing the transition state geometry.

Protocol B: Kinetic Isotope Effect (KIE) & Reversibility Studies

1,3-DMA is used to test if a cycloaddition is reversible (thermodynamic control) or irreversible (kinetic control).

Methodology:

  • Forward Reaction: React 1,3-DMA with the dienophile (e.g., maleic anhydride) at

    
     (e.g., 25°C). Isolate the product.
    
  • Crossover Experiment:

    • Dissolve the isolated 1,3-DMA-Adduct in

      
      -toluene.
      
    • Add 5 equivalents of 9,10-DMA (a more reactive, symmetric trap).

    • Heat to reaction temperature (e.g., 80°C).

  • NMR Monitoring:

    • Observe the appearance of free 1,3-DMA and the formation of the 9,10-DMA-Adduct.

    • Result: If 9,10-DMA adduct forms, the reaction is reversible (retro-Diels-Alder is occurring). If not, the 1,3-DMA adduct is kinetically trapped.

Part 4: Data Presentation & Analysis

NMR Diagnostic Table

When analyzing 1,3-DMA adducts, the methyl shifts are the primary diagnostic markers.

Proton EnvironmentChemical Shift (δ ppm)MultiplicityDiagnostic Value
1-CH₃ 2.60 – 2.80SingletHigh. Shifts upfield (~1.8 ppm) upon cycloaddition due to loss of aromaticity. Sensitive to steric crowding at C9.
3-CH₃ 2.40 – 2.50SingletMedium. Reference signal; less affected by the reaction center.
H-9 (Bridgehead) 5.50 – 6.00Singlet/BroadCritical. Typically broadened or shifted if the dienophile is bulky.
H-10 (Bridgehead) 5.20 – 5.50SingletCritical. Distinct from H-9. Used to determine regioisomer ratio by integration.
Experimental Workflow Diagram

The following graph illustrates the decision matrix for selecting 1,3-DMA over other anthracenes.

Workflow Start Select Probe for Mechanism Study Q1 Is the Dienophile Symmetric? Start->Q1 Branch_Sym Yes (e.g., Benzyne) Q1->Branch_Sym Symmetric Branch_Asym No (e.g., 3-Me-Benzyne) Q1->Branch_Asym Asymmetric Use_910 Use 9,10-DMA (High Reactivity, Simple NMR) Branch_Sym->Use_910 Use_13 Use 1,3-DMA (Regiochemical Probe) Branch_Asym->Use_13 Outcome Analyze Adduct Ratio (NMR) to Map Transition State Use_13->Outcome

Figure 2: Decision tree for selecting 1,3-DMA in mechanistic studies.

Part 5: References

  • Regioselectivity in Benzyne Trapping: Ramírez, A., et al. (2004). "Formation of benzynes from 2,6-dihaloaryllithiums: mechanistic basis of the regioselectivity." Journal of the American Chemical Society. [Link]

  • Anthracene Derivatives in Diels-Alder Studies: García-Garibay, M. A., et al. (2022). "Reversible Diels–Alder Addition to Fullerenes: A Study of Dimethylanthracene with H2@C60." Journal of Organic Chemistry. [Link]

  • Synthesis and Characterization: Kotha, S., et al. (2015).[2][3] "Photophysical characterization of the 9,10-disubstituted anthracene chromophore." RSC Advances. [Link]

  • General Reactivity of this compound: PubChem Database. "2,3-Dimethylanthracene and Isomers: Chemical Properties." [Link]

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Troubleshooting & Optimization

Technical Support Dossier: Overcoming Solubility Issues with 1,3-Dimethylanthracene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Analysis

1,3-Dimethylanthracene (1,3-DMA) presents a classic "brick dust" challenge in aqueous environments.[1][2] With a LogP of ~5.69 and practically zero water solubility (5.60 x 10⁻² mg/L) [1][4], successful experimental outcomes depend entirely on managing the thermodynamic transition from organic stock to aqueous assay media.

This guide moves beyond basic "mix and vortex" advice. It provides a mechanistic approach to solubilization, ensuring that the compound remains available for interaction with biological targets or chemical reactants rather than forming silent, inactive micro-aggregates.

Physicochemical Profile
PropertyValueImplication for Solubility
Molecular Weight 206.28 g/mol Moderate size; diffusion is not the limiting factor.[1][2]
LogP (Octanol/Water) ~5.69 [4]Highly lipophilic.[1][2] Will partition rapidly into plastics or precipitate in water.[1][2]
Water Solubility ~0.056 µg/L [4]Effectively insoluble.[1][2][3] Aqueous buffers alone are non-viable.[1][2]
Melting Point 182.4 °C [4]High lattice energy requires significant energy (heat/sonication) to break crystal interactions during initial solvation.[1][2]

Critical Workflows & Decision Trees

Figure 1: Solubilization Strategy Decision Tree

Caption: Logical flow for selecting the optimal solvent system based on the final experimental application.

G Start Start: 1,3-DMA Solid AppType Select Application Start->AppType Bio Biological Assay (Cell/Enzyme) AppType->Bio Chem Organic Synthesis / Material Science AppType->Chem Spec Spectroscopy (Fluorescence/UV) AppType->Spec DMSO_Stock Primary Stock: Anhydrous DMSO (10-20 mM) Bio->DMSO_Stock Tol_Stock Solvent Choice: Toluene or DCM Chem->Tol_Stock Spec_Solv Solvent Choice: Cyclohexane or Ethanol Spec->Spec_Solv Inter_Dil Intermediate Dilution: 1:10 in DMSO or Ethanol DMSO_Stock->Inter_Dil Final_Aq Final Step: Pulse Vortex into Buffer (< 0.1% DMSO final) Inter_Dil->Final_Aq Heat Action: Heat to 40°C + Sonication Tol_Stock->Heat Check Validation: Check for Excimer Bands (Aggregation) Spec_Solv->Check

Technical Q&A: Troubleshooting & Protocols

Section 1: Stock Solution Preparation[1][2][4]

Q: I am trying to make a 100 mM stock in DMSO, but I see floating crystals. Is the compound impure? A: It is likely not an impurity but a saturation issue.[1][2] While DMSO is a "universal" solvent, polycyclic aromatic hydrocarbons (PAHs) like 1,3-DMA have rigid planar structures that stack efficiently (pi-pi stacking), resisting solvation [1][4].[1]

  • The Fix: Lower your target stock concentration to 10–20 mM .

  • Protocol:

    • Weigh the solid into a glass vial (avoid plastic, which leaches PAHs).[1][2]

    • Add anhydrous DMSO.[1][2]

    • Sonicate in a water bath at 37–40°C for 10–15 minutes. The combination of cavitation energy and mild heat is required to overcome the crystal lattice energy [2].[1]

    • Visual Check: Hold the vial up to a light source.[1][2] The solution must be perfectly clear. Any turbidity indicates micro-crystals that will seed massive precipitation later.[1][2]

Q: Can I store the stock solution at -20°C? A: Yes, but with a critical caveat. DMSO freezes at 19°C. Repeated freeze-thaw cycles can induce "crash-out" precipitation where the compound crystallizes before the DMSO freezes, creating a super-concentrated pellet at the bottom.

  • Recommendation: Aliquot the stock into single-use glass vials. When thawing, you must re-sonicate and vortex the vial at 37°C to ensure redissolution before use [2].

Section 2: Aqueous Dilution (The "Crash-Out" Zone)[1]

Q: When I add my DMSO stock to the cell culture media, it turns cloudy immediately. How do I prevent this? A: You are experiencing "solvent shock."[1][2] Adding a hydrophobic stock directly to a highly aqueous, high-salt environment (like media) causes rapid precipitation because the water molecules strip away the DMSO shield faster than the compound can disperse.

  • The Solution: Intermediate Dilution Step. Instead of going 100% DMSO

    
     0.1% DMSO in one step, use a stepping stone.
    
    • Dilute your 20 mM stock 1:10 in pure ethanol or DMSO to create a 2 mM working solution.[1][2]

    • Add this working solution to your media while vortexing rapidly .

  • Why it works: This reduces the local concentration spike of the hydrophobic compound at the injection site [10].

Q: Can I use surfactants to stabilize the assay? A: Absolutely. For PAHs, non-ionic surfactants are essential for maintaining solubility in aqueous phases.[1][2]

  • Recommendation: Pre-condition your assay buffer with 0.05% Tween-20 or Triton X-100 [8].[1][2]

  • Mechanism: The surfactant forms micelles that encapsulate the 1,3-DMA molecules, preventing them from aggregating into large crystals while keeping them bio-available.

Section 3: Advanced Formulation

Q: My experiment requires high concentrations (50 µM+) in water. Is this impossible? A: It is impossible in pure water, but achievable with carrier systems.[1][2]

  • Cyclodextrins: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1][2]

    • Protocol: Prepare a 20-40% (w/v) HP-β-CD solution in water.[1][2] Add your 1,3-DMA DMSO stock to this solution with vigorous stirring. The hydrophobic cavity of the cyclodextrin hosts the anthracene core, rendering it water-soluble [1].

  • Liposomes: If you are doing drug delivery studies, incorporating 1,3-DMA into the lipid bilayer of liposomes (DMPC/DPPC) is the most biologically relevant method.

Validation: How to Know It's Dissolved

Blindly assuming solubility leads to false negatives in drug screening.[1][2] You must validate your solution state.[1][2][4]

Figure 2: Spectroscopic Validation Workflow

Caption: Using fluorescence to detect aggregation. Monomer emission is distinct from aggregate (excimer) emission.[1][2]

Validation Sample Diluted Sample (in Buffer) Measure Measure Fluorescence (Ex: ~340-360nm) Sample->Measure Result_A Sharp Peaks (400-450nm) Measure->Result_A High Quality Result_B Broad/Red-Shifted (>500nm) or Quenched Measure->Result_B Poor Quality Status_A Status: Dissolved (Monomeric) Result_A->Status_A Status_B Status: Aggregated (Excimer/Precipitate) Result_B->Status_B

Validation Checklist:

  • Visual Inspection: No visible particulates or turbidity.[1][2]

  • Centrifugation Test: Spin the solution at 10,000 x g for 10 minutes. Measure the concentration of the supernatant.[1][2] If it drops significantly compared to the pre-spin sample, you have hidden precipitates.[1]

  • Fluorescence Signature: Anthracene derivatives form "excimers" (excited state dimers) when aggregated.[1][2] If your fluorescence spectrum shows a broad, structureless band at longer wavelengths (red-shifted) instead of sharp vibronic peaks, your compound is aggregated [1][7].[1]

References

  • Solubility Prediction of Anthracene in Mixed Solvents. ResearchGate. Available at: [Link]

  • Solubilization of polycyclic aromatic hydrocarbon mixtures in micellar nonionic surfactant solutions. PubMed. Available at: [Link]

  • This compound Chemical Properties. PubChem. Available at: [Link][1][2]

  • Reversible Diels–Alder Addition to Fullerenes: A Study of Dimethylanthracene. MDPI. Available at: [Link][1][2]

  • Polycyclic Aromatic Hydrocarbons in Foods: Biological Effects. MDPI. Available at: [Link][1][2]

  • Chemical Properties of this compound. Cheméo. Available at: [Link][1][2]

  • Biological assay challenges from compound solubility. PubMed. Available at: [Link]

  • Toward overcoming solubility issues in organic chemistry. ScienceDaily. Available at: [Link]

  • How do I make a stock solution of a substance in DMSO? ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Fluorescence Quantum Yield of 1,3-Dimethylanthracene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center

You have reached the Tier 3 Advanced Spectroscopy Support desk. Below is a comprehensive troubleshooting and optimization guide designed to maximize the fluorescence quantum yield (


) of 1,3-Dimethylanthracene . Unlike its highly symmetric isomer 9,10-dimethylanthracene (which boasts 

), the 1,3-isomer is more susceptible to non-radiative decay pathways and environmental quenching.

This guide is structured to address the specific physicochemical challenges of the 1,3-substitution pattern.

Module 1: Diagnostic & Baseline Measurement

Q1: I am getting inconsistent quantum yield values for this compound. What is the correct protocol to establish a baseline?

A1: Inconsistent data often stems from the "Inner Filter Effect" or improper standard selection. Because 1,3-DMA has a structured absorption band in the UV region (approx. 340–380 nm), you must measure


 using the Relative Method  against a valid standard.

The Protocol (Self-Validating):

  • Standard Selection: Use 9,10-Diphenylanthracene in cyclohexane (

    
    ) or Quinine Sulfate  in 0.1 M H₂SO₄ (
    
    
    
    ) as your reference. The 9,10-DPA is preferred due to better spectral overlap and solvent matching (non-polar).
  • Absorbance Tuning: Prepare solutions of both 1,3-DMA and the standard such that their optical density (OD) at the excitation wavelength is below 0.10 (ideally 0.05) .

    • Expert Note: Higher concentrations lead to re-absorption of emitted photons (inner filter effect), artificially lowering your calculated

      
      .
      
  • Calculation: Use the following equation:

    
    
    Where 
    
    
    
    is the integrated fluorescence intensity and
    
    
    is the refractive index of the solvent.

Q2: My emission spectrum shows a broad, structureless tail at longer wavelengths. Is this normal?

A2: No. Monomeric anthracene derivatives typically exhibit distinct vibronic structure. A broad, structureless tail indicates Excimer Formation (aggregates formed in the excited state).

  • Cause: 1,3-substitution leaves the 9,10 positions (the active sites for aggregation) relatively exposed compared to 9,10-DMA. This makes 1,3-DMA prone to

    
    -stacking at concentrations 
    
    
    
    M.
  • Solution: Dilute your sample. Perform a "Dilution Series" (e.g.,

    
     M to 
    
    
    
    M). If the spectral shape changes (sharpening of peaks) and
    
    
    increases upon dilution, you were observing concentration quenching.
Module 2: Environmental Optimization (Solvent & Oxygen)

Q3: Which solvent yields the highest fluorescence for this specific isomer?

A3: Non-polar, non-halogenated solvents are strictly required for maximum


.
  • Recommended: Cyclohexane or n-Heptane .

  • Avoid:

    • Heavy Atom Solvents (e.g., Bromobenzene, Iodomethane): These induce "Spin-Orbit Coupling," drastically increasing the rate of Intersystem Crossing (ISC) to the non-fluorescent triplet state.

    • Polar Solvents (e.g., Acetone, Methanol): These can stabilize Charge Transfer (CT) states that decay non-radiatively.

Data Table: Solvent Impact on Anthracene Derivative Fluorescence

Solvent ClassExampleEffect on

Mechanism
Non-Polar (Ideal) CyclohexaneMaximum Minimizes non-radiative decay rates (

).
Polar Aprotic AcetonitrileModerate DecreaseStabilizes dipole moments; potential CT quenching.
Heavy Atom BromobenzeneSevere Quenching Enhances ISC (

) via spin-orbit coupling.
Viscous Paraffin OilSlight IncreaseSuppresses torsional relaxation modes.

Q4: I see a 20-30% drop in intensity over time. Is the molecule photobleaching?

A4: It is more likely Oxygen Quenching than photobleaching. Anthracene derivatives have a long-lived singlet excited state that is highly sensitive to dissolved oxygen (


), which acts as a diffusion-controlled quencher.
  • The Fix: You must deoxygenate the sample.

    • Method A (Standard): Sparging with Argon or Nitrogen for 15 minutes.

    • Method B (High Precision):Freeze-Pump-Thaw cycling (3 cycles) is required for absolute maximum

      
       measurements.
      
    • Verification: Measure the fluorescence intensity before and after sparging. A 20%+ increase confirms oxygen was the limiting factor.

Module 3: Structural & Synthesis Purity

Q5: I synthesized the 1,3-DMA myself. What impurities should I look for that specifically kill fluorescence?

A5: The most common and detrimental impurity is Anthraquinone (specifically 1,3-dimethylanthraquinone).

  • Mechanism: Quinones act as electron acceptors. Even trace amounts (<1%) can quench the fluorescence of the bulk anthracene population via Electron Transfer (ET) mechanisms.

  • Diagnosis: Run a UV-Vis spectrum.[1] Anthraquinones have a weak but distinct

    
     absorption band around 400–420 nm, often appearing as a "foot" on the red edge of the anthracene absorption.
    
  • Purification Protocol:

    • Sublimation: Anthracenes sublime easily; quinones often have different volatility.

    • Recrystallization: Use ethanol/water mixtures. Anthraquinones are less soluble in cold ethanol.

    • Chromatography: Filter through a short plug of basic alumina to trap acidic oxidation byproducts.

Visualizing the Optimization Logic

The following diagram illustrates the decision tree for optimizing the Quantum Yield (


) of 1,3-DMA.

OptimizationWorkflow Start Start: Low Quantum Yield (QY) CheckConc Step 1: Check Concentration (Is OD > 0.1?) Start->CheckConc Dilute Action: Dilute to OD < 0.05 (Avoid Inner Filter/Excimers) CheckConc->Dilute Yes CheckSolvent Step 2: Check Solvent (Is it Polar or Halogenated?) CheckConc->CheckSolvent No Dilute->CheckSolvent ChangeSolvent Action: Switch to Cyclohexane (Minimize ISC/CT) CheckSolvent->ChangeSolvent Yes CheckOxygen Step 3: Oxygen Presence (Was sample degassed?) CheckSolvent->CheckOxygen No ChangeSolvent->CheckOxygen Degas Action: Argon Sparge / Freeze-Pump-Thaw (Remove O2 Quenching) CheckOxygen->Degas No CheckPurity Step 4: Purity Check (Yellow tint or 400nm abs?) CheckOxygen->CheckPurity Yes Degas->CheckPurity Purify Action: Sublimation/Recrystallization (Remove Anthraquinones) CheckPurity->Purify Yes (Impure) Final Result: Optimized QY CheckPurity->Final No (Pure) Purify->Final

Figure 1: Step-by-step troubleshooting workflow for optimizing fluorescence quantum yield.

Module 4: Advanced Mechanistic Insight

Q6: Why does 1,3-DMA have a lower QY than 9,10-DMA? Can I engineer around this?

A6: This is a matter of molecular symmetry and "Loose Bolt" radiationless transitions.

  • The Mechanism: 9,10-substitution occurs at the nodes of the highest occupied molecular orbital (HOMO), causing minimal distortion to the planar anthracene core while sterically protecting the face of the molecule.

  • The 1,3-Issue: Substitution at the 1 and 3 positions induces slight torsional strain and breaks the

    
     symmetry. This lowers the energy barrier for Intersystem Crossing (ISC)  to the triplet state (
    
    
    
    ).
  • Jablonski Diagram Context: The rate of fluorescence (

    
    ) competes with ISC (
    
    
    
    ). In 1,3-DMA,
    
    
    is naturally higher than in 9,10-DMA.
  • Engineering Fix: You cannot change the molecule's intrinsic rates, but you can lower the efficiency of the competing pathways by:

    • Lowering Temperature: Cooling the sample (e.g., 77K in a frozen matrix) suppresses vibrational relaxation modes that facilitate ISC.

    • Rigid Matrix: Embedding the dye in a polymer matrix (PMMA) can mimic the "protection" of the 9,10-substituents by restricting molecular motion.

Jablonski cluster_0 Loss Pathways (Minimize These) S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 hv (Ex) S1->S0 hv' (Em) S1->S0 Non-Rad Decay T1 Triplet State (T1) S1->T1 Spin-Orbit Abs Absorption Fluor Fluorescence (k_F) ISC Intersystem Crossing (k_ISC) Quench O2 Quenching (k_Q[O2])

Figure 2: Simplified Jablonski diagram showing the competition between Fluorescence and loss pathways (ISC, Quenching).

References
  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228.

  • NIST Chemistry WebBook. (2023). This compound Spectral Data. National Institute of Standards and Technology.[2]

  • Lakowicz, J. R. (2006).[3] Principles of Fluorescence Spectroscopy. Springer.[3] (Chapter 2: Instrumentation for Fluorescence Spectroscopy).

  • Marsh, D. G., & McElroy, E. (1982). Fluorescence quenching of anthracene by oxygen and other quenchers. Journal of Chemical Education.
  • Berlman, I. B. (1971).[4] Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press.[4] (Canonical reference for anthracene derivative quantum yields).

Sources

Technical Support Center: Troubleshooting Unexpected Results in 1,3-Dimethylanthracene Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Dimethylanthracene. This guide is designed to provide expert-driven, field-proven insights into overcoming common and unexpected challenges encountered during its various chemical transformations. By understanding the underlying causality of experimental outcomes, you can better diagnose issues, optimize your protocols, and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for constructing cyclic systems, and anthracene derivatives are classic dienes for this purpose. However, the substitution pattern of this compound can lead to unexpected stereochemical and regiochemical outcomes.

Question 1: My Diels-Alder reaction with this compound is giving a low yield of the expected adduct. What are the likely causes and how can I improve it?

Answer:

Low yields in Diels-Alder reactions involving substituted anthracenes can often be attributed to several factors, ranging from steric hindrance to reaction equilibrium.

  • Causality: The methyl groups at the 1 and 3 positions of this compound can sterically hinder the approach of the dienophile to the 9,10-positions of the anthracene core, which is the typical site of cycloaddition. This steric clash increases the activation energy of the reaction, slowing it down and potentially favoring side reactions or leading to an unfavorable equilibrium. Furthermore, some Diels-Alder reactions, particularly with anthracenes, are reversible.[1] Heating the reaction for extended periods might be promoting the retro-Diels-Alder reaction, thus reducing the overall yield of the desired product.

  • Troubleshooting Protocol:

    • Solvent Choice: The choice of solvent can significantly impact reaction rates. For many Diels-Alder reactions, polar solvents or even aqueous conditions can accelerate the reaction due to the hydrophobic effect and solvophobic interactions which can help organize the transition state.[2] Consider screening solvents like ethanol, water, or a mixture of the two.[2][3]

    • Temperature and Reaction Time: While heating is often necessary to overcome the activation energy, excessive heat or prolonged reaction times can favor the retro-Diels-Alder reaction.[3] It is recommended to monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or NMR) to determine the optimal reaction time at a given temperature. Microwave-assisted synthesis can sometimes provide rapid heating and shorter reaction times, potentially improving yields.[4]

    • Lewis Acid Catalysis: The use of a Lewis acid catalyst can accelerate the Diels-Alder reaction by coordinating to the dienophile, making it more electron-deficient and reactive. However, care must be taken as Lewis acids can also catalyze polymerization or other side reactions of the dienophile.

    • Concentration: Increasing the concentration of the reactants can favor the forward reaction, shifting the equilibrium towards the product.

  • Experimental Workflow for Optimization:

    dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

    }

    Caption: Workflow for optimizing Diels-Alder reaction yield.

Question 2: I am observing the formation of an unexpected regioisomer in my Diels-Alder reaction. Why is this happening and how can I control the regioselectivity?

Answer:

While Diels-Alder reactions with anthracene typically occur across the 9,10-positions, the electronic and steric effects of the substituents on this compound can influence the regioselectivity.

  • Causality: The methyl groups on the terminal ring of this compound are electron-donating. This can slightly alter the electron density distribution across the aromatic system. While the 9,10-positions remain the most electron-rich and sterically accessible for a [4+2] cycloaddition, under certain conditions, particularly with highly reactive or asymmetric dienophiles, alternative addition pathways might become competitive. However, for most common dienophiles, addition at the 9,10-positions is overwhelmingly favored. The observation of other regioisomers is rare but could indicate a different reaction mechanism is at play, possibly involving a non-concerted pathway. It is also crucial to confirm the structure of the unexpected product, as it might be a rearranged product rather than a direct regioisomer of the Diels-Alder cycloaddition.

  • Troubleshooting & Verification Protocol:

    • Structural Confirmation: The first and most critical step is to unequivocally determine the structure of the unexpected product using advanced spectroscopic techniques (e.g., 2D NMR like COSY, HSQC, HMBC, and NOESY). This will confirm if it is indeed a regioisomer of the Diels-Alder adduct or a product of a subsequent rearrangement or side reaction.

    • Reaction Conditions: Re-evaluate the reaction conditions. High temperatures or the presence of acid/base catalysts could potentially facilitate isomerization or rearrangement of the initial adduct. Running the reaction at a lower temperature for a longer duration might suppress the formation of this byproduct.

    • Dienophile Choice: The nature of the dienophile plays a crucial role. Highly reactive or sterically demanding dienophiles might lead to less selective reactions. If possible, consider using a different dienophile with different electronic and steric properties to see if the outcome changes.

Section 2: Oxidation and Photo-oxidation Reactions

This compound is susceptible to oxidation, particularly photo-oxidation in the presence of light and oxygen, which typically yields an endoperoxide.

Question 3: My reaction of this compound with singlet oxygen is not giving the expected 9,10-endoperoxide. Instead, I'm getting a complex mixture of products. What is going on?

Answer:

The reaction of anthracenes with singlet oxygen to form endoperoxides is generally a clean and efficient process.[5][6] A complex product mixture suggests that the endoperoxide is either not forming as expected or is unstable under your reaction conditions and undergoing further reactions.

  • Causality: Anthracene endoperoxides can be thermally or photochemically labile.[7] The initially formed endoperoxide of this compound can undergo rearrangements or decomposition, especially if the reaction is carried out at elevated temperatures or with prolonged exposure to light. The presence of impurities, acids, or bases can also catalyze the decomposition of the endoperoxide.[7] In some cases, side reactions of the photosensitizer can also contribute to the complex mixture.[8]

  • Troubleshooting Protocol:

    • Control of Reaction Temperature: Conduct the photo-oxidation at a low temperature (e.g., 0 °C or below) to minimize the thermal decomposition of the endoperoxide. Use a cooling bath to maintain a consistent temperature throughout the irradiation period.

    • Minimize Light Exposure: Once the reaction is complete (as determined by monitoring, e.g., TLC or NMR), work up the reaction with minimal exposure to light to prevent photochemical decomposition of the product.

    • Purification of Solvents and Reagents: Ensure that the solvent is pure and free of any acidic or basic impurities. The starting this compound should also be of high purity.

    • Choice of Photosensitizer: Use a photosensitizer that is stable under the reaction conditions and absorbs light at a wavelength where the starting material and product do not absorb significantly. Methylene blue is a common choice.[7]

    • Quenching of Side Reactions: In some instances, side reactions can be suppressed by the addition of specific quenching agents. For example, sodium thiosulphate can be used to destroy any initially formed endoperoxide if chain reactions are an issue.[8]

  • Data Summary: Stability of Anthracene Endoperoxides

ConditionEffect on EndoperoxideRecommendation
HeatCan induce rearrangement or retro-reaction to release singlet oxygen.[7]Maintain low reaction temperatures.
LightCan cause photochemical decomposition.Protect the reaction and product from light.
Acid/BaseCan catalyze decomposition.[7]Use purified, neutral solvents and reagents.
Section 3: Photodimerization

Anthracene and its derivatives are well-known to undergo photodimerization upon exposure to UV light, forming a cyclobutane ring between the 9,10 and 9',10' positions of two molecules.

Question 4: I am trying to perform a photodimerization of this compound, but I am getting a mixture of syn and anti dimers. How can I control the stereoselectivity of this reaction?

Answer:

The stereochemical outcome of the [4π+4π] photodimerization of substituted anthracenes is influenced by a combination of steric and electronic factors, as well as the reaction medium.

  • Causality: The formation of syn and anti dimers is dependent on the relative orientation of the two anthracene molecules in the excimer intermediate that precedes dimerization.[9] For 2,3-dimethylanthracene, it has been reported that anti and syn isomers are formed in nearly equal amounts, suggesting that the methyl groups in these positions do not exert a strong directing effect.[10] By analogy, for this compound, the methyl groups are further from the reacting 9,10-positions, and thus a mixture of stereoisomers is also expected. The solvent can play a role in the relative stability of the different excimer conformations. In the solid state, the crystal packing can pre-organize the molecules, often leading to a single stereoisomer.[11][12]

  • Troubleshooting and Control Strategies:

    • Solvent Effects: The polarity and viscosity of the solvent can influence the lifetime and geometry of the excimer, thereby affecting the syn/anti ratio.[13] A systematic screening of solvents with varying properties is recommended to see if the product ratio can be influenced.

    • Solid-State Photodimerization: If a single stereoisomer is desired, performing the photodimerization in the solid state is a powerful technique.[12] The crystal lattice can enforce a specific orientation of the monomer units, leading to a highly stereoselective reaction. The challenge with this method is ensuring efficient irradiation of the solid material.

    • Concentration: The concentration of the solution can affect the rate of excimer formation. At very high concentrations, aggregation might occur, which could influence the stereochemical outcome. It is advisable to run the reaction at a concentration where the monomer is fully dissolved.

  • Logical Diagram for Stereoselectivity Control:

    dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#5F6368"];

    }

    Caption: Decision tree for controlling photodimerization stereoselectivity.

References

  • Quenching of singlet oxygen in dimethylformamide | Request PDF - ResearchGate. Available at: [Link]

  • Solution photodimerization of 1,3-dimethyluracil - Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]

  • Diels-Alder reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene. Available at: [Link]

  • Photosensitized oxidation of 9,10-dimethylanthracene with singlet oxygen by using a safranin O/silica composite under visible light - RSC Publishing. Available at: [Link]

  • Photo‐oxidation of dimethylanthracene. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. Available at: [Link]

  • Singlet oxygen formation in non-aqueous oxygen redox chemistry: direct spectroscopic evidence for formation pathways and reliability of chemical probes. Available at: [Link]

  • Diels-Alder Chemistry exception (1,3 Product Not Preferred) - YouTube. Available at: [Link]

  • 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps. Available at: [Link]

  • Base catalysed decomposition of anthracene endoperoxide - The Royal Society of Chemistry. Available at: [Link]

  • (PDF) Diels-Alder Reactions of 1,3-Butadiene Assisted by Solid Supports and Microwave Irradiation: A Green Protocol - ResearchGate. Available at: [Link]

  • 1s-(−)-1,3-dithiane 1-oxide - Organic Syntheses Procedure. Available at: [Link]

  • Novel Approach toward Water-Soluble Singlet Oxygen Monitors Based on Hybrid Inorganic–Organic Nanoclay | The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]

  • 9,10-Diphenylanthracene endoperoxide | C26H18O2 | CID 167268 - PubChem. Available at: [Link]

  • Reversible Diels–Alder Addition to Fullerenes: A Study of Dimethylanthracene with H2@C60 - PMC - PubMed Central. Available at: [Link]

  • Electrophilic Aromatic Substitution Practice Problems - Chemistry Steps. Available at: [Link]

  • brook rearrangements of α-ketoacylsilanes and their subsequent trapping in a tandem annulation with 1,3,5-triazinanes and azomethine imines - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Synthesis and Photodimerization of 2- and 2,3-Disubstituted Anthracenes: Influence of Steric Interactions and London Dispersion on Diastereoselectivity | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Photosensitized oxidation of 1,9-dimethylanthracene in the presence of... - ResearchGate. Available at: [Link]

  • Delivering Singlet Oxygen in Dark Condition With an Anthracene-Functionalized Semiconducting Compound for Enhanced Phototheranostics - PMC - NIH. Available at: [Link]

  • Aromatic Reactivity - MSU chemistry. Available at: [Link]

  • PHOTODIMERIZATION IN THE SOLID STATE - iupac. Available at: [Link]

  • Electrophilic Aromatic Substitution - Common Problems - YouTube. Available at: [Link]

  • 2,3-dimethylanthraquinone - Organic Syntheses Procedure. Available at: [Link]

  • Solid-state photodimerization of 9-methylanthracene as studied by solid-state 13C NMR. Available at: [Link]

  • Photosensitized oxidation of 1,9‐dimethylanthracene in the presence of... - ResearchGate. Available at: [Link]

  • Ch17 Reactions of Aromatic Compounds. Available at: [Link]

  • Structural Determination of Four Manufacturing Impurities of D&C Red No. 33. Available at: [Link]

  • Photodimerization of anthracenes in fluid solutions: (part 2) mechanistic aspects of the photocycloaddition and of the photochemical and thermal cleavage - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC - NIH. Available at: [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. Available at: [Link]

  • 2,3-dimethyl-1,3-butadiene - Organic Syntheses Procedure. Available at: [Link]

Sources

Minimizing impurities in the synthesis of 1,3-Dimethylanthracene

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured as a dynamic troubleshooting center. It prioritizes the "Last Mile" of synthesis—where impurities are most likely to compromise the final application in drug development or materials science.

Ticket Category: Organic Synthesis / Impurity Profiling Support Level: Tier 3 (Senior Application Scientist) Target Molecule: 1,3-Dimethylanthracene (CAS: 610-46-8)

Introduction: The "Last Mile" Problem

Researchers often underestimate the difficulty of obtaining electronic-grade or pharma-grade this compound (1,3-DMA). Unlike its symmetric cousin (9,10-dimethylanthracene), 1,3-DMA lacks symmetry across the transverse axis, making regio-isomer separation difficult.

The Core Challenge: The primary impurities in 1,3-DMA synthesis are not just random debris; they are structural mimics that cocrystallize with your product.

  • Regioisomers: (e.g., 2,4-dimethylanthracene) derived from impure starting xylenes.

  • Redox Artifacts: Anthrones (yellow) and dihydroanthracenes (over-reduced).

  • Carbonized Polymers: Common residues from the Elbs pyrolysis route.

This guide provides a self-validating workflow to minimize these specific impurities.

Module 1: Synthetic Route Selection & Prevention

User Query: "I am using the Elbs reaction (pyrolysis) but my product is black and tarry. How do I clean it?"

Technical Resolution: The Elbs reaction involves the pyrolysis of diaryl ketones at 400°C. While historically significant, it is a "dirty" synthesis that generates complex polymeric hydrocarbons ("humic acids") and rearranged isomers due to the high thermal energy [1].

Recommendation: Switch to the Friedel-Crafts / Cyclodehydration / Reduction pathway. This allows for intermediate purification at the anthraquinone stage, which is far more forgiving than purifying the final anthracene.

The Preferred Pathway (Graphviz Visualization)

G Start m-Xylene + Phthalic Anhydride Inter1 2,4-Dimethylbenzoyl- benzoic Acid Start->Inter1 Friedel-Crafts (AlCl3) Cyclization Cyclization (H2SO4) Inter1->Cyclization Quinone 1,3-Dimethyl- anthraquinone Cyclization->Quinone Purification Checkpoint Reduction Reduction (Zn/NH3 or NaBH4) Quinone->Reduction Product 1,3-Dimethyl- anthracene Reduction->Product

Figure 1: The recommended synthetic workflow. The "Purification Checkpoint" at the Quinone stage is critical for removing regioisomers before the final reduction.

Module 2: The Reduction Phase (Troubleshooting Redox Impurities)

User Query: "My product has a persistent yellow tint and a broad IR peak around 1670 cm⁻¹. Recrystallization isn't working."

Diagnosis: You have Anthrone contamination . The reduction of 1,3-dimethylanthraquinone to the anthracene passes through an anthrone intermediate. If the reduction is incomplete, the anthrone remains. Because anthrone has similar solubility to anthracene, it is notoriously difficult to remove by simple recrystallization.

Protocol: The "Over-Reduction" Strategy Instead of standard zinc dust distillation, use a two-step reduction protocol that pushes the equilibrium fully to the hydrocarbon.

Step-by-Step Protocol: Modified Zn/Ammonia Reduction

Adapted from standard anthracene reduction protocols [2].

  • Activation: Suspend 10g of 1,3-dimethylanthraquinone in 200mL of 20% aqueous ammonia.

  • Zinc Addition: Add 20g of activated zinc dust (wash Zn with dilute HCl, then water, then acetone, and dry before use).

  • Heating: Reflux for 4–6 hours. The red/blood-red color of the anthranol salt must disappear, replaced by a pale hydrocarbon suspension.

  • The "Clean-Up" (Crucial):

    • Filter the hot solution to remove zinc residues.

    • Acidify the filtrate with HCl.

    • Validation: Check the crude solid by TLC (Silica, Hexane:DCM 9:1). If a spot with R_f ~0.4 (Anthrone) persists, do not proceed to crystallization. Reprocess with fresh Zn/NH3.

Comparison of Reduction Methods:

MethodImpurity ProfileSuitability for 1,3-DMA
Zn / NH₃ (Aqueous) Low char, but risk of Anthrone.High (Recommended)
HI / Red Phosphorus High purity, but risk of iodinated byproducts.Medium
NaBH₄ / TFA Clean, but expensive. Risk of over-reduction to dihydro-1,3-DMA.High (For small scale)
Elbs Pyrolysis Tars, carbonized residue, isomers.Low (Avoid)

Module 3: Purification & Isolation

User Query: "I have crude solid. Ethanol recrystallization yields needles, but they are still off-white. What solvent should I use?"

Technical Resolution: Ethanol is often too polar to effectively solvate the tarry impurities, and benzene/toluene are often too good at solvating the impurities, preventing separation.

The "Dioxane" Solution: Historical data and patent literature suggest that 1,4-Dioxane is superior to furfural or pyridine for anthracene derivative purification [3]. It forms a solvate that excludes carbazole-like impurities and oxidized byproducts more effectively than standard alcohols.

Purification Workflow (Decision Logic)

Logic Crude Crude 1,3-DMA ColorCheck Is it Yellow? Crude->ColorCheck Anthrone Anthrone Impurity ColorCheck->Anthrone Yes MPCheck Melting Point Check (Target: ~82-83°C) ColorCheck->MPCheck No (White/Pale) Reprocess Reprocess: Zn/NaOH Reflux Anthrone->Reprocess Reprocess->ColorCheck Recryst Recrystallize from 1,4-Dioxane or Acetic Acid MPCheck->Recryst Wide Range Sublimation Final Polish: Vacuum Sublimation Recryst->Sublimation

Figure 2: Purification logic tree. Note that yellow color is a "hard stop" requiring chemical reprocessing, not just physical separation.

Final Polishing: Vacuum Sublimation

For electronic applications (e.g., OLEDs or organic semiconductors), recrystallization is insufficient.

  • Setup: Cold-finger sublimation apparatus.

  • Conditions: High vacuum (<0.01 Torr), Oil bath temp ~140°C (keep below melting point to prevent "bumping").

  • Result: 1,3-DMA sublimes as brilliant white flakes; non-volatile ionic impurities and polymeric tars remain at the bottom.

FAQ: Common Stumbling Blocks

Q: Can I use commercial technical-grade m-xylene? A: No. Technical m-xylene often contains 10–15% p-xylene. This will carry through the synthesis to produce 1,4-dimethylanthracene . Separation of 1,3-DMA and 1,4-DMA is nearly impossible by standard crystallization due to their similar lattice energies. You must start with >99% m-xylene.

Q: My product turned green during storage. Why? A: Anthracene derivatives are photo-oxidatively unstable. The green color indicates the formation of photo-oxides (endoperoxides) at the 9,10 positions.

  • Prevention:[1] Store under Argon/Nitrogen in amber vials wrapped in foil.

Q: I see a spot at the solvent front in TLC. What is it? A: This is likely 9,10-dihydro-1,3-dimethylanthracene . This occurs if your reduction was too vigorous (e.g., too long with NaBH4).

  • Fix: Dehydrogenate by refluxing with Chloranil in xylene for 2 hours to restore the aromatic system.

References

  • The Elbs Reaction: Fieser, L. F.[2] The Elbs Reaction. Organic Reactions, 1942, 1, 129.[2] (Note: Discusses the pyrolysis mechanism and associated tarry impurities).

  • Reduction Protocols: 2,3-Dimethylanthraquinone (Analogous Protocol). Org. Synth. 1942, 22, 37. [Source: Org.[3] Syn.]([Link]) (Provides the baseline Zn/NH3 reduction method applicable to the 1,3-isomer).

  • Purification Solvents: Kleiss, L. D., et al. Separation and purification of anthracene by crystallization from a dioxane solution. U.S. Patent 2,767,232, 1956.[4] .

Sources

Technical Support Center: Enhancing OLED Performance with 1,3-Dimethylanthracene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the application of 1,3-Dimethylanthracene (1,3-DMA) in Organic Light-Emitting Diodes (OLEDs). This guide is designed for researchers and scientists to provide in-depth, practical insights into leveraging this promising material. Anthracene derivatives are foundational materials in OLEDs, serving variously as emitters and hosts.[1] This document offers a structured approach to troubleshooting common experimental issues and provides answers to frequently asked questions, ensuring you can optimize your device performance with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in an OLED device?

A1: this compound is primarily utilized as a host material within the emissive layer (EML) of fluorescent, particularly blue, OLEDs. Its key function is to accept electrical charges (holes and electrons) from the adjacent transport layers and create excitons (bound electron-hole pairs). These excitons are then efficiently transferred to a guest emitter (dopant) molecule, which subsequently releases the energy as light. Its wide energy gap and high triplet energy make it suitable for hosting high-energy blue emitters, preventing energy back-transfer and quenching.

Q2: What are the key material properties of 1,3-DMA that make it suitable for OLEDs?

A2: The suitability of 1,3-DMA stems from a combination of its photophysical and thermal properties. Anthracene derivatives are known for excellent photoluminescence and electrochemical characteristics.[2] Key properties include:

  • High Triplet Energy (ET): A high triplet energy is crucial for hosting fluorescent and TADF emitters, especially in the blue spectrum, as it prevents the quenching of the emitter's triplet excitons.

  • Appropriate HOMO/LUMO Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 1,3-DMA must align well with the adjacent hole-transporting layer (HTL) and electron-transporting layer (ETL) to ensure efficient charge injection and transport with minimal voltage loss.[3]

  • Good Thermal and Morphological Stability: Materials with a high glass transition temperature (Tg) and decomposition temperature (Td) are essential for device longevity and operational stability.[2][3] A stable amorphous morphology prevents crystallization, which can create defects and degrade performance.[4]

Q3: Can 1,3-DMA be used to achieve efficiencies beyond the theoretical limit of conventional fluorescence?

A3: Yes, indirectly. While 1,3-DMA is a fluorescent material, it can be used as a host in systems that utilize triplet excitons, which normally go to waste in conventional fluorescence (spin statistics limit internal quantum efficiency to 25%).[5][6] When used as a host for an appropriate fluorescent emitter, it can facilitate a process called Triplet-Triplet Annihilation (TTA) . In TTA, two non-emissive triplet excitons on host molecules collide to form one emissive singlet exciton, effectively "upconverting" the triplets and allowing their energy to be harvested as light.[5] This can push the external quantum efficiency (EQE) of the device beyond the typical 5-7% limit of standard fluorescence.[7]

Troubleshooting Guide

This section addresses common problems encountered during the fabrication and testing of OLEDs using this compound.

Problem 1: My device has a high turn-on voltage and low current efficiency.

  • Question: I've fabricated my OLED with a 1,3-DMA host layer, but the voltage required to see light is much higher than expected, and the overall efficiency (cd/A) is poor. What's going on?

  • Answer & Solutions:

    • Causality: A high turn-on voltage typically points to a significant energy barrier for charge carrier injection or poor charge transport within the organic layers.[8] The HOMO and LUMO levels of each layer must be well-aligned to allow for a smooth "cascade" of electrons and holes into the emissive layer.

    • Troubleshooting Steps:

      • Verify Energy Level Alignment: Check the HOMO level of your HTL against the HOMO of 1,3-DMA, and the LUMO of your ETL against the LUMO of 1,3-DMA. A mismatch greater than ~0.3 eV can create a significant injection barrier. You may need to insert a different interlayer or select transport materials with more compatible energy levels.[3]

      • Optimize Layer Thickness: An overly thick 1,3-DMA emissive layer can increase the driving voltage due to the material's inherent charge transport limitations. Conversely, a layer that is too thin can lead to exciton quenching at the interfaces or even electrical shorts. Start with a thickness in the range of 20-40 nm and perform a systematic sweep to find the optimal value for your device stack.

      • Check for Contamination: Impurities in the source material or from the vacuum chamber can act as charge traps, impeding current flow and increasing the required voltage.[4] Ensure you are using high-purity, sublimed-grade 1,3-DMA and that your deposition chamber has a low base pressure (<5x10-6 Torr).

Problem 2: The device shows poor color purity or an unexpected emission spectrum.

  • Question: The light from my device is not the color I expected from my dopant. I'm seeing a broad, bluish emission in addition to my dopant's color. Why is this happening?

  • Answer & Solutions:

    • Causality: This phenomenon, often called "host emission" or "color leakage," occurs when energy transfer from the 1,3-DMA host to the guest dopant is incomplete. As a result, some excitons recombine directly on the host molecules, producing the characteristic blue fluorescence of the anthracene core.[2]

    • Troubleshooting Steps:

      • Increase Dopant Concentration: The most common cause is a dopant concentration that is too low for efficient Förster or Dexter energy transfer. Systematically increase the doping concentration, for example, from 2% to 5%, 8%, and 12% by weight, to find the optimal level that maximizes guest emission without causing self-quenching.

      • Verify Host-Guest Energy Overlap: For efficient Förster resonance energy transfer (FRET), the emission spectrum of the host (1,3-DMA) must have significant spectral overlap with the absorption spectrum of the guest (dopant). Verify this overlap from material datasheets or your own photoluminescence/absorption measurements.

      • Check for Phase Separation: At higher concentrations, the dopant can sometimes aggregate or phase-separate from the host matrix, leading to poor energy transfer and quenching.[4] Analyze the morphology of your emissive layer using Atomic Force Microscopy (AFM) to check for a uniform, amorphous surface.[9]

Problem 3: The device lifetime is very short (rapid luminance decay).

  • Question: My device looks great initially, but the brightness drops significantly after only a few hours of operation. What is causing this rapid degradation?

  • Answer & Solutions:

    • Causality: Rapid degradation is a complex issue but often stems from material instability, poor charge balance, or external contaminants.[8][10] The high energy of blue photons can also accelerate the decomposition of less stable organic materials.[11]

    • Troubleshooting Steps:

      • Assess Material Stability: The chemical and morphological stability of the host material is critical for device lifetime.[12] Anthracene derivatives with high glass transition temperatures (Tg > 100 °C) form more stable amorphous films that resist degradation under electrical stress and Joule heating.[2] If your Tg is too low, the film may crystallize or deform during operation.

      • Improve Charge Balance: An imbalance of electrons and holes reaching the emissive layer is a primary cause of degradation. If one carrier type is in excess, it can pass through the EML without recombining and react with less stable molecules in the transport layers, creating non-radiative recombination centers.[11][12] Adjust the thickness of your HTL and ETL to balance the charge flux.

      • Ensure Strict Encapsulation: Organic materials are highly sensitive to oxygen and moisture.[8] Even microscopic exposure can lead to the formation of "dark spots" and rapid quenching of luminescence.[13] Fabricate and test your devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) and use high-quality encapsulation techniques (e.g., glass lid with UV-cured epoxy) immediately after fabrication.

Key Material Properties & Data

PropertyTypical Value for Anthracene DerivativesSignificance in OLED Performance
Melting Point (Tm) ~83°C for 1,3-DMA[14]Indicates the upper limit for processing temperatures. Higher Tm is often desired for stability.
Glass Transition (Tg) > 100 °C desired[2]High Tg ensures morphological stability of the amorphous film, preventing crystallization and enhancing operational lifetime.[2][3]
HOMO Level ~5.6 - 5.9 eVDetermines the energy barrier for hole injection from the HTL. Must be aligned with the HTL's HOMO.[3][15]
LUMO Level ~2.5 - 2.8 eVDetermines the energy barrier for electron injection from the ETL. Must be aligned with the ETL's LUMO.[3][16]
Triplet Energy (ET) > 2.7 eV for blue hostsMust be higher than the triplet energy of the dopant to prevent reverse energy transfer and quenching of emissive states.

Experimental Protocols & Workflows

Protocol 1: Thermal Evaporation of this compound

This protocol outlines the standard procedure for depositing the 1,3-DMA host layer via vacuum thermal evaporation.

  • Source Preparation: Load sublimed-grade this compound powder into a quartz or molybdenum crucible. Do not overfill the crucible to prevent spitting.

  • Substrate Mounting: Secure your pre-cleaned ITO-coated glass substrates to the substrate holder. Ensure good thermal contact.

  • Pump-Down: Evacuate the deposition chamber to a base pressure of at least 5 x 10-6 Torr. A lower base pressure minimizes the incorporation of impurities like water and oxygen.

  • Degassing: Gently heat the 1,3-DMA source to a temperature slightly below its evaporation point for 10-15 minutes to outgas any adsorbed contaminants.

  • Deposition:

    • Increase the crucible temperature until you achieve a stable deposition rate.

    • Crucial Insight: A slow deposition rate of 0.1-0.2 nm/s (1-2 Å/s) is recommended. A rate that is too fast can lead to a poorly organized, stressed film with lower stability. A rate that is too slow increases the risk of impurity incorporation from the residual vacuum.

    • Open the shutter and deposit the film to the desired thickness, monitoring with a quartz crystal microbalance (QCM).

  • Cool-Down: Once the target thickness is reached, close the shutter and allow the source and substrates to cool before breaking vacuum.

Visualization of Workflows

This diagram provides a logical path for diagnosing common device failures.

TroubleshootingWorkflow Start Device Fails Performance Target CheckVoltage High Turn-On Voltage? Start->CheckVoltage CheckEfficiency Low Efficiency (EQE)? CheckVoltage->CheckEfficiency No Sol_Voltage1 Verify Energy Level Alignment (HTL/ETL) CheckVoltage->Sol_Voltage1 Yes CheckSpectrum Poor Color Purity? CheckEfficiency->CheckSpectrum No Sol_Efficiency1 Check Host-Guest Energy Transfer CheckEfficiency->Sol_Efficiency1 Yes CheckLifetime Short Lifetime? CheckSpectrum->CheckLifetime No Sol_Spectrum1 Adjust Dopant Concentration CheckSpectrum->Sol_Spectrum1 Yes Sol_Lifetime1 Ensure High Tg Material Stability CheckLifetime->Sol_Lifetime1 Yes End Optimized Device CheckLifetime->End No Sol_Voltage2 Optimize EML Thickness Sol_Voltage1->Sol_Voltage2 Sol_Voltage2->CheckEfficiency Sol_Efficiency2 Balance Charge Carriers Sol_Efficiency1->Sol_Efficiency2 Sol_Efficiency2->CheckSpectrum Sol_Spectrum2 Check for Phase Separation (AFM) Sol_Spectrum1->Sol_Spectrum2 Sol_Spectrum2->CheckLifetime Sol_Lifetime2 Improve Device Encapsulation Sol_Lifetime1->Sol_Lifetime2 Sol_Lifetime2->End

Caption: A logical workflow for troubleshooting common OLED performance issues.

This diagram illustrates the energy alignment in a device utilizing a 1,3-DMA host.

Caption: Energy level alignment in a typical multi-layer OLED structure.

References

  • Bayreuth, E. P. (n.d.). Design and Properties of Novel Host Materials for Blue TADF OLEDs. EPub Bayreuth. Retrieved February 4, 2026, from [Link]

  • Kim, J. H., et al. (2021). Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs. MDPI. Retrieved February 4, 2026, from [Link]

  • Kukhta, N. A., et al. (2024). The Blue Problem: OLED Stability and Degradation Mechanisms. PMC - NIH. Retrieved February 4, 2026, from [Link]

  • Kukhta, N. A., et al. (2024). The Blue Problem: OLED Stability and Degradation Mechanisms. ACS Publications. Retrieved February 4, 2026, from [Link]

  • Ansari, M. Z., et al. (2024). Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. NIH. Retrieved February 4, 2026, from [Link]

  • Aydemir, M., et al. (2016). High efficiency OLEDs based on anthracene derivatives: The impact of electron donating and withdrawing group on the performance of OLED. ResearchGate. Retrieved February 4, 2026, from [Link]

  • eeNews Europe. (2013). Manufacturing of OLEDs – challenges and solutions. Retrieved February 4, 2026, from [Link]

  • Li, J., et al. (2011). The development of anthracene derivatives for organic light-emitting diodes. Journal of Materials Chemistry (RSC Publishing). Retrieved February 4, 2026, from [Link]

  • ACS Publications. (n.d.). Degradation Mechanisms of Organic Light-Emitting Diodes Based on Thermally Activated Delayed Fluorescence Molecules. Retrieved February 4, 2026, from [Link]

  • ChemRxiv. (2023). Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. Retrieved February 4, 2026, from [Link]

  • Chinese Chemical Society. (2020). Degradation Mechanisms in Blue Organic Light-Emitting Diodes. CCS Chemistry. Retrieved February 4, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Theoretical investigation of the anthracene and its derivatives on large energy gap between triplet excited-states. Retrieved February 4, 2026, from [Link]

  • Noctiluca. (n.d.). Host materials. Retrieved February 4, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 610-46-8). Retrieved February 4, 2026, from [Link]

  • TechBlick. (2022). Generations of OLED emitters: fluorescent --> phosphorescent --> TADF --> Hyperfluorescent (HF). Retrieved February 4, 2026, from [Link]

  • Volyniuk, D., et al. (2024). Enhancement of Blue Doping-Free and Hyperfluorescent Organic Light Emitting Diode Performance through Triplet–Triplet Annihilation in the Derivatives of Anthracene and Carbazole. ACS Applied Electronic Materials. Retrieved February 4, 2026, from [Link]

  • RTINGS.com. (2018). Factory Defect & Fix - OLED Burn in Test Update Week 10. YouTube. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2016). How to calculate HOMO and LUMO of Anthracene Dimer?. Retrieved February 4, 2026, from [Link]

  • Kyung Hee University. (2025). High-efficiency blue OLED host materials based on new anthracene-dibenzofuran derivatives. Retrieved February 4, 2026, from [Link]

  • Chemistry Stack Exchange. (2022). What is the real cause of burn-in effect on OLED(organic light emitting diode) displays and how can burn-in effect be solved?. Retrieved February 4, 2026, from [Link]

  • IJSR. (n.d.). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Retrieved February 4, 2026, from [Link]

  • Foneday. (2026). OLED Screen Repair: 5 Tips for a Successful Repair. Retrieved February 4, 2026, from [Link]

  • Arduino Forum. (2016). OLED not working. Retrieved February 4, 2026, from [Link]

  • MDPI. (n.d.). Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Highly Luminescence Anthracene Derivatives as Promising Materials for OLED Applications. Retrieved February 4, 2026, from [Link]

  • Ted Pella, Inc. (n.d.). Vacuum Deposition Techniques and Tables. Retrieved February 4, 2026, from [Link]

  • The Display Guy. (2025). Can You Fix OLED (Monitor) Burn In?. YouTube. Retrieved February 4, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Photophysical Properties of 1,3-Dimethylanthracene and 9,10-Dimethylanthracene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Intriguing Photophysics of Substituted Anthracenes

Anthracene, a fundamental polycyclic aromatic hydrocarbon, has long captivated the attention of photochemists and material scientists due to its characteristic blue fluorescence. The substitution of methyl groups onto the anthracene core gives rise to a fascinating array of photophysical behaviors, profoundly influencing the electronic and steric landscape of the molecule. This guide provides a detailed comparative analysis of two dimethylated anthracene isomers: 1,3-Dimethylanthracene and 9,10-Dimethylanthracene.

The position of substitution on the anthracene skeleton dictates the extent of electronic perturbation and steric hindrance, leading to distinct differences in their interaction with light. Understanding these structure-property relationships is paramount for the rational design of novel fluorescent probes, organic light-emitting diode (OLED) materials, and photosensitizers in drug development. This guide will delve into the experimental data available for these two compounds, offering a side-by-side comparison of their key photophysical parameters and providing the methodologies to replicate these findings.

At a Glance: Comparative Photophysical Data

The following table summarizes the key photophysical properties of this compound and 9,10-Dimethylanthracene, highlighting the significant impact of methyl group positioning.

Photophysical ParameterThis compound9,10-Dimethylanthracene
Absorption Maxima (λ_abs_) ~256, 343, 360, 381 nm (in n-Heptane)~360, 379, 401 nm (in Cyclohexane)
Molar Absorptivity (ε) Not specified~9,000 M⁻¹cm⁻¹ at 379 nm
Emission Maxima (λ_em_) Not specified~405, 428, 454 nm (in Cyclohexane)
Fluorescence Quantum Yield (Φ_f_) Not specified~0.70
Fluorescence Lifetime (τ_f_) Not specified~10-16 ns (in various solvents)

Note: The photophysical data for this compound is less readily available in the literature compared to the extensively studied 9,10-Dimethylanthracene. The absorption maxima for this compound have been converted from wavenumber data presented in older literature.

Molecular Structures

To visualize the structural differences that underpin the distinct photophysical properties, the molecular structures of this compound and 9,10-Dimethylanthracene are presented below.

Caption: Molecular structures of this compound and 9,10-Dimethylanthracene.

Deep Dive: Analysis of Photophysical Behavior

The positioning of the methyl groups in 1,3- and 9,10-isomers leads to significant differences in their electronic structure and, consequently, their photophysical properties.

9,10-Dimethylanthracene: The methyl groups at the 9 and 10 positions, located on the central ring, directly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the anthracene core. This substitution pattern is known to increase the fluorescence quantum yield significantly compared to unsubstituted anthracene (Φ_f_ ≈ 0.3)[1]. The quantum yield of 9,10-Dimethylanthracene is reported to be around 70%[1]. This enhancement is attributed to a combination of factors, including an increase in the radiative decay rate and a decrease in non-radiative decay pathways, such as intersystem crossing to the triplet state. The methyl groups also provide steric hindrance that can inhibit intermolecular interactions and self-quenching. The absorption and emission spectra of 9,10-dimethylanthracene retain the characteristic vibronic structure of anthracene but are slightly red-shifted.

This compound: In contrast, the methyl groups in the 1 and 3 positions are located on one of the outer rings. While electronic effects on the anthracene chromophore are expected, they are generally less pronounced compared to substitution at the sterically sensitive 9 and 10 positions. The available absorption data for this compound in n-heptane shows a series of peaks, characteristic of the anthracene chromophore. The highest energy absorption is around 256 nm (38,990 cm⁻¹), with other prominent bands at approximately 343 nm (29,160 cm⁻¹), 360 nm (27,780 cm⁻¹), and 381 nm (26,280 cm⁻¹)[2]. Unfortunately, a lack of readily available experimental data on the fluorescence quantum yield and lifetime of this compound prevents a direct quantitative comparison of its emission efficiency with the 9,10-isomer. However, based on general principles of substituted polycyclic aromatic hydrocarbons, it is plausible that the quantum yield of the 1,3-isomer is lower than that of the 9,10-isomer due to the less direct electronic perturbation of the main chromophore and potentially less steric protection.

Experimental Methodologies: A Guide to Characterization

To ensure the integrity and reproducibility of photophysical data, standardized experimental protocols are essential. The following sections detail the methodologies for key measurements.

Experimental Workflow

Sources

Validation of 1,3-Dimethylanthracene as a Reliable Fluorescent Standard

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous validation protocol for 1,3-Dimethylanthracene (1,3-DMA) as a fluorescent standard. While 9,10-Diphenylanthracene (DPA) and 9,10-Dimethylanthracene are historically established standards, the validation of 1,3-DMA requires specific attention to its isomeric properties, solvent interactions, and photostability profile.

Executive Summary

In quantitative fluorescence spectroscopy, the reliability of a standard is defined by its photostability, high quantum yield (QY), and lack of self-quenching. This compound (1,3-DMA) presents a structural variant of the anthracene core that offers distinct solubility and spectral characteristics. This guide provides a standardized workflow to validate 1,3-DMA against established benchmarks (DPA and Quinine Sulfate), ensuring it meets the rigorous requirements for use in comparative actinometry and drug discovery assays.

Physicochemical Profile & Spectral Properties

Before validation, the candidate material must be characterized. 1,3-DMA is an isomer of the more common 9,10-DMA, and its substitution pattern affects its symmetry and vibronic structure.

Table 1: Comparative Specifications of Anthracene-Based Standards
FeatureThis compound (Candidate) 9,10-Diphenylanthracene (Reference) Anthracene (Parent)
CAS Number 610-46-81499-10-1120-12-7
Molecular Structure Asymmetric substitution (C1, C3)Symmetric substitution (C9, C10)Unsubstituted
Emission Range ~380–450 nm (Blue)400–500 nm (Blue)370–480 nm
Quantum Yield (

)
To be validated (Est. 0.20–0.40)*0.90 – 1.0 (Cyclohexane)~0.27 – 0.30 (Ethanol)
Solvent Compatibility Cyclohexane, Ethanol, TolueneCyclohexane, EthanolEthanol, Benzene
Key Limitation Susceptible to photodimerizationHigh stability; bulky groups prevent dimerizationProne to oxidation/dimerization

*Note: Unlike 9,10-DMA (


), 1,3-DMA typically exhibits lower QY due to less effective steric shielding of the anthracene core, making rigorous validation critical.

Validation Protocol: Step-by-Step Methodology

To certify 1,3-DMA as a standard, you must determine its Relative Quantum Yield using the Gradient (Slope) Method . This method minimizes errors from concentration effects.

Phase I: Sample Preparation (The "Self-Validating" System)
  • Objective: Eliminate inner-filter effects and oxygen quenching.

  • Solvent: Spectroscopic grade Cyclohexane (preferred for non-polar aromatics) or Ethanol .

  • Reference Standard: 9,10-Diphenylanthracene (DPA) in the same solvent.

Protocol:

  • Stock Solution: Prepare a

    
     M stock of 1,3-DMA and DPA.
    
  • Dilution Series: Create 5 dilutions for each compound.

    • Target Absorbance (Optical Density) at excitation wavelength (

      
      ): 0.02, 0.04, 0.06, 0.08, 0.10 .
      
    • Critical Control: Never exceed OD = 0.1 to avoid re-absorption artifacts.

  • Degassing: Oxygen is a potent quencher of anthracene derivatives. Bubble high-purity Nitrogen or Argon through all solutions for 10 minutes prior to measurement.

Phase II: Spectroscopic Acquisition
  • Excitation Wavelength (

    
    ):  Select a wavelength where both 1,3-DMA and DPA absorb. (Typically 350 nm  or 365 nm ).
    
  • Slit Widths: Keep excitation/emission slit widths constant (e.g., 2 nm / 2 nm).

  • Integration: Record the integrated fluorescence intensity (

    
    ) from 370 nm to 550 nm.
    
Phase III: Data Analysis (The Slope Method)

Calculate the quantum yield (


) using the comparative equation:


  • 
     : Slope of the plot of Integrated Fluorescence Intensity vs. Absorbance.
    
  • 
     : Refractive index of the solvent (if solvents differ; otherwise, this term cancels out).
    

Visualization: Validation Workflow

The following diagram illustrates the logical flow for validating 1,3-DMA, highlighting critical decision points (diamonds) that ensure scientific integrity.

ValidationWorkflow Start Start: 1,3-DMA Validation Prep Prepare Dilution Series (OD 0.01 - 0.10) Start->Prep Degas Degas Solutions (N2/Ar, 10 mins) Prep->Degas Measure Measure Absorbance & Integrated Fluorescence Degas->Measure Plot Plot Integrated Intensity vs. Absorbance Measure->Plot Linearity Is R² > 0.99? Plot->Linearity Calc Calculate Gradient (Slope) Linearity->Calc Yes Invalid REJECT Check Purity or Aggregation Linearity->Invalid No (Aggregation) Compare Calculate Relative QY vs. DPA Standard Calc->Compare Stability Photostability Stress Test (1 hour continuous irradiation) Compare->Stability Stable Degradation < 2%? Stability->Stable Valid VALIDATED Suitable as Standard Stable->Valid Yes Stable->Invalid No

Caption: Logical workflow for the spectroscopic validation of 1,3-DMA, ensuring linearity and photostability before acceptance.

Critical Analysis: Performance vs. Alternatives

Photostability & Dimerization

Anthracene derivatives are notorious for undergoing [4+4] photocycloaddition (dimerization) at high concentrations.

  • 9,10-Diphenylanthracene (DPA): The phenyl groups at the 9,10 positions provide steric hindrance, effectively blocking dimerization. This makes DPA the "gold standard" for stability.

  • This compound: The methyl groups at 1,3 positions do not sterically protect the reactive 9,10 center.

    • Implication: 1,3-DMA is less photostable than DPA. It should be used as a standard only in dilute solutions (<

      
       M) and stored in the dark.
      
Solvent Effects (Solvatochromism)

While DPA is relatively insensitive to solvent polarity, 1,3-DMA may show slight spectral shifts due to its dipole moment (induced by asymmetric methylation).

  • Recommendation: Always validate 1,3-DMA in the exact solvent used for your analyte. Do not extrapolate QY values from Cyclohexane to Methanol without re-validation.

Conclusion

This compound can serve as a secondary fluorescent standard, particularly for applications requiring a specific spectral match in the blue region (380–420 nm). However, it lacks the robust photostability of 9,10-Diphenylanthracene .

Final Recommendation: Use 1,3-DMA only when:

  • Validating against DPA is chemically incompatible with your system.

  • You have strictly controlled for oxygen quenching and concentration-dependent dimerization.

  • The "Slope Method" protocol (Section 3) yields a linearity of

    
    .
    

References

  • Brouwer, A. M. (2011). "Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report)." Pure and Applied Chemistry, 83(12), 2213–2228.

  • Eaton, D. F. (1988). "Reference Materials for Fluorescence Measurement." Pure and Applied Chemistry, 60(7), 1107–1114.

  • PubChem. (2025). "this compound Compound Summary." National Library of Medicine.

  • Morris, J. V., et al. (1976). "Fluorescence Quantum Yield Determinations. 9,10-Diphenylanthracene as a Reference Standard." Journal of Physical Chemistry, 80(9), 969–974.

Cross-referencing experimental and theoretical data for 1,3-Dimethylanthracene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dimethylanthracene (CAS: 610-46-8) is a non-centrosymmetric polycyclic aromatic hydrocarbon (PAH). Unlike its widely utilized isomer 9,10-Dimethylanthracene (9,10-DMA) —which serves as a benchmark for fluorescence standards and triplet-triplet annihilation—1,3-DMA is primarily employed as a structural probe in metabolic toxicology and environmental analysis.

This guide provides a rigorous cross-reference between experimental properties and theoretical expectations, specifically designed to prevent isomeric confusion during procurement and characterization.

Key Differentiators
FeatureThis compound9,10-Dimethylanthracene
Symmetry

(Asymmetric)

(High Symmetry)
Steric Zone Ring A (1,3 positions)Meso (9,10 positions)
Primary Utility Mutagenicity Studies, Isomeric StandardsScintillators, OLEDs, Upconversion
Fluorescence Moderate Quantum Yield (< 0.[1]5)High Quantum Yield (> 0.[1]8)

Structural & Electronic Profiling

Theoretical Grounding (DFT & Sterics)

The electronic behavior of 1,3-DMA is governed by the inductive effect (+I) of methyl groups at the


 (1-position) and 

(3-position) carbons.
  • Steric Strain: Unlike 9,10-DMA, where methyl groups clash with peri-hydrogens (positions 1,4,5,8) causing a significant twist in the anthracene core, 1,3-DMA maintains a more planar conformation. The 1-methyl group introduces only minor steric repulsion with the H at C9.

  • Electronic Density: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict a destabilization of the HOMO compared to unsubstituted anthracene, resulting in a bathochromic (red) shift in absorption, though less pronounced than in the 9,10-isomer.

Visualization of Isomeric Logic

The following diagram illustrates the structural divergence and resulting application pathways for the dimethylanthracene family.

DMA_Logic Precursor Anthracene Core Sub_13 1,3-Substitution (Ring A) Precursor->Sub_13 + 2 Me (Friedel-Crafts) Sub_910 9,10-Substitution (Meso) Precursor->Sub_910 + 2 Me (Grignard/Red) Prop_13 Planar Structure Asymmetric Electronic Distribution Sub_13->Prop_13 Prop_910 Twisted Core High Steric Shielding Sub_910->Prop_910 App_13 Application: Metabolic Probe (Cyp450 Selectivity) Prop_13->App_13 App_910 Application: Photon Upconversion (High QY) Prop_910->App_910

Figure 1: Structural logic flow differentiating the 1,3- and 9,10- isomers based on substitution sites.

Experimental Data Concordance

Use this table to validate synthesized or purchased material. Discrepancies in Melting Point or UV


 often indicate contamination with other isomers.
Physical & Spectroscopic Table
PropertyExperimental Value (1,3-DMA)Reference / StandardComparison (9,10-DMA)
CAS Number 610-46-8 781-43-1
Melting Point 82 - 83 °C ChemicalBook / NIST182 - 184 °C (Distinctly higher)
Boiling Point ~375 °CEstimated~360 °C
UV-Vis

255 nm, 340-360 nm Sadtler UV Spectra370-390 nm (More Red-shifted)
Fluorescence QY ~0.30 - 0.40 (Est.)Similar to Anthracene0.70 - 0.90 (High Efficiency)
Density 1.04 g/cm³Standard Conditions1.04 g/cm³
NMR Validation Profile (Proton)

Solvent: CDCl₃, 300 MHz.[1] Values are predictive baselines derived from 1,4-DMA and Anthracene shift logic.

PositionShift (

, ppm)
MultiplicityAssignment Logic
Methyl (C1) 2.65 - 2.75 Singlet (3H)Deshielded by ring current/peri-effect
Methyl (C3) 2.50 - 2.60 Singlet (3H)Standard Ar-CH₃
Aromatic (C9) 8.30 - 8.40 Singlet (1H)Most deshielded (Meso)
Aromatic (C10) 8.15 - 8.25 Singlet (1H)Meso, distal from methyls
Ring Protons 7.20 - 7.90 MultipletsRemaining aromatic protons

Critical QC Note: If you observe a single sharp methyl peak at ~3.1 ppm, you likely have 9,10-Dimethylanthracene, not the 1,3-isomer. The 1,3-isomer must show two distinct methyl environments or a split signal due to asymmetry.

Synthesis & Purification Protocol

For researchers requiring high-purity 1,3-DMA for biological assays, the Haworth Synthesis is the gold standard. It avoids the isomeric mixtures common in direct alkylation.

The Haworth Workflow

This pathway ensures the methyl groups are locked into the 1,3 positions relative to the ring closure.

Haworth_Synth Start Start: m-Xylene + Succinic Anhydride Step1 1. Friedel-Crafts Acylation (AlCl3, 0-5°C) Start->Step1 Inter1 Intermediate: 4-(2,4-dimethylphenyl)-4-oxobutanoic acid Step1->Inter1 Step2 2. Clemmensen Reduction (Zn(Hg), HCl) Inter1->Step2 Step3 3. Cyclization (Conc. H2SO4 or PPA) Step2->Step3 Inter2 Intermediate: Dimethyl-tetralone Step3->Inter2 Step4 4. Reduction & Aromatization (Pd/C or Se, Heat) Inter2->Step4 Final Product: this compound (Purify via Recrystallization in Ethanol) Step4->Final

Figure 2: Step-by-step Haworth synthesis pathway for regiospecific generation of 1,3-DMA.

Purification & Storage
  • Recrystallization: Dissolve crude solid in boiling Ethanol (or Toluene/Ethanol mix). Cool slowly to 4°C. 1,3-DMA crystallizes as plates/needles.

  • Validation: Check MP (Target: 83°C). If MP > 150°C, suspect contamination with 9,10-isomer or anthracene derivatives.

  • Storage: Light-sensitive. Store in amber vials under inert gas (Argon) at 2-8°C to prevent photo-oxidation to endoperoxides.

References

  • PubChem Compound Summary. (2025). This compound (CID 13076). National Center for Biotechnology Information. Link

  • NIST Chemistry WebBook. this compound Spectral Data. National Institute of Standards and Technology.[2][3] Link

  • ChemicalBook. this compound Product Properties & NMR Reference. Link

  • Royal Society of Chemistry. (2015). Photophysical characterization of 9,10-disubstituted anthracenes (For comparative QY data). Link

  • Haworth, R. D. (1932). Syntheses of alkylphenanthrenes and anthracenes. Journal of the Chemical Society.[4] (Foundational synthetic route).

Sources

A Comparative Analysis of the Toxicity of Different Polycyclic Aromatic Hydrocarbons: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the toxicity of various polycyclic aromatic hydrocarbons (PAHs), offering field-proven insights for researchers, scientists, and drug development professionals. Moving beyond a simple listing of facts, this document delves into the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction to Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings.[1] They are ubiquitous environmental contaminants formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood.[2][3][4] Human exposure to PAHs is a significant health concern due to their carcinogenic, mutagenic, and teratogenic properties.[5][6] Common exposure routes include inhalation of contaminated air from vehicle exhaust and tobacco smoke, and ingestion of contaminated food and water.[2][3][5][6]

The toxicity of PAHs varies significantly depending on their chemical structure. This guide will focus on a comparative analysis of the toxicity of some of the most well-studied and environmentally relevant PAHs.

Comparative Toxicity of Key PAHs

The toxicity of individual PAHs can be compared using several metrics, including their carcinogenicity classification by regulatory bodies and their Toxic Equivalency Factors (TEFs).

Carcinogenicity Classification

The International Agency for Research on Cancer (IARC) and the U.S. Environmental Protection Agency (EPA) have classified numerous PAHs based on their carcinogenic potential to humans.[3][5][6] Benzo[a]pyrene (B[a]P) is the most extensively studied PAH and is classified as a Group 1 carcinogen by IARC, meaning it is carcinogenic to humans.[5][6] Several other PAHs are classified as probable or possible human carcinogens.[3]

Toxic Equivalency Factors (TEFs)

To assess the cumulative risk of exposure to PAH mixtures, the concept of Toxic Equivalency Factors (TEFs) has been developed.[7][8] TEFs express the relative carcinogenic potency of a PAH compared to Benzo[a]pyrene, which is assigned a TEF of 1.0.[7][8] The total carcinogenic potential of a mixture, known as the Toxic Equivalence (TEQ), is calculated by summing the product of the concentration of each PAH and its respective TEF.[8]

Table 1: Comparative Toxicity of Selected PAHs

Polycyclic Aromatic Hydrocarbon (PAH)IARC Carcinogenicity ClassificationEPA Carcinogenicity ClassificationToxic Equivalency Factor (TEF)
Benzo[a]pyrene (B[a]P)Group 1 (Carcinogenic to humans)B2 (Probable human carcinogen)1.0
Dibenz[a,h]anthraceneGroup 2A (Probably carcinogenic to humans)B2 (Probable human carcinogen)1.0
Benzo[a]anthraceneGroup 2B (Possibly carcinogenic to humans)B2 (Probable human carcinogen)0.1
Benzo[b]fluorantheneGroup 2B (Possibly carcinogenic to humans)B2 (Probable human carcinogen)0.1
Benzo[k]fluorantheneGroup 2B (Possibly carcinogenic to humans)B2 (Probable human carcinogen)0.1
Indeno[1,2,3-cd]pyreneGroup 2B (Possibly carcinogenic to humans)B2 (Probable human carcinogen)0.1
ChryseneGroup 2B (Possibly carcinogenic to humans)B2 (Probable human carcinogen)0.01
AnthraceneGroup 3 (Not classifiable as to its carcinogenicity to humans)D (Not classifiable as to human carcinogenicity)0.01
Benzo[g,h,i]peryleneGroup 3 (Not classifiable as to its carcinogenicity to humans)D (Not classifiable as to human carcinogenicity)0.01
PyreneGroup 3 (Not classifiable as to its carcinogenicity to humans)D (Not classifiable as to human carcinogenicity)0.001
PhenanthreneGroup 3 (Not classifiable as to its carcinogenicity to humans)D (Not classifiable as to human carcinogenicity)0.001
FluorantheneGroup 3 (Not classifiable as to its carcinogenicity to humans)D (Not classifiable as to human carcinogenicity)0.001
NaphthaleneGroup 2B (Possibly carcinogenic to humans)C (Possible human carcinogen)0.001
AcenaphthyleneNot classifiedD (Not classifiable as to human carcinogenicity)0.001
AcenaphtheneGroup 3 (Not classifiable as to its carcinogenicity to humans)D (Not classifiable as to human carcinogenicity)0.001
FluoreneGroup 3 (Not classifiable as to its carcinogenicity to humans)D (Not classifiable as to human carcinogenicity)0.001

Sources: IARC Monographs, U.S. EPA, and various toxicological reviews.[3][5][6][7]

Mechanisms of PAH Toxicity

The toxicity of PAHs is intrinsically linked to their metabolic activation into reactive intermediates that can damage cellular macromolecules, including DNA.

Metabolic Activation and DNA Adduct Formation

The primary mechanism of PAH-induced carcinogenicity involves their metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1.[9][10][11] This process, primarily occurring in the liver, involves a series of enzymatic reactions that convert the parent PAH into highly reactive diol-epoxides.[9][10][11] These diol-epoxides can then covalently bind to DNA, forming bulky DNA adducts.[9][12] If not repaired, these adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.

The activation of this metabolic pathway is often mediated by the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[9] Upon binding to a PAH, the AhR translocates to the nucleus and induces the expression of genes involved in xenobiotic metabolism, including CYP1A1 and CYP1B1.

Metabolic_Activation_of_BaP BaP Benzo[a]pyrene (B[a]P) CYP1A1_1B1_1 CYP1A1/CYP1B1 BaP_7_8_epoxide B[a]P-7,8-epoxide CYP1A1_1B1_1->BaP_7_8_epoxide Oxidation EH Epoxide Hydrolase BaP_7_8_dihydrodiol B[a]P-7,8-dihydrodiol EH->BaP_7_8_dihydrodiol Hydration CYP1A1_1B1_2 CYP1A1/CYP1B1 BPDE B[a]P-7,8-diol-9,10-epoxide (BPDE) (Ultimate Carcinogen) CYP1A1_1B1_2->BPDE Oxidation DNA DNA BPDE->DNA DNA_adduct DNA Adducts Mutation Mutations DNA_adduct->Mutation During Replication Cancer Cancer Mutation->Cancer

Caption: Metabolic activation pathway of Benzo[a]pyrene (B[a]P).

Oxidative Stress

Another important mechanism of PAH toxicity is the induction of oxidative stress.[13] The metabolism of PAHs can generate reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.[13] This oxidative damage can contribute to the cytotoxic and carcinogenic effects of PAHs.

Experimental Methodologies for Toxicity Assessment

A variety of in vitro and in vivo assays are employed to assess the toxicity of PAHs. The choice of methodology depends on the specific toxicological endpoint being investigated.

In Vitro Genotoxicity Assays

4.1.1. Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical. It utilizes several strains of the bacterium Salmonella typhimurium with mutations in the genes involved in histidine synthesis. These bacteria cannot grow in a histidine-free medium unless a reverse mutation occurs. The test compound is incubated with the bacteria in the presence and absence of a metabolic activation system (S9 mix from rat liver), and the number of revertant colonies is counted. A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.

4.1.2. Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.[14][15] It is based on the principle that damaged DNA, containing strand breaks, migrates further in an electric field than undamaged DNA.[14]

Experimental Protocol: Alkaline Comet Assay

  • Cell Preparation: Isolate single cells from the tissue or cell culture of interest.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. DNA fragments will migrate from the nucleus towards the anode, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Comet_Assay_Workflow start Start: Single Cell Suspension embed Embed cells in low-melting-point agarose on a slide start->embed lyse Lyse cells to remove membranes and cytoplasm embed->lyse unwind Unwind DNA in alkaline buffer lyse->unwind electrophoresis Perform electrophoresis unwind->electrophoresis stain Neutralize and stain DNA electrophoresis->stain visualize Visualize and analyze comets under a microscope stain->visualize end End: Quantify DNA Damage visualize->end

Caption: A simplified workflow of the Comet Assay.

In Vivo Carcinogenicity Studies

Long-term animal bioassays, typically conducted in rodents, are the gold standard for assessing the carcinogenic potential of chemicals. In these studies, animals are exposed to the test compound for a significant portion of their lifespan, and the incidence of tumors is compared between the treated and control groups. These studies are crucial for establishing a causal link between PAH exposure and cancer.[16]

Conclusion

The toxicity of polycyclic aromatic hydrocarbons is a complex issue influenced by their chemical structure, metabolic activation, and the specific biological system being studied. Benzo[a]pyrene remains the benchmark for PAH carcinogenicity, but a comprehensive understanding of the risks associated with PAH exposure requires a comparative analysis of a wide range of these compounds. The use of a combination of in vitro and in vivo toxicological assays, coupled with a thorough understanding of their mechanisms of action, is essential for accurately assessing the human health risks posed by this ubiquitous class of environmental contaminants. This guide provides a foundational framework for researchers to design and interpret studies on the comparative toxicity of PAHs, ultimately contributing to more informed risk assessments and regulatory decisions.

References

  • World Health Organization. (2010). WHO Guidelines for Indoor Air Quality: Selected Pollutants. NCBI. [Link]

  • Dighe, et al. (2021). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. BioMed Research International. [Link]

  • Dighe, et al. (2020). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. PMC. [Link]

  • Bandowe, B. A. M., & Meusel, H. (2017). A Systematic Review of Polycyclic Aromatic Hydrocarbon Derivatives: Occurrences, Levels, Biotransformation, Exposure Biomarkers, and Toxicity. Environmental Science & Technology. [Link]

  • Kim, et al. (2013). Polycyclic Aromatic Hydrocarbon-induced Oxidative Stress, Antioxidant Capacity, and the Risk of Lung Cancer: A Pilot Nested Case-control Study. Anticancer Research. [Link]

  • Nisbet, I. C., & LaGoy, P. K. (1992). Toxic equivalency factors (TEFs) for polycyclic aromatic hydrocarbons (PAHs). Regulatory toxicology and pharmacology. [Link]

  • EPA Tasmania. (n.d.). Classification of Polycyclic Aromatic Hydrocarbons. [Link]

  • Delistraty, D. (1997). Toxic equivalency factor approach for risk assessment of polycyclic aromatic hydrocarbons. Toxicology and Environmental Chemistry. [Link]

  • California Air Resources Board. (2019). Polycyclic Aromatic Hydrocarbons (PAHs): Sources of Ambient Quinones. YouTube. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs) Fact Sheet. [Link]

  • Collaborative on Health and the Environment. (2021). Global Cancer Risk From Unregulated Polycyclic Aromatic Hydrocarbons. YouTube. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Public Health Statement for Polycyclic Aromatic Hydrocarbons (PAHs). [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). [Link]

  • Crouzet, et al. (2023). In Vitro Genotoxicity Evaluation of PAHs in Mixtures Using Experimental Design. International Journal of Molecular Sciences. [Link]

  • Lau, et al. (2022). Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures. International Journal of Molecular Sciences. [Link]

  • Hicken, et al. (2017). Comparative Developmental Toxicity of a Comprehensive Suite of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology. [Link]

  • Shimada, T. (2006). Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1. International review of molecular sciences. [Link]

  • A. L. G. (2022). Utilization of the CometChip assay for detecting PAH-induced DNA bulky adducts in a 3D primary human bronchial epithelial cell model. Toxicology in Vitro. [Link]

  • De la Puerta, et al. (2023). Measurement of Polycyclic Aromatic Hydrocarbons (PAHs) on Indoor Materials: Method Development. ACS Omega. [Link]

  • Nisbet, I. C., & LaGoy, P. K. (1992). Toxic equivalency factors (TEFs) for polycyclic aromatic hydrocarbons (PAHs). Regulatory toxicology and pharmacology. [Link]

  • U.S. Environmental Protection Agency. (2025). Other Carcinogenic Polycyclic Aromatic Hydrocarbons. [Link]

  • Long, et al. (2016). Classifying polycyclic aromatic hydrocarbons by carcinogenic potency using in vitro biosignatures. Toxicology and applied pharmacology. [Link]

  • Tilton, et al. (2021). Exposure to an Environmental Mixture of Polycyclic Aromatic Hydrocarbons Induces Hepatic Cytochrome P450 Enzymes in Mice. Chemical Research in Toxicology. [Link]

  • Jha, A. N. (2008). An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. Mutation Research/Reviews in Mutation Research. [Link]

  • Long, A. S., et al. (2024). Modeling PAH Mixture Interactions in a Human In Vitro Organotypic Respiratory Model. Toxics. [Link]

  • Lau, et al. (2022). Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures. MDPI. [Link]

  • Clemons, et al. (2011). Evaluation of Methods for Predicting the Toxicity of Polycyclic Aromatic Hydrocarbon Mixtures. Environmental Toxicology and Chemistry. [Link]

  • Vrabie, et al. (2021). Risk Characterization of Environmental Samples Using In Vitro Bioactivity and Polycyclic Aromatic Hydrocarbon Concentrations Data. Toxicological Sciences. [Link]

  • Ge, et al. (2019). Sensitive CometChip assay for screening potentially carcinogenic DNA adducts by trapping DNA repair intermediates. Nucleic Acids Research. [Link]

  • Siddens, et al. (2022). Competitive Metabolism of Polycyclic Aromatic Hydrocarbons (PAHs): An Assessment Using In Vitro Metabolism and Physiologically Based Pharmacokinetic (PBPK) Modeling. International Journal of Molecular Sciences. [Link]

  • Shimada, T. (2006). Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1. International review of molecular sciences. [Link]

  • Roy, et al. (2020). Representative photomicrograph showing DNA damage in comet assay induced by PAHs. ResearchGate. [Link]

  • Washington State Department of Ecology. (2015). Evaluating the Human Health Toxicity of Carcinogenic PAHs (cPAHs) Using Toxicity Equivalency Factors (TEFs). [Link]

  • National Research Council (US) Committee on Health Effects of Waste Incineration. (1988). Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions. National Academies Press (US). [Link]

  • Gehly, et al. (1979). Metabolic Activation of Benzo(a)pyrene by Transformable and Nontransformable C3H Mouse Fibroblasts in Culture. Cancer Research. [Link]

  • ResearchGate. (n.d.). Overview of PAH metabolism by mammalian cytochrome P450 enzymes (black). [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). BENZO[a]PYRENE. International Agency for Research on Cancer. [Link]

  • Gaivão, I., & Collins, A. (2014). Comet assay to measure DNA repair: approach and applications. Frontiers in genetics. [Link]

  • Lau, et al. (2022). Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures. MDPI. [Link]

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Safety Operating Guide

Personal Protective Equipment (PPE) for Handling 1,3-Dimethylanthracene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Why" Behind the Protocol

Handling 1,3-Dimethylanthracene (CAS: 610-46-8) requires a shift in mindset from "standard chemical handling" to "carcinogen containment." As a Polycyclic Aromatic Hydrocarbon (PAH), its risks are not just immediate (irritation) but chronic (potential carcinogenicity and mutagenicity).[1]

The Critical Insight: Most safety failures with PAHs occur not during direct manipulation, but during cross-contamination —when invisible dust migrates from the fume hood to door handles, keyboards, and personal clothing. This guide prioritizes containment logic over simple barrier protection.

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the physical state of the hazard. 1,3-DMA presents two distinct risk profiles based on its phase.

Table 1: Hazard Profile & Physical Properties
PropertyDataOperational Implication
Physical State Solid (Powder/Crystals)Primary risk is particulate inhalation and surface contamination.[2]
Melting Point ~83°CLow melting point; friction or mild heat can induce phase change or sublimation.
Boiling Point ~375°CHigh boiling point, but vapor pressure increases significantly during vacuum sublimation.
Toxicity Class PAH / Irritant / Susp. CarcinogenZero-tolerance for skin contact. Chronic exposure risk.[2][3][4]
Solubility Insoluble in water; soluble in organic solventsSolvent determines glove choice when in solution (See Section 3).

PPE Selection Matrix: The "Solvent Priority" Rule

A common error is selecting gloves based on the solute (1,3-DMA) rather than the solvent. 1,3-DMA readily passes through glove materials if the solvent carrying it breaks through.

The "Solvent Priority" Logic
  • Scenario A (Solid/Powder): The barrier must stop particulates. Standard Nitrile is effective.

  • Scenario B (Solution): The barrier must stop the solvent. If dissolved in Dichloromethane (DCM), Nitrile fails in <2 minutes.

Table 2: Glove Selection Guide
State of 1,3-DMACarrier SolventRecommended Glove SystemBreakthrough Time
Dry Solid N/ADouble Nitrile (min 5 mil outer, 4 mil inner)> 480 min (Solids do not permeate easily)
Solution Acetone / MethanolDouble Nitrile > 240 min
Solution Toluene / XyleneViton or Silver Shield (Laminate)> 480 min (Nitrile degrades quickly)
Solution Dichloromethane (DCM)Silver Shield (Laminate) or PVA > 480 min (WARNING: Nitrile offers <2 min protection)
Solution DMSO / DMFButyl Rubber or Double Nitrile (Change every 15 min)Variable (DMSO permeates nitrile slowly)

Expert Tip: For high-risk solvents like DCM, wear a Silver Shield laminate glove underneath a disposable nitrile glove. The outer nitrile provides grip (laminate is slippery) and protects the expensive laminate glove from physical tears.

Respiratory & Body Protection

Respiratory Protection[2][3][7][8][9][10]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood .

  • Secondary Control (If hood is unavailable or for spill cleanup):

    • Minimum: N95/P100 disposable respirator (protects against dusts).

    • Recommended: Half-face elastomeric respirator with P100/OV cartridges (Organic Vapor + HEPA). This covers both the dust hazard and potential solvent vapors.

Body Protection[8]
  • Lab Coat: Standard cotton coats are insufficient for carcinogens as they absorb liquids. Use a Tyvek® (polyethylene) disposable lab coat or sleeve covers for high-quantity handling.

  • Eye Protection: Chemical splash goggles (ventless or indirect vent) are mandatory. Safety glasses do not prevent dust migration to the eyes.

Operational Protocol: Gowning & De-gowning Logic

The following workflow uses a "Clean-to-Dirty" logic to prevent tracking 1,3-DMA out of the lab.

GowningProtocol Start Start: Entry to Lab Step1 1. Don Inner Gloves (Nitrile) Check for pinholes Start->Step1 Step2 2. Don Tyvek Lab Coat Ensure wrists are covered Step1->Step2 Step3 3. Don Outer Gloves (Select based on Solvent Table) Tape cuff to lab coat if handling powder Step2->Step3 Step4 4. Don Eye Protection Adjust for tight seal Step3->Step4 Work PERFORM WORK (In Fume Hood) Step4->Work Degown1 5. Remove Outer Gloves (Inside Fume Hood) Dispose as Haz Waste Work->Degown1 Work Complete Degown2 6. Remove Lab Coat Roll inside-out to trap dust Degown1->Degown2 Degown3 7. Remove Eye Protection Wipe down with ethanol wipe Degown2->Degown3 Degown4 8. Remove Inner Gloves Do not touch skin with outer surface Degown3->Degown4 Wash 9. Wash Hands Soap & Water (20s) Degown4->Wash

Figure 1: Sequential Gowning and De-gowning workflow designed to trap particulates and prevent dermal exposure.

Emergency Response & Disposal

Spill Response (Solid/Powder)
  • Evacuate the immediate area to let dust settle (2 minutes).

  • Don PPE: Double nitrile gloves, P100 respirator, goggles.

  • Contain: Cover spill with wet paper towels (using a compatible solvent like ethanol or water) to prevent dust generation. Do not dry sweep.

  • Clean: Scoop up the wet material. Wipe the area 3 times with solvent-soaked pads.

Spill Response (Solution)
  • Alert: Notify nearby personnel.

  • Absorb: Use vermiculite or polypropylene pads.

  • Decontaminate: Scrub surface with soap and water after solvent removal.

Waste Disposal[2][3][4][11]
  • Classification: this compound is a hazardous chemical waste.

  • Segregation: Collect in a dedicated container labeled "Hazardous Waste - Toxic/Carcinogen."

  • Solids: Dispose of contaminated gloves, Tyvek coats, and weighing boats in the solid hazardous waste stream. Do not use regular trash.

  • Liquids: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor. [Link]

  • National Institutes of Health (NIH). (2016). Polycyclic Aromatic Hydrocarbons (PAHs) - PubChem. National Library of Medicine. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.